3-[4-(Trifluoromethyl)anilino]pentanamide
Description
Properties
IUPAC Name |
3-[4-(trifluoromethyl)anilino]pentanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15F3N2O/c1-2-9(7-11(16)18)17-10-5-3-8(4-6-10)12(13,14)15/h3-6,9,17H,2,7H2,1H3,(H2,16,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZSARXINBOJSRD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC(=O)N)NC1=CC=C(C=C1)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15F3N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30612670 | |
| Record name | 3-[4-(Trifluoromethyl)anilino]pentanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30612670 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
667937-05-5 | |
| Record name | 3-[4-(Trifluoromethyl)anilino]pentanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30612670 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Technical Guide to the Synthesis of 3-[4-(Trifluoromethyl)anilino]pentanamide
Abstract: This guide provides a detailed technical overview of the synthetic pathways for producing 3-[4-(Trifluoromethyl)anilino]pentanamide, a molecule of interest in medicinal chemistry and materials science. We will explore the strategic considerations for its synthesis, focusing on a highly efficient direct reductive amination pathway. An alternative Aza-Michael addition route is also discussed, offering a comparative perspective. This document is intended for researchers, chemists, and drug development professionals, providing not only step-by-step protocols but also the underlying chemical principles and rationale for methodological choices, ensuring both reproducibility and a deep understanding of the process.
Introduction
The synthesis of N-aryl β-amino amides is a cornerstone of modern synthetic chemistry, providing crucial scaffolds for the development of novel therapeutics and functional materials. The target molecule, this compound, incorporates two key pharmacophores: the 4-(trifluoromethyl)aniline moiety, known for enhancing metabolic stability and receptor binding affinity, and the β-amino amide backbone, a common feature in peptidomimetics and bioactive compounds.
Chemical Profile of the Target Compound
-
IUPAC Name: 3-{[4-(Trifluoromethyl)phenyl]amino}pentanamide
-
CAS Number: 667937-05-5[1]
-
Molecular Formula: C₁₂H₁₅F₃N₂O[2]
-
Structure:
(Image for illustrative purposes)
Scientific Context and Significance
The trifluoromethyl group is a bioisostere of the methyl group but with profoundly different electronic properties, including high electronegativity and lipophilicity, which can significantly modulate a molecule's pharmacokinetic and pharmacodynamic profile. N-aryl amino amides are prevalent in drug candidates, and methods for their stereocontrolled and efficient synthesis are of high value.[3][4] This guide focuses on creating a robust and scalable synthesis for the title compound, a valuable building block for further chemical exploration.
Synthetic Strategy and Retrosynthetic Analysis
The design of an efficient synthesis requires a careful evaluation of potential bond disconnections. For this compound, two primary retrosynthetic pathways present themselves.
Key Disconnections
-
C(O)-N Amide Bond Disconnection: This approach involves the late-stage formation of the primary amide from a corresponding carboxylic acid or ester precursor. While feasible, it adds a step to the overall sequence.
-
C(3)-N Anilino Bond Disconnection: This is the most convergent approach. It disconnects the molecule into two readily available fragments: 4-(trifluoromethyl)aniline and a five-carbon backbone. This disconnection points toward two powerful C-N bond-forming reactions: Reductive Amination and Aza-Michael Addition .
Rationale for Pathway Selection
Direct Reductive Amination is selected as the primary pathway for this guide. This strategy is a one-pot reaction that converts a carbonyl group and an amine into a new amine via an intermediate imine or enamine.[5] It is highly convergent and atom-economical, making it a preferred method in both academic and industrial settings.[6] The starting materials would be 4-(trifluoromethyl)aniline and 3-oxopentanamide.
The Aza-Michael Addition serves as an excellent alternative. This involves the conjugate addition of the aniline nucleophile to an α,β-unsaturated amide (pent-2-enamide). This method is often lauded for its potential under milder, sometimes biocatalytic, conditions.[7]
Primary Synthetic Pathway: Direct Reductive Amination
This method combines the aniline and the β-keto amide in the presence of a selective reducing agent to form the target β-amino amide in a single, efficient step.
Reaction Principle and Mechanism
The reaction proceeds in two main stages within the same pot:
-
Enamine Formation: 4-(Trifluoromethyl)aniline reacts with the ketone of 3-oxopentanamide. The acidic α-protons of the keto amide facilitate the formation of a relatively stable enamine intermediate, which exists in equilibrium with the corresponding iminium ion.
-
Reduction: A hydride-based reducing agent, chosen for its selectivity, reduces the iminium ion/enamine intermediate to the final secondary amine product. A key consideration is selecting a reductant that preferentially reduces the C=N bond over the starting ketone or the product amide. Sodium triacetoxyborohydride (NaBH(OAc)₃) is an ideal choice for this purpose due to its mildness and steric hindrance, which favors the reduction of the protonated imine.[6]
Visualization of the Reductive Amination Mechanism
Sources
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- 2. 667937-05-5 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 3. Preparation of N-Aryl Amides by Epimerization-Free Umpolung Amide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Reductive amination - Wikipedia [en.wikipedia.org]
- 6. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 7. mdpi.com [mdpi.com]
3-[4-(Trifluoromethyl)anilino]pentanamide chemical properties
An In-Depth Technical Guide to the Chemical Properties of 3-[4-(Trifluoromethyl)anilino]pentanamide
Introduction
This compound, identified by CAS Number 667937-05-5, is a synthetic organic compound featuring a core structure that is of significant interest to the fields of medicinal chemistry and materials science.[1][2] The molecule integrates a pentanamide backbone with a 4-(trifluoromethyl)aniline moiety. This combination is particularly noteworthy due to the well-documented influence of the trifluoromethyl (CF₃) group on the physicochemical and biological properties of organic molecules.[3][4]
The trifluoromethyl group, a bioisostere of the methyl group, is strongly electron-withdrawing and can significantly enhance properties such as metabolic stability, lipophilicity, and receptor binding affinity.[4] Consequently, the 4-(trifluoromethyl)aniline scaffold is a privileged structure found in numerous pharmaceuticals and agrochemicals.[5][6][7]
This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals. It provides a detailed examination of the known and predicted chemical properties of this compound, covering its synthesis, spectral characteristics, reactivity, and potential applications. The insights and methodologies presented herein are grounded in established chemical principles and data from analogous structures to provide a robust framework for future research and development.
Physicochemical Properties
The fundamental physicochemical properties of a compound are critical for predicting its behavior in both chemical and biological systems. For this compound, some properties have been experimentally determined or predicted based on computational models.
The structure consists of a chiral center at the C3 position of the pentanamide chain. The specific stereoisomer, (3R)-3-[(4-Trifluoromethylphenyl)amino]pentanamide, is often the commercially available form.[8]
Caption: Figure 1: Chemical Structure of this compound.
Table 1: Physicochemical Data for this compound
| Property | Value | Source |
| CAS Number | 667937-05-5 | [1][9] |
| Molecular Formula | C₁₂H₁₅F₃N₂O | [2][8] |
| Molecular Weight | 260.26 g/mol | [8][9] |
| Appearance | White Solid | [1] |
| Boiling Point | 410.3 ± 45.0 °C (Predicted) | [1] |
| Density | 1.241 ± 0.06 g/cm³ (Predicted) | [1] |
| pKa | 16.30 ± 0.40 (Predicted) | [1] |
| Solubility | Soluble in Chloroform, Methanol | [1] |
Synthesis and Purification
Proposed Synthetic Pathway: Michael Addition
A logical and common method for forming a β-amino carbonyl compound is through a Michael (conjugate) addition reaction. This approach involves the addition of an amine nucleophile to an α,β-unsaturated carbonyl compound. In this case, 4-(trifluoromethyl)aniline serves as the nucleophile, and a suitable derivative of pent-2-enoic acid would be the Michael acceptor.
The rationale for this choice is the high reliability and generally mild conditions of the Michael addition, making it a staple in pharmaceutical synthesis. The electron-withdrawing nature of the trifluoromethyl group slightly reduces the nucleophilicity of the aniline nitrogen, but the reaction is typically feasible, sometimes requiring mild heating or catalysis.
Caption: Figure 2: Proposed synthetic workflow for the target compound.
Exemplary Experimental Protocol
This protocol is a hypothetical, self-validating procedure based on standard laboratory techniques for the reactions described above.
Step 1: Synthesis of Pent-2-enamide (Michael Acceptor)
-
In a fume hood, cool a 100 mL round-bottom flask containing a solution of aqueous ammonia (28-30%, 20 mL) in an ice-water bath.
-
While stirring vigorously, add pent-2-enoyl chloride (5.0 g, 42.2 mmol) dropwise to the cold ammonia solution over 20 minutes, ensuring the internal temperature remains below 10 °C.
-
After the addition is complete, allow the mixture to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2 hours.
-
Collect the resulting white precipitate by vacuum filtration, wash with cold water (3 x 15 mL), and dry under vacuum to yield pent-2-enamide.
-
Validation: Confirm product formation via ¹H NMR, looking for characteristic vinyl proton signals and the disappearance of the acid chloride peak in the IR spectrum.
Step 2: Michael Addition to form this compound
-
To a 50 mL flask, add pent-2-enamide (2.0 g, 20.2 mmol), 4-(trifluoromethyl)aniline (3.57 g, 22.2 mmol, 1.1 eq), and ethanol (25 mL).
-
Stir the mixture at reflux (approx. 78 °C) for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting materials are consumed.
-
Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
The resulting crude oil or solid contains the desired product.
Step 3: Purification
-
Purify the crude product using silica gel column chromatography.
-
A suitable eluent system would be a gradient of ethyl acetate in hexanes (e.g., starting from 10% ethyl acetate and gradually increasing to 40%).
-
Combine the fractions containing the pure product (as determined by TLC) and evaporate the solvent to yield this compound as a solid.[1]
-
Validation: The purity and identity of the final compound should be confirmed by NMR, IR, and Mass Spectrometry, comparing the data to the predicted values in Section 4.0.
Spectral Analysis and Structural Elucidation
Spectroscopic analysis is indispensable for the unambiguous confirmation of a molecule's structure. While experimental spectra for this specific compound are not publicly available, its expected spectral features can be accurately predicted based on its functional groups and data from analogous structures.[10][11][12]
Table 2: Predicted Spectroscopic Data
| Technique | Feature | Predicted Chemical Shift / Wavenumber | Rationale / Notes |
| ¹H NMR | Aromatic Protons | δ 6.8-7.5 ppm | Two doublets expected for the AA'BB' system of the 1,4-disubstituted ring. |
| N-H (Anilino) | δ 4.0-5.0 ppm | Broad singlet, position is solvent-dependent. | |
| N-H₂ (Amide) | δ 5.5-7.0 ppm | Two broad singlets (diastereotopic protons). | |
| CH -N | δ 3.5-4.5 ppm | Multiplet, deshielded by the adjacent nitrogen. | |
| CH ₂-CO | δ 2.2-2.6 ppm | Multiplet, deshielded by the carbonyl group. | |
| CH ₂-CH₃ | δ 1.4-1.8 ppm | Multiplet. | |
| CH ₃ | δ 0.8-1.1 ppm | Triplet. | |
| ¹³C NMR | C=O (Amide) | δ 170-175 ppm | Characteristic carbonyl chemical shift. |
| Aromatic C-N | δ 145-150 ppm | Quaternary carbon attached to nitrogen. | |
| Aromatic C-CF₃ | δ 120-125 (q) | Quaternary carbon, shows coupling to fluorine (quartet). | |
| Aromatic C-H | δ 115-130 ppm | Multiple signals in the aromatic region. | |
| C F₃ | δ 120-130 (q) | Strong quartet due to C-F coupling. | |
| Aliphatic Carbons | δ 10-60 ppm | Signals for the five carbons of the pentanamide chain. | |
| IR | N-H Stretch | 3200-3400 cm⁻¹ | Two bands expected: one for the secondary amine, one for the primary amide. |
| C-H Stretch | 2850-3100 cm⁻¹ | Aliphatic and aromatic C-H stretches. | |
| C=O Stretch | 1640-1680 cm⁻¹ | Strong, sharp absorbance for the amide I band. | |
| C-F Stretch | 1000-1350 cm⁻¹ | Multiple very strong, characteristic bands for the CF₃ group. | |
| MS (EI) | Molecular Ion (M⁺) | m/z = 260 | Corresponds to the molecular weight of C₁₂H₁₅F₃N₂O. |
| Fragments | m/z = 216, 160, 145 | Plausible fragments corresponding to the loss of CONH₂ (M-44), the 4-trifluoromethylanilino moiety, and the trifluoromethylphenyl group, respectively. |
Chemical Reactivity and Stability
The reactivity of this compound is governed by its constituent functional groups: the secondary aniline, the primary amide, and the trifluoromethyl-substituted aromatic ring.
-
Amide Group: The amide functionality is relatively stable but can undergo hydrolysis to the corresponding carboxylic acid, 3-[4-(trifluoromethyl)anilino]pentanoic acid, under strong acidic or basic conditions with heating.
-
Anilino Group: The nitrogen lone pair is delocalized into the aromatic ring, making it a weak base. The presence of the strongly electron-withdrawing CF₃ group further reduces its basicity compared to aniline. It can be N-alkylated or N-acylated under appropriate conditions.
-
Aromatic Ring: The reactivity of the phenyl ring towards electrophilic aromatic substitution is dictated by the competing effects of the activating anilino group (-NHR) and the deactivating trifluoromethyl group (-CF₃). The -NHR group is an ortho, para-director, while the -CF₃ group is a strong deactivator and a meta-director. The positions ortho to the anilino group (and meta to the CF₃ group) are the most likely sites for electrophilic attack.
-
Stability: The compound is expected to be stable under normal laboratory conditions.[13] It should be stored in a cool, dry, well-ventilated area away from strong oxidizing agents.[14]
Potential Biological Activity and Applications in Drug Discovery
While no specific biological activities have been published for this compound, its chemical structure is highly relevant to drug discovery. The 4-(trifluoromethyl)aniline moiety is a key component in a wide range of biologically active molecules.
The Role of the Trifluoromethyl Group: The incorporation of a CF₃ group is a common strategy in medicinal chemistry to modulate a drug candidate's properties.[3]
-
Metabolic Stability: The C-F bond is exceptionally strong, making the CF₃ group resistant to metabolic degradation (e.g., oxidation by Cytochrome P450 enzymes).
-
Lipophilicity: The CF₃ group increases the lipophilicity of a molecule, which can enhance its ability to cross cell membranes and improve oral bioavailability.
-
Binding Affinity: The strong dipole moment and electron-withdrawing nature of the CF₃ group can lead to favorable interactions with protein targets, such as hydrogen bonding or dipole-dipole interactions, thereby increasing binding affinity and potency.
Structure-Activity Relationship (SAR) Insights: Many potent enzyme inhibitors and signaling pathway modulators contain the 4-(trifluoromethyl)aniline scaffold. For example, derivatives of 4-(2-pyrimidinylamino)benzamide containing this moiety have been developed as potent inhibitors of the Hedgehog signaling pathway, which is implicated in some cancers. This suggests that this compound could serve as a valuable scaffold or intermediate for developing new therapeutic agents.
Caption: Figure 3: Conceptual diagram of SAR potential for the core scaffold.
Safety and Handling
No specific toxicology data is available for this compound. Therefore, it must be handled with the standard precautions for a novel chemical of unknown toxicity. Safety protocols should be based on data from structurally related compounds, such as 4-(trifluoromethyl)aniline and other amides.[14][15]
-
Hazard Statements (Predicted): May be harmful if swallowed, in contact with skin, or if inhaled.[15] May cause skin and serious eye irritation.[15]
-
Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles, and a laboratory coat.[13] Handle only in a well-ventilated area or a chemical fume hood.
-
First Aid:
-
Skin Contact: Wash off immediately with plenty of soap and water.[15]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[15]
-
Ingestion: Rinse mouth. Do NOT induce vomiting. Seek medical attention.[16]
-
Inhalation: Remove person to fresh air and keep comfortable for breathing.[15]
-
-
Storage: Keep container tightly closed in a dry, cool, and well-ventilated place.[14][16]
-
Disposal: Dispose of contents/container to an approved waste disposal plant in accordance with local, state, and federal regulations.[16]
Conclusion
This compound is a compound defined by the powerful electronic and steric properties of its trifluoromethylaniline core. While its own biological profile is yet to be explored, its structural features make it a molecule of high potential interest. The predicted physicochemical properties, spectral signatures, and reactivity profile outlined in this guide provide a solid foundation for its synthesis, characterization, and further investigation. For drug development professionals, this molecule represents a promising starting point or intermediate for the synthesis of new chemical entities, leveraging the proven benefits of the trifluoromethyl group to design next-generation therapeutics.
References
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Alfa Aesar. (2008). Material Safety Data Sheet - 3-(Trifluoromethyl)aniline. Retrieved from [Link]
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Dakota Chemicals. (n.d.). Synthesis Pathways Utilizing 4-Fluoro-3-(trifluoromethyl)aniline. Retrieved from [Link]
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O'Neill, B. T., et al. (2014). Synthesis and biological evaluation of trifluoromethyl-containing auxin derivatives. Bioorganic & Medicinal Chemistry Letters, 24(15), 3469-3472. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 9964, 4-(Trifluoromethyl)aniline. Retrieved from [Link]
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de Oliveira, R. B., et al. (2023). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Journal of Biomedical Research & Environmental Sciences, 4(6). Retrieved from [Link]
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Akolkar, S., et al. (2022). Synthesis and biological evaluation of imidamide analogs as selective anti-trypanosomal agents. RSC Medicinal Chemistry, 13(5), 606-617. Retrieved from [Link]
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de Oliveira, C. R., et al. (2018). Synthesis and evaluation of trifluoromethylphenyl amides as fungicides and mosquito toxicants and repellents. Pest Management Science, 74(1), 143-151. Retrieved from [Link]
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Varela, J., et al. (2017). Activity of fluorine–containing analogues of WC-9 and structurally related analogues against two intracellular parasites: Trypanosoma cruzi and Toxoplasma gondii. Bioorganic & Medicinal Chemistry, 25(1), 164-173. Retrieved from [Link]
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ChemComplete. (2019, October 14). Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 3 [Video]. YouTube. Retrieved from [Link]
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O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319. Retrieved from [Link]
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Fujiwara, T., & O'Hagan, D. (2014). Successful applications of fluorine in agrochemicals. Journal of Fluorine Chemistry, 167, 16-29. Retrieved from [Link]
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Balachandran, V., et al. (2014). Vibrational spectroscopic (FT-IR, FT-Raman and NMR) and DFT analysis of 2-methoxy-3-(trifluoromethyl) pyridine. Journal of Chemical and Pharmaceutical Research, 6(7), 2008-2022. Retrieved from [Link]
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OpenOChem Learn. (n.d.). HNMR Practice 1. Retrieved from [Link]
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Yoshimura, T., et al. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 46(2), 1-18. Retrieved from [Link]
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Zhang, X. M., et al. (2016). Synthesis and pharmacological evaluation of trifluoromethyl containing 4-(2-pyrimidinylamino)benzamides as Hedgehog signaling pathway inhibitors. Bioorganic & Medicinal Chemistry, 24(6), 1235-1244. Retrieved from [Link]
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Elucidating the Mechanism of Action of 3-[4-(Trifluoromethyl)anilino]pentanamide: A Technical Guide for Novel Drug Discovery
Abstract
This technical guide provides a comprehensive framework for the characterization of 3-[4-(Trifluoromethyl)anilino]pentanamide, a novel compound with therapeutic potential. Given its structural similarity to known non-steroidal antiandrogens (NSAAs), we hypothesize that its primary mechanism of action is the antagonism of the androgen receptor (AR). This document outlines a multi-faceted approach, from initial biochemical validation to cellular and mechanistic studies, designed to rigorously test this hypothesis and elucidate the compound's pharmacological profile. We present a series of detailed experimental protocols, data interpretation strategies, and visual workflows to guide researchers in the fields of oncology, endocrinology, and drug development.
Introduction: The Rationale for Investigating this compound
The androgen receptor (AR) is a critical therapeutic target in prostate cancer and other androgen-dependent diseases.[1][2] Non-steroidal antiandrogens (NSAAs) represent a cornerstone of treatment by competitively inhibiting the binding of endogenous androgens, such as testosterone and dihydrotestosterone (DHT), to the AR.[3][4] The chemical scaffold of this compound, featuring a trifluoromethylaniline moiety, is a hallmark of several potent AR antagonists, including flutamide and bicalutamide.[5][6] The trifluoromethyl group often enhances metabolic stability and binding affinity.[7] This structural analogy provides a strong rationale for investigating this compound as a potential AR antagonist.
This guide will detail the necessary experimental steps to:
-
Confirm direct and competitive binding to the androgen receptor.
-
Characterize its functional effect on AR-mediated signaling pathways.
-
Assess its efficacy in relevant cellular models.
-
Investigate its activity against potential resistance mechanisms, such as the AR-V7 splice variant.
Proposed Mechanism of Action: Competitive Antagonism of the Androgen Receptor
We hypothesize that this compound functions as a direct, competitive antagonist of the androgen receptor. This proposed mechanism involves the compound binding to the ligand-binding domain (LBD) of the AR, thereby preventing the conformational changes necessary for receptor activation and subsequent downstream signaling.[8][9]
Upon binding of an agonist like DHT, the AR translocates to the nucleus, dimerizes, and binds to androgen response elements (AREs) on target genes, initiating transcription.[10][11] We propose that this compound, by occupying the LBD, inhibits these critical steps.
Figure 1: Hypothesized mechanism of action of this compound within the androgen receptor signaling pathway.
Experimental Validation of the Mechanism of Action
A tiered approach is recommended to systematically validate the proposed mechanism.
Tier 1: Biochemical Confirmation of AR Binding
The initial step is to confirm direct binding of the compound to the AR ligand-binding domain. A competitive binding assay is the gold standard for this purpose.
Experimental Protocol: Androgen Receptor Competitive Binding Assay
This protocol is adapted from established methods for assessing AR binding.[12][13]
-
Objective: To determine the binding affinity (IC50) of this compound for the androgen receptor.
-
Materials:
-
Recombinant human androgen receptor ligand-binding domain (AR-LBD).
-
Radiolabeled androgen, e.g., [3H]-DHT.
-
Test compound: this compound.
-
Reference compounds: Dihydrotestosterone (DHT) (positive control), Flutamide (positive control).
-
Assay Buffer (e.g., TEGD buffer with protease inhibitors).
-
Scintillation cocktail.
-
96-well plates.
-
Scintillation counter.
-
-
Procedure:
-
Prepare a dilution series of the test compound and reference compounds.
-
In a 96-well plate, add a fixed concentration of AR-LBD and [3H]-DHT to each well.
-
Add the diluted test and reference compounds to the wells.
-
Incubate the plate to allow for competitive binding to reach equilibrium.
-
Separate the bound from unbound radioligand (e.g., using hydroxylapatite slurry or filter plates).
-
Add scintillation cocktail to each well.
-
Measure the radioactivity in each well using a scintillation counter.
-
-
Data Analysis:
-
Plot the percentage of bound [3H]-DHT against the log concentration of the competitor.
-
Calculate the IC50 value, which is the concentration of the test compound that displaces 50% of the radiolabeled ligand.
-
Expected Outcome and Interpretation:
A dose-dependent decrease in radioactivity with increasing concentrations of this compound would indicate competitive binding to the AR. The calculated IC50 value will quantify its binding affinity relative to known ligands.
| Compound | Predicted IC50 Range | Rationale |
| Dihydrotestosterone (DHT) | 1-10 nM | High-affinity endogenous ligand. |
| Flutamide | 100-500 nM | Known non-steroidal AR antagonist with moderate affinity.[14] |
| This compound | To be determined | A potent compound would exhibit an IC50 in the low nanomolar to micromolar range. |
| Vehicle Control (e.g., DMSO) | No inhibition | Should not displace the radioligand. |
Tier 2: Functional Assessment in Cellular Models
Following confirmation of binding, the next step is to assess the functional consequences in a cellular context. This involves using an AR-responsive reporter gene assay.
Experimental Protocol: AR-Responsive Luciferase Reporter Assay
-
Objective: To determine if this compound acts as an antagonist or agonist of AR-mediated transcription.
-
Materials:
-
Prostate cancer cell line expressing AR (e.g., LNCaP or VCaP).
-
Luciferase reporter plasmid containing an ARE promoter.
-
Transfection reagent.
-
DHT.
-
Test compound and reference compounds.
-
Luciferase assay reagent.
-
Luminometer.
-
-
Procedure:
-
Seed cells in a 96-well plate.
-
Transfect the cells with the ARE-luciferase reporter plasmid.
-
After 24 hours, treat the cells with:
-
Vehicle control.
-
DHT (to stimulate AR activity).
-
Test compound alone (to assess for agonistic activity).
-
Test compound in the presence of DHT (to assess for antagonistic activity).
-
-
Incubate for an additional 24-48 hours.
-
Lyse the cells and add luciferase assay reagent.
-
Measure luminescence using a luminometer.
-
-
Data Analysis:
-
Normalize luciferase activity to a co-transfected control plasmid (e.g., Renilla luciferase) or total protein content.
-
Plot the normalized luciferase activity against the compound concentration.
-
Expected Outcome and Interpretation:
-
Antagonistic Activity: The compound should inhibit DHT-induced luciferase activity in a dose-dependent manner.
-
Agonistic Activity: The compound alone should not induce luciferase activity. Any induction would suggest partial agonist properties.
Figure 2: Workflow for the AR-responsive luciferase reporter assay.
Tier 3: Mechanistic Studies and Resistance Profiling
Advanced studies should investigate the compound's effect on downstream AR targets and its potential efficacy against known resistance mechanisms.
A. Western Blot Analysis of AR and Downstream Targets:
-
Objective: To assess the effect of the compound on AR protein levels and the expression of AR-regulated genes like Prostate-Specific Antigen (PSA).
-
Procedure: Treat AR-positive prostate cancer cells with the compound and DHT, then perform Western blotting for AR and PSA.
-
Expected Outcome: Successful antagonism should lead to a decrease in PSA expression.
B. Investigating Activity Against AR Splice Variants:
A significant mechanism of resistance to AR-targeted therapies is the expression of AR splice variants, such as AR-V7, which lack the ligand-binding domain and are constitutively active.[15][16]
-
Objective: To determine if this compound can inhibit the activity of AR-V7.
-
Procedure: Utilize a cell line engineered to express AR-V7 and a suitable reporter system (e.g., a UBE2C promoter-driven luciferase reporter).
-
Expected Outcome: Since AR-V7 lacks the LBD, it is unlikely that a competitive antagonist will be effective. However, demonstrating this is crucial for defining the compound's therapeutic limitations and potential patient populations.[17][18]
Conclusion and Future Directions
This guide outlines a systematic and robust approach to characterizing the mechanism of action of this compound. The proposed experiments, from biochemical binding assays to functional cellular studies, will provide a comprehensive understanding of its potential as an androgen receptor antagonist. Positive results from these studies would warrant further preclinical development, including pharmacokinetic and in vivo efficacy studies. The trifluoromethylaniline scaffold holds significant promise, and a thorough mechanistic investigation is the critical next step in translating this chemical entity into a potential therapeutic.[19]
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Hahn, A. W., Jones, J. M., & Luo, J. (2020). Androgen Receptor Splice Variant, AR-V7, as a Biomarker of Resistance to Androgen Axis-Targeted Therapies in Advanced Prostate Cancer. Clinical Genitourinary Cancer, 18(1), 1–10. Retrieved from [Link]
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3-[4-(Trifluoromethyl)anilino]pentanamide IUPAC name and structure
An In-depth Technical Guide to 3-[4-(Trifluoromethyl)anilino]pentanamide
Abstract
This technical guide provides a comprehensive overview of this compound, a molecule of significant interest in medicinal chemistry and drug discovery. The strategic incorporation of a trifluoromethyl group onto the aniline scaffold is a well-established method for enhancing key pharmacological properties such as metabolic stability and lipophilicity.[1][2] This document details the compound's chemical identity, including its IUPAC name and structure, and summarizes its key physicochemical properties. A detailed, plausible synthetic protocol is presented, grounded in established amide coupling methodologies, complete with a workflow visualization and analytical procedures for structural verification. Furthermore, this guide explores the potential biological activities and therapeutic applications of the title compound by drawing parallels with structurally related molecules known for their anticancer and antimicrobial properties.[1][3][4] This paper aims to serve as a foundational resource for researchers investigating this compound and the broader class of fluorinated bioactive molecules.
Introduction: The Strategic Importance of Fluorinated Scaffolds
In modern medicinal chemistry, the introduction of fluorine atoms into organic molecules is a cornerstone strategy for optimizing drug-like properties. The trifluoromethyl (CF3) group, in particular, is prized for its profound impact on a compound's physicochemical profile. Its strong electron-withdrawing nature and high lipophilicity can significantly enhance metabolic stability, improve membrane permeability, and increase binding affinity to biological targets.[1][2]
The 4-(trifluoromethyl)aniline moiety is a privileged scaffold found in numerous approved drugs and clinical candidates. When incorporated into a larger molecular framework, such as the pentanamide structure discussed herein, it offers a versatile platform for developing novel therapeutic agents. Derivatives of trifluoromethylaniline have shown considerable promise in oncology and infectious disease research, exhibiting potent cytotoxic effects against cancer cell lines and notable activity against various bacterial strains.[1] This guide provides an in-depth analysis of this compound, offering the technical insights necessary for its synthesis, characterization, and evaluation in drug development programs.
Chemical Identity and Physicochemical Properties
IUPAC Name and Structural Elucidation
The formal name for the compound is 3-{[4-(Trifluoromethyl)phenyl]amino}pentanamide . The name is derived by identifying the parent chain as a pentanamide, which is a five-carbon chain with a primary amide group (-CONH2) at position 1. At position 3 of this chain, there is a substituted amino group. This substituent is a phenyl ring which, in turn, is substituted at its para-position (position 4) with a trifluoromethyl group. This gives the [4-(Trifluoromethyl)phenyl]amino or 4-(Trifluoromethyl)anilino portion of the name. Some suppliers may list the chiral form, (3R)-3-{[4-(Trifluoromethyl)phenyl]amino}pentanamide, which specifies the stereochemistry at carbon 3.[5]
Chemical Structure:
Figure 1. 2D Structure of this compound.
Physicochemical Data Summary
A summary of the key computed and established properties of the compound is provided below. This data is essential for planning experimental work, including reaction setup, purification, and formulation.
| Property | Value | Source |
| CAS Number | 667937-05-5 | [5][6] |
| Molecular Formula | C12H15F3N2O | [6][7] |
| Molecular Weight | 260.26 g/mol | [5][6] |
| Canonical SMILES | CCC(CC(=O)N)NC1=CC=C(C=C1)C(F)(F)F | [7] |
| InChI Key | RZSARXINBOJSRD-UHFFFAOYSA-N | [7] |
| XLogP3 | 3.8 | [8] |
| Hydrogen Bond Donor Count | 2 | PubChem Database |
| Hydrogen Bond Acceptor Count | 3 | PubChem Database |
Proposed Synthesis and Characterization
Retrosynthetic Analysis and Strategy
The primary disconnection for retrosynthesis is the amide C-N bond. This leads back to the corresponding carboxylic acid, 3-{[4-(trifluoromethyl)phenyl]amino}pentanoic acid. This intermediate can be formed via a conjugate addition of 4-(trifluoromethyl)aniline to ethyl pent-2-enoate, followed by hydrolysis of the resulting ester. This multi-step process provides a logical and feasible pathway using commercially available starting materials.
Detailed Experimental Protocol: Synthesis via Amide Coupling
This protocol describes the final step: the conversion of the carboxylic acid intermediate to the target primary amide. This method employs a standard peptide coupling agent, which is a common and effective strategy for amide synthesis.[9]
Materials:
-
3-{[4-(Trifluoromethyl)phenyl]amino}pentanoic acid (1 equiv.)
-
Ammonium chloride (NH4Cl) (1.5 equiv.)
-
1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU) (1.2 equiv.)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 equiv.)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO3)
-
Brine
-
Anhydrous magnesium sulfate (MgSO4)
Procedure:
-
To a flame-dried round-bottom flask under an inert argon atmosphere, add 3-{[4-(trifluoromethyl)phenyl]amino}pentanoic acid (1 equiv.), ammonium chloride (1.5 equiv.), and HATU (1.2 equiv.).
-
Dissolve the solids in anhydrous DMF (approx. 0.1 M concentration relative to the carboxylic acid).
-
Cool the mixture to 0 °C using an ice-water bath.
-
Add DIPEA (3.0 equiv.) dropwise to the stirred solution over 5 minutes. Causality Note: DIPEA acts as a non-nucleophilic base to deprotonate the carboxylic acid and ammonium chloride, facilitating the coupling reaction without competing as a nucleophile.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Upon completion, pour the reaction mixture into a separatory funnel containing ethyl acetate and wash with saturated NaHCO3 (2x), followed by brine (1x). Trustworthiness Note: The aqueous washes are critical for removing unreacted starting materials, coupling reagents, and DMF.
-
Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude solid by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford the pure this compound.
Workflow Visualization
The following diagram illustrates the logical flow of the proposed synthetic protocol.
Caption: Synthetic workflow for the amide coupling protocol.
Protocol: Structural Verification and Purity Analysis
To ensure the identity and purity of the synthesized compound, a combination of standard analytical techniques must be employed.
Instrumentation:
-
Nuclear Magnetic Resonance (NMR) Spectrometer (¹H, ¹³C, ¹⁹F)
-
High-Resolution Mass Spectrometer (HRMS)
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
Procedure:
-
NMR Spectroscopy: Dissolve a small sample (~5-10 mg) in a suitable deuterated solvent (e.g., CDCl3 or DMSO-d6).
-
¹H NMR: Expect signals corresponding to the ethyl group protons, the methine and methylene protons on the pentanamide backbone, the N-H protons (which may be broad), and aromatic protons.
-
¹³C NMR: Expect distinct signals for the carbonyl carbon, aromatic carbons, and aliphatic carbons.
-
¹⁹F NMR: Expect a singlet corresponding to the -CF3 group.
-
-
Mass Spectrometry: Prepare a dilute solution of the sample and analyze via ESI-HRMS to confirm the molecular weight. The observed mass should match the calculated exact mass (C12H15F3N2O).
-
HPLC Analysis: Develop a suitable method (e.g., C18 reverse-phase column with a water/acetonitrile mobile phase gradient) to assess the purity of the final compound. Purity should ideally be >95% for use in biological assays.
Potential Biological Activity and Therapeutic Applications
Rationale for Pharmacological Interest
The combination of the lipophilic, metabolically robust trifluoromethylaniline moiety with a flexible pentanamide backbone presents an attractive scaffold for interacting with various biological targets. The amide and secondary amine groups provide hydrogen bond donor and acceptor sites, which are critical for molecular recognition in enzyme active sites and protein receptors.
Parallels in Anticancer and Antimicrobial Research
While this specific molecule may not be extensively documented, the broader class of trifluoromethylaniline derivatives has demonstrated significant biological activity.
-
Anticancer Potential: Numerous studies have highlighted the cytotoxic effects of compounds containing the trifluoromethylaniline scaffold against a range of cancer cell lines.[1] The mechanism often involves the induction of apoptosis.
-
Antimicrobial Efficacy: The lipophilicity conferred by the CF3 group can aid in the disruption of bacterial cell membranes.[1] Recent research has shown that trifluoro-aniline derivatives possess potent antibacterial and antibiofilm properties, particularly against Vibrio species, by causing membrane destruction and reducing virulence factors.[3][4] These compounds were effective within 30 minutes and showed only mild toxicity in preliminary models.[3][4] This suggests that this compound could be a valuable candidate for development as a novel antimicrobial agent.
Conclusion and Future Directions
This compound is a synthetically accessible molecule with a high potential for biological activity, based on the established importance of its core chemical motifs. This guide provides the foundational chemical knowledge required for its synthesis and characterization. The compelling evidence of anticancer and antimicrobial activity from related compounds strongly justifies the inclusion of this molecule in screening campaigns for new therapeutic agents. Future research should focus on the stereoselective synthesis of its enantiomers to investigate potential differences in biological activity and on comprehensive profiling against various cancer cell lines and microbial strains.
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A Technical Guide to 3-[4-(Trifluoromethyl)anilino]pentanamide (CAS No. 667937-05-5)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 3-[4-(Trifluoromethyl)anilino]pentanamide (CAS No. 667937-05-5), a compound of interest within the broader class of trifluoromethyl-containing molecules. While specific research on this particular molecule is not extensively available in public literature, this document synthesizes foundational knowledge based on the well-established chemistry of its constituent functional groups—the trifluoromethylaniline core and the pentanamide side chain. The guide will cover its chemical identity, a proposed synthetic pathway, and a discussion of its potential, though hypothetical, biological activities based on analogous structures. Furthermore, it will provide generalized experimental protocols for its synthesis, purification, and characterization, intended to serve as a starting point for researchers.
Chemical Identity and Physicochemical Properties
This compound is a synthetic organic compound characterized by a central aniline ring substituted with a trifluoromethyl group at the para position, and a pentanamide group attached to the nitrogen atom.
| Property | Value | Source |
| CAS Number | 667937-05-5 | [1][2] |
| Molecular Formula | C12H15F3N2O | [1][2] |
| Molecular Weight | 260.26 g/mol | [1][2] |
| IUPAC Name | 3-{[4-(Trifluoromethyl)phenyl]amino}pentanamide | N/A |
| Predicted Boiling Point | 410.3±45.0 °C | N/A |
| Predicted Density | 1.241±0.06 g/cm3 | N/A |
| Predicted pKa | 16.30±0.40 | N/A |
The trifluoromethyl (-CF3) group is a key feature of this molecule. It is a strong electron-withdrawing group that significantly influences the electronic properties of the aniline ring.[3] The incorporation of trifluoromethyl groups into drug candidates can enhance metabolic stability and bioavailability.[4]
Proposed Synthesis Pathway
While a specific, documented synthesis for this compound is not readily found in peer-reviewed literature, a plausible and common method for its synthesis would be through a nucleophilic substitution reaction followed by amidation. The general approach involves the reaction of 4-(trifluoromethyl)aniline with a suitable pentanoic acid derivative.
A potential synthetic route could involve the reaction of 4-(trifluoromethyl)aniline with 3-bromopentanoyl chloride.
Caption: Proposed two-step synthesis of this compound.
Potential Biological Activities and Mechanisms of Action (Hypothetical)
The trifluoromethylaniline moiety is present in a number of biologically active compounds, suggesting that this compound could also possess interesting pharmacological properties. The -CF3 group can increase lipophilicity, which may enhance cell membrane permeability and interaction with biological targets.[3]
Given the structural similarities to other known bioactive molecules, potential (though unproven) activities for this compound could include:
-
Antimicrobial Properties: Some trifluoro-aniline derivatives have demonstrated antibacterial and antibiofilm activities.[4]
-
Enzyme Inhibition: The trifluoromethyl group is a common feature in various enzyme inhibitors. For instance, certain trifluoromethyl-containing compounds act as inhibitors of the Hedgehog signaling pathway, which is implicated in some cancers.[5]
-
Ion Channel Modulation: The aniline scaffold is found in a variety of ion channel modulators.
A hypothetical mechanism of action could involve the inhibition of a key enzyme in a pathogenic signaling pathway.
Caption: Hypothetical inhibition of a kinase in a signaling pathway by the compound.
Experimental Protocols (General)
The following are generalized protocols that can be adapted for the synthesis, purification, and characterization of this compound.
General Amide Synthesis
-
Reaction Setup: To a solution of 4-(trifluoromethyl)aniline (1 equivalent) in a suitable aprotic solvent (e.g., dichloromethane, tetrahydrofuran) under an inert atmosphere (e.g., nitrogen, argon), add a non-nucleophilic base (e.g., triethylamine, diisopropylethylamine) (1.1 equivalents).
-
Acylation: Cool the mixture to 0 °C in an ice bath. Add the acylating agent (e.g., 3-halopentanoyl chloride or pentanoic anhydride) (1.05 equivalents) dropwise.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Purification by Column Chromatography
-
Column Preparation: Pack a glass column with silica gel slurried in a non-polar solvent (e.g., hexane).
-
Sample Loading: Dissolve the crude product in a minimal amount of the elution solvent and load it onto the column.
-
Elution: Elute the column with a gradient of a polar solvent (e.g., ethyl acetate) in a non-polar solvent (e.g., hexane).
-
Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified compound.
Characterization
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Dissolve a small sample of the purified compound in a deuterated solvent (e.g., CDCl3, DMSO-d6) and acquire 1H and 13C NMR spectra. The spectra should be consistent with the proposed structure.
-
Mass Spectrometry (MS): Determine the molecular weight of the compound using a suitable mass spectrometry technique (e.g., ESI, GC-MS). The observed mass should correspond to the calculated molecular weight of C12H15F3N2O.
-
Infrared (IR) Spectroscopy: Acquire an IR spectrum of the compound. Look for characteristic absorption bands for the N-H, C=O (amide), and C-F bonds.
Conclusion
This compound is a compound with potential for further investigation in the fields of medicinal chemistry and drug discovery. While specific data on its synthesis and biological activity are scarce, this guide provides a solid foundation for researchers to begin exploring its properties. The proposed synthetic route and general experimental protocols offer a practical starting point for its preparation and characterization. The discussion of its potential biological activities, based on the well-documented importance of the trifluoromethylaniline scaffold, should encourage further studies to elucidate its pharmacological profile. Future research is warranted to synthesize, characterize, and evaluate the biological effects of this compound to determine its potential as a lead molecule for new therapeutic agents.
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ResearchGate. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Available from: [Link]
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PubMed. Preclinical characterization of a (S)-N-(4-cyano-3-trifluoromethyl-phenyl)-3-(3-fluoro, 4-chlorophenoxy)-2-hydroxy-2-methyl-propanamide: a selective androgen receptor modulator for hormonal male contraception. Available from: [Link]
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MDPI. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Available from: [Link]
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MDPI. FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Available from: [Link]
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ResearchGate. Metabolism of fluorine-containing drugs. Annu Rev Pharmacol Toxicol. Available from: [Link]
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PubMed. Synthesis and pharmacological evaluation of trifluoromethyl containing 4-(2-pyrimidinylamino)benzamides as Hedgehog signaling pathway inhibitors. Available from: [Link]
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A Methodological Guide to Characterizing the Solubility of 3-[4-(Trifluoromethyl)anilino]pentanamide for Preclinical Research
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Abstract
The aqueous solubility of a drug candidate is a critical physicochemical property that profoundly influences its absorption, distribution, metabolism, and excretion (ADME) profile, and ultimately, its therapeutic efficacy and developability.[1][2] This in-depth technical guide presents a comprehensive, scientifically grounded framework for determining the solubility of the novel compound 3-[4-(Trifluoromethyl)anilino]pentanamide. Recognizing that publicly available solubility data for this specific molecule is scarce, this paper provides researchers, scientists, and drug development professionals with the foundational knowledge and detailed experimental protocols required to perform this essential characterization in-house. We will detail methodologies for both rapid kinetic solubility screening and definitive thermodynamic (equilibrium) solubility determination, emphasizing the causality behind experimental choices and adherence to self-validating protocols to ensure data integrity and trustworthiness.
Introduction: The Central Role of Solubility in Drug Discovery
In the journey from a promising hit compound to a viable drug candidate, solubility is a gatekeeper. Poor aqueous solubility can lead to a cascade of developmental challenges, including low bioavailability, unreliable results in biological assays, and difficulties in formulation.[2][3][4] Therefore, determining the solubility profile of a new chemical entity (NCE) like this compound is a foundational step in its preclinical assessment.
This guide provides a robust, two-pronged approach to solubility assessment:
-
Kinetic Solubility: A high-throughput method used in early discovery to quickly assess a compound's solubility following dilution from a Dimethyl Sulfoxide (DMSO) stock solution into an aqueous buffer.[3][4][5] This measurement is crucial for identifying potential liabilities early and ensuring valid results in in vitro biological screens, which almost universally rely on DMSO for compound solubilization.[6][7]
-
Thermodynamic Solubility: The "gold standard" measurement, which determines the true equilibrium concentration of a compound in a saturated solution.[1][8] This value is indispensable for lead optimization, formulation development, and predicting in vivo absorption.[4][8]
By following the principles and protocols outlined herein, research teams can generate high-quality, reliable solubility data for this compound, enabling informed decisions throughout the drug development pipeline.
Physicochemical Profile of this compound
Understanding the inherent structural properties of a molecule provides critical context for its expected solubility behavior. A preliminary analysis of this compound suggests it possesses features that may present solubility challenges. The trifluoromethyl group (-CF3) and the anilino-phenyl ring contribute significantly to the molecule's lipophilicity (hydrophobicity), which generally correlates with lower aqueous solubility.[9][10]
Below are the key physicochemical properties for the compound. While experimentally determined values are preferred, predicted values serve as a useful starting point for experimental design.
| Property | Value (Predicted/Known) | Source | Significance for Solubility |
| Molecular Formula | C12H15F3N2O | [11] | Foundational for calculating molar concentrations. |
| Molecular Weight | 260.26 g/mol | [11] | High molecular weight can negatively impact solubility. |
| pKa | 16.30 ± 0.40 | [12] | Indicates the molecule is a very weak acid, unlikely to be ionized at physiological pH, which may limit solubility enhancement via pH modification. |
| Density | 1.241 ± 0.06 g/cm³ | [12] | Physical property useful for handling and calculations. |
| Boiling Point | 410.3 ± 45.0 °C | [12] | Indicates low volatility. |
| Known Solubilities | Soluble in Chloroform, Methanol. | [12] | Solubility in polar organic solvents suggests the molecule can be effectively solvated, but this does not guarantee aqueous solubility. |
Experimental Design and Solvent Selection
The choice of solvents and buffer systems is a critical decision in solubility studies.[13][14][15] The selection process should be systematic, starting with the solvent used for compound storage and progressing to biorelevant media.
The Role of DMSO
DMSO is the universal solvent in drug discovery for creating high-concentration stock solutions used in high-throughput screening (HTS).[6][7][16] Its powerful, aprotic nature allows it to dissolve a vast range of organic molecules.[16][17] However, it is crucial to recognize that solubility in 100% DMSO does not predict aqueous solubility. Compounds can, and often do, precipitate or "crash out" when a DMSO stock solution is diluted into an aqueous buffer for a biological assay.[18] This is why kinetic solubility measurements, which mimic this exact process, are so vital.
Recommended Solvent Panel
A well-rounded solubility assessment should include a variety of aqueous and organic solvents.
-
Primary Aqueous Buffer: Phosphate-Buffered Saline (PBS) at pH 7.4. This is the most common buffer system as it mimics the pH of blood and many physiological tissues.
-
Biorelevant Media:
-
Organic Co-solvents: While the primary focus is aqueous solubility, understanding solubility in common formulation vehicles is also important. These can include:
-
Ethanol
-
Propylene Glycol (PG)
-
Polyethylene Glycol 400 (PEG400)
-
The following diagram illustrates the logical workflow for selecting solvents and the corresponding type of solubility assay.
Caption: Logical workflow for solvent selection and solubility assay type.
Experimental Protocols
The following sections provide detailed, step-by-step protocols. Adherence to these methodologies is critical for generating reproducible and trustworthy data.
Protocol 1: Kinetic Solubility Assay (Nephelometry or HPLC-UV)
This high-throughput method assesses the solubility of a compound when rapidly precipitated from a DMSO stock into an aqueous buffer.[5][21] It is a vital tool for early-stage drug discovery.[3][4]
Objective: To determine the concentration at which this compound precipitates when diluted from DMSO into an aqueous buffer.
Materials:
-
This compound
-
Anhydrous DMSO
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
96-well microplates (clear bottom for UV, black for nephelometry)
-
Microplate reader (Nephelometer or UV-Vis Spectrophotometer)
-
Multichannel pipettes
Procedure:
-
Stock Solution Preparation: Prepare a 20 mM stock solution of the compound in 100% DMSO.[3] Ensure the compound is fully dissolved.
-
Plate Mapping: Design a plate map for serial dilutions. Include buffer-only blanks and DMSO-only controls.
-
DMSO Addition: Add 2 µL of the 20 mM DMSO stock solution to the first column of a 96-well plate.
-
Serial Dilution (in DMSO): Perform a serial 2-fold dilution across the plate using 100% DMSO. This creates a range of concentrations in DMSO.
-
Buffer Addition: Rapidly add 98 µL of PBS (pH 7.4) to all wells containing DMSO. This brings the final DMSO concentration to 2% and initiates precipitation for wells above the solubility limit.
-
Incubation: Seal the plate and shake for 2 hours at room temperature (e.g., 25°C) to allow for precipitation to stabilize.[4]
-
Detection & Quantification:
-
Nephelometry: Measure the light scattering in each well using a nephelometer. The point at which light scattering significantly increases above background indicates precipitation and thus the kinetic solubility limit.[21][22]
-
HPLC-UV Analysis: Alternatively, filter the plate contents to remove precipitate.[21] Quantify the concentration of the dissolved compound in the filtrate using a validated HPLC-UV method against a standard curve.[19][20]
-
Protocol 2: Thermodynamic Solubility Assay (Shake-Flask Method)
This is the definitive method for determining the equilibrium solubility of a compound.[1][8][23] It involves equilibrating an excess amount of the solid compound with the solvent over an extended period.
Objective: To determine the saturation concentration of this compound in a given solvent at equilibrium.
Materials:
-
Solid this compound (crystalline powder preferred)
-
Selected solvents (e.g., PBS pH 7.4, SGF, SIF)
-
Glass vials with screw caps
-
Orbital shaker or rotator set to a controlled temperature (e.g., 25°C or 37°C)
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PVDF)
-
HPLC-UV or LC-MS/MS system for quantification
Procedure:
-
Compound Addition: Add an excess amount of the solid compound to a glass vial (e.g., 1-2 mg into 1 mL of solvent). The key is to ensure solid material remains visible after the incubation period, confirming saturation.[8]
-
Solvent Addition: Add a precise volume (e.g., 1.0 mL) of the desired pre-warmed solvent to the vial.
-
Equilibration: Seal the vials tightly and place them on an orbital shaker. Agitate at a constant temperature for 24-48 hours.[8][24] This extended time is necessary to ensure the system reaches thermodynamic equilibrium.[1][25]
-
Phase Separation: After incubation, allow the vials to stand undisturbed for a short period to let heavy particles settle. Then, centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the remaining solid.
-
Sample Collection: Carefully withdraw an aliquot of the clear supernatant.
-
Filtration: Immediately filter the supernatant through a 0.22 µm syringe filter to remove any fine, undissolved particles. Note: Adsorption of the compound to the filter should be pre-assessed.
-
Quantification: Dilute the clear filtrate with an appropriate solvent (e.g., acetonitrile/water) to a concentration within the linear range of a pre-established calibration curve. Analyze the sample using a validated HPLC-UV or LC-MS/MS method to determine the precise concentration.[19]
The workflow for the gold-standard shake-flask method is visualized below.
Caption: Step-by-step workflow for the thermodynamic shake-flask assay.
Data Presentation and Interpretation
All quantitative solubility data should be summarized in a clear, tabular format for easy comparison. The results should be reported in standard units of both mass/volume (µg/mL) and molarity (µM).
Table 1: Solubility Profile of this compound
| Solvent/Buffer System | Assay Type | Incubation Time | Temperature (°C) | Solubility (µg/mL) | Solubility (µM) |
| PBS (pH 7.4) | Kinetic | 2 hours | 25 | [Insert Data] | [Insert Data] |
| PBS (pH 7.4) | Thermodynamic | 24 hours | 25 | [Insert Data] | [Insert Data] |
| SGF (pH 1.2) | Thermodynamic | 24 hours | 37 | [Insert Data] | [Insert Data] |
| SIF (pH 6.8) | Thermodynamic | 24 hours | 37 | [Insert Data] | [Insert Data] |
| 100% DMSO | N/A | N/A | 25 | > 52,000 | > 200,000 |
Interpretation:
-
A kinetic solubility of less than 10 µM may indicate a risk of precipitation in in vitro assays and could lead to artificially low potency readings.
-
A thermodynamic solubility of less than 60 µg/mL is often considered a benchmark for potential oral absorption issues.[5]
-
Comparing solubility in SGF vs. SIF can provide insights into how the compound will behave in different parts of the gastrointestinal tract.
Conclusion
This guide provides a robust and scientifically rigorous framework for determining the solubility of this compound. By systematically applying both kinetic and thermodynamic assay protocols, researchers can generate the critical data needed to understand this compound's behavior in both experimental and physiological environments. This information is fundamental for guiding medicinal chemistry efforts, designing valid biological experiments, and developing effective formulation strategies, thereby mitigating risks and accelerating the path from discovery to development.
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Shake-Flask Aqueous Solubility assay (Kinetic solubility). (2024). Protocols.io. [Link]
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In-vitro Thermodynamic Solubility. (2025). Protocols.io. [Link]
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Dehnhardt, C. M., et al. (2018). A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. ACS Medicinal Chemistry Letters. [Link]
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Singhvi, G., et al. (2012). Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. Asian Journal of Chemistry. [Link]
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DMSO: Significance and symbolism. (2025). [Link]
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Box, K., & Comer, J. (Eds.). (2008). Solvent systems and their selection in pharmaceutics and biopharmaceutics. Semantic Scholar. [Link]
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What Factors Are Taken Into Consideration When Selecting a Solvent?. (2026). ACS. [Link]
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An Overview of 3-[4-(Trifluoromethyl)anilino]pentanamide: Physicochemical Properties and Broader Context
For Immediate Release
This technical guide addresses the molecular formula and weight of 3-[4-(Trifluoromethyl)anilino]pentanamide. While comprehensive, in-depth literature detailing specific synthesis protocols, experimental spectra, and distinct biological applications for this exact molecule is not extensively available in the public domain, this document provides its core physicochemical properties and discusses the broader significance of its constituent chemical motifs for researchers, scientists, and drug development professionals.
Core Molecular Data
The fundamental molecular and identifying information for this compound has been consolidated from chemical databases. This compound is a pentanamide derivative featuring a 4-(trifluoromethyl)aniline moiety.
| Property | Value | Source(s) |
| Molecular Formula | C₁₂H₁₅F₃N₂O | [1][2][3][4] |
| Molecular Weight | 260.26 g/mol | [1][2][3][4] |
| CAS Number | 667937-05-5 | [1][2][4] |
| IUPAC Name | 3-[[4-(trifluoromethyl)phenyl]amino]pentanamide | [1] |
| Synonym | (3R)-3-[(4-Trifluoromethylphenyl)amino]pentanamide | [2] |
Scientific and Industrial Context
While specific applications for this compound are not widely documented, the core structure, particularly the 4-(trifluoromethyl)aniline group, is a key building block in modern medicinal chemistry and materials science. The inclusion of a trifluoromethyl (-CF₃) group can significantly alter a molecule's properties.[5][6][7]
The Role of the Trifluoromethyl Group
The trifluoromethyl group is a bioisostere of a methyl group but with vastly different electronic properties. It is strongly electron-withdrawing and highly lipophilic.[7] These characteristics are leveraged in drug design to enhance several key parameters:
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the -CF₃ group resistant to metabolic degradation by cytochrome P450 enzymes. This can increase the half-life and overall bioavailability of a drug candidate.[7][8]
-
Binding Affinity: The high electronegativity of the fluorine atoms can lead to favorable interactions with biological targets, potentially increasing the potency of a compound.[5]
-
Lipophilicity and Permeability: Increased lipophilicity can improve a molecule's ability to cross cellular membranes, a critical factor for reaching intracellular targets.[5]
The anilino-pentanamide backbone itself provides a flexible scaffold that can be oriented to present the trifluoromethylphenyl group to various biological targets. Molecules incorporating trifluoromethyl-anilines have been investigated for a range of biological activities, including as antimicrobial agents and selective androgen receptor modulators (SARMs).[9][10] For instance, studies have shown that certain trifluoro-anilines exhibit antibacterial and antibiofilm properties against pathogenic bacteria like Vibrio parahaemolyticus.[10]
Potential Synthesis Strategies
Although a specific, validated protocol for this compound is not detailed in readily available literature, general synthetic routes for analogous structures often involve the reaction of a substituted aniline with a suitable carboxylic acid derivative. A plausible approach would involve the coupling of 4-(trifluoromethyl)aniline with a derivative of 3-aminopentanoic acid or a related precursor. Amide bond formation is a fundamental transformation in organic chemistry, and numerous well-established protocols could be adapted for this purpose.[2]
The logical flow for a potential synthesis is outlined below.
Caption: A potential synthetic workflow for this compound.
Conclusion
This compound is a defined chemical entity with a molecular weight of 260.26 g/mol and the formula C₁₂H₁₅F₃N₂O. While it is available through chemical suppliers, it appears to be more of a building block or screening compound rather than a well-characterized active agent with extensive documentation. The true potential and specific applications of this molecule would require dedicated research, including the development and validation of a synthetic protocol, full spectroscopic characterization (NMR, IR, etc.), and comprehensive biological evaluation. The presence of the 4-(trifluoromethyl)aniline moiety suggests that it could be a candidate for discovery programs in areas where the unique properties of fluorinated compounds are advantageous, such as in pharmaceutical and agrochemical research.
References
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PubMed Central. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Available from: [Link]
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PubMed. Preclinical characterization of a (S)-N-(4-cyano-3-trifluoromethyl-phenyl)-3-(3-fluoro, 4-chlorophenoxy)-2-hydroxy-2-methyl-propanamide: a selective androgen receptor modulator for hormonal male contraception. Available from: [Link]
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MDPI. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Available from: [Link]
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Journal of Biomedical Research & Environmental Sciences. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Available from: [Link]
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MDPI. Antimicrobial Efficacy of Trifluoro-Anilines Against Vibrio Species. Available from: [Link]
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PubMed Central. Synthesis and biological evaluation of trifluoromethyl-containing auxin derivatives. Available from: [Link]
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MDPI. FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Available from: [Link]
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Environmental Protection Agency. Baseline Report. Available from: [Link]
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ResearchGate. Metabolism of fluorine-containing drugs. Annu Rev Pharmacol Toxicol. Available from: [Link]
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PubMed. Synthesis and pharmacological evaluation of trifluoromethyl containing 4-(2-pyrimidinylamino)benzamides as Hedgehog signaling pathway inhibitors. Available from: [Link]
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Unmasking the Mechanism: A Technical Guide to Identifying Biological Targets of 3-[4-(Trifluoromethyl)anilino]pentanamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The compound 3-[4-(Trifluoromethyl)anilino]pentanamide, with the CAS Number 667937-05-5, represents a chemical entity with potential pharmacological activity, yet its biological targets remain unelucidated[1][2]. The presence of a trifluoromethylaniline moiety suggests a range of possible interactions with biological systems, as this functional group is a well-established pharmacophore in numerous approved drugs and agrochemicals[3][4]. This in-depth technical guide outlines a comprehensive, multi-pronged strategy for the systematic identification and validation of the biological targets of this compound. By leveraging a combination of computational and experimental approaches, researchers can effectively navigate the complexities of target deconvolution and pave the way for future drug development efforts.
Introduction: Deconstructing this compound
The molecular structure of this compound combines two key features that are prevalent in biologically active molecules: an amide functional group and a trifluoromethylated aniline ring. The trifluoromethyl (-CF3) group is a bioisostere for several functionalities and is known to enhance metabolic stability, bioavailability, and binding affinity to target proteins due to its strong electron-withdrawing nature[3][4]. The amide linkage is a fundamental component of peptides and proteins and is present in a vast array of pharmaceuticals, contributing to their structural integrity and ability to form hydrogen bonds with biological targets[5][6].
Given the lack of direct studies on this specific molecule, a rational approach to target identification must be based on the known biological activities of structurally related compounds. The trifluoromethylaniline scaffold is found in drugs with diverse mechanisms of action, including enzyme inhibitors, receptor modulators, and ion channel blockers[7][8]. Similarly, anilino and amide-containing compounds have demonstrated a broad spectrum of biological effects, including anticancer and antimicrobial properties[5][9][10][11]. This guide will, therefore, focus on a systematic exploration of plausible target classes and provide detailed protocols for their investigation.
Postulated Target Classes and Pathways
Based on the chemical features of this compound, several high-probability target classes can be postulated. The following sections will explore these possibilities and outline the rationale for their consideration.
Kinase Inhibition
The anilino-pyrimidine and related anilino-scaffolds are classic hinge-binding motifs in a multitude of kinase inhibitors. The nitrogen of the anilino group can act as a hydrogen bond donor to the kinase hinge region, a critical interaction for potent inhibition. The trifluoromethyl group can provide additional beneficial interactions in the ATP-binding pocket.
-
Potential Kinase Targets:
-
Tyrosine Kinases (e.g., EGFR, VEGFR, PDGFR)
-
Serine/Threonine Kinases (e.g., Raf, MEK, PI3K)
-
Cyclin-Dependent Kinases (CDKs)
-
Nuclear Receptor Modulation
The overall lipophilicity and structural resemblance to endogenous ligands suggest that this compound could interact with nuclear receptors. For instance, apalutamide, an anti-cancer drug, features a trifluoromethylphenyl group and acts as a potent androgen receptor antagonist[7].
-
Potential Nuclear Receptor Targets:
-
Androgen Receptor (AR)
-
Glucocorticoid Receptor (GR)[12]
-
Peroxisome Proliferator-Activated Receptors (PPARs)
-
Ion Channel Blockade
Certain aniline derivatives are known to modulate the function of ion channels. The trifluoromethyl group can enhance the lipophilicity of the compound, facilitating its interaction with the transmembrane domains of these channels.
-
Potential Ion Channel Targets:
-
Sodium Channels (Nav)
-
Potassium Channels (Kv)
-
Calcium Channels (Cav)
-
GPCR Ligand Binding
The structural flexibility and presence of both hydrogen bond donors and acceptors in this compound make it a candidate for binding to G-protein coupled receptors (GPCRs).
-
Potential GPCR Targets:
-
Serotonin Receptors (e.g., 5-HT2A, 5-HT7)
-
Dopamine Receptors (e.g., D2, D3)
-
Adrenergic Receptors
-
A Strategic Workflow for Target Identification and Validation
A systematic and tiered approach is crucial for efficiently identifying and validating the biological targets of this compound. The following workflow integrates computational and experimental methodologies.
Figure 1: A strategic workflow for target identification.
In Silico Target Prediction
The initial step involves computational methods to predict potential biological targets. This approach is cost-effective and can help prioritize experimental efforts.
-
Methodology:
-
Ligand-Based Virtual Screening: Utilize the 2D and 3D structure of this compound to search databases of known bioactive compounds (e.g., ChEMBL, PubChem) for structurally similar molecules with known targets.
-
Structure-Based Virtual Screening (Docking): If high-resolution crystal structures of potential target proteins are available, perform molecular docking simulations to predict the binding affinity and pose of the compound in the active site.
-
Pharmacophore Modeling: Develop a pharmacophore model based on the key chemical features of the compound and screen it against a database of protein structures.
-
High-Throughput Screening (HTS)
HTS allows for the rapid screening of the compound against a large number of biological targets in a parallel fashion.
-
Experimental Protocol: Kinase Panel Screening
-
Assay Principle: Utilize a biochemical assay that measures the ability of the compound to inhibit the activity of a panel of kinases. A common method is the ADP-Glo™ Kinase Assay, which quantifies the amount of ADP produced during the kinase reaction.
-
Procedure: a. Prepare a stock solution of this compound in DMSO. b. In a 384-well plate, add the kinase, its specific substrate, and ATP. c. Add the test compound at a final concentration of 10 µM. d. Incubate the reaction at 30°C for 1 hour. e. Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. f. Add Kinase Detection Reagent to convert ADP to ATP and then measure the newly synthesized ATP using a luciferase/luciferin reaction. g. Read the luminescence signal on a plate reader.
-
Data Analysis: Calculate the percent inhibition for each kinase relative to a positive control (a known inhibitor) and a negative control (DMSO).
-
| Parameter | Description |
| Compound Concentration | 10 µM (initial screen) |
| Kinase Panel | >300 human kinases |
| Assay Format | 384-well plate |
| Detection Method | Luminescence |
Target Validation
Once putative targets are identified from HTS, it is essential to validate these interactions using orthogonal assays.
-
Experimental Protocol: Surface Plasmon Resonance (SPR) for Binding Affinity
-
Assay Principle: SPR measures the real-time binding of a ligand (the compound) to a protein immobilized on a sensor chip.
-
Procedure: a. Covalently immobilize the purified target protein onto a CM5 sensor chip. b. Prepare a series of dilutions of this compound in a suitable running buffer. c. Inject the compound solutions over the sensor chip surface at a constant flow rate. d. Monitor the change in the refractive index at the surface, which is proportional to the amount of bound compound. e. After association, inject running buffer to measure the dissociation of the compound.
-
Data Analysis: Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).
-
| Parameter | Value |
| Immobilized Protein | Purified target protein |
| Analyte | This compound |
| Concentration Range | 0.1 nM - 10 µM |
| Flow Rate | 30 µL/min |
Cellular Mechanism of Action Studies
Validating that the compound engages its target in a cellular context and elicits a functional response is a critical step.
Figure 2: Workflow for cellular mechanism of action studies.
-
Experimental Protocol: Western Blot for Pathway Modulation
-
Assay Principle: To determine if the compound inhibits a specific signaling pathway in cells by measuring the phosphorylation status of a downstream substrate of the target protein.
-
Procedure: a. Culture a relevant cell line to 80% confluency. b. Treat the cells with varying concentrations of this compound for a specified time. c. Lyse the cells and quantify the total protein concentration. d. Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane. e. Block the membrane and probe with a primary antibody specific for the phosphorylated form of the substrate protein. f. Wash and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. g. Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot. h. Strip the membrane and re-probe for the total amount of the substrate protein as a loading control.
-
Data Analysis: Quantify the band intensities and normalize the phosphorylated protein signal to the total protein signal.
-
Conclusion and Future Directions
The identification of the biological targets of this compound requires a hypothesis-driven and systematic approach. By integrating computational predictions with robust experimental validation, researchers can efficiently narrow down the potential targets and elucidate the compound's mechanism of action. The strategies and protocols outlined in this guide provide a comprehensive framework for this endeavor. Future work should focus on lead optimization to enhance potency and selectivity for the validated target, as well as in vivo studies to assess the compound's therapeutic potential. The presence of the trifluoromethylaniline moiety offers a promising starting point for the development of novel therapeutics, and a thorough understanding of its biological interactions is the first critical step in this journey.
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NINGBO INNO PHARMCHEM CO.,LTD. The Significance of Trifluoromethyl Aniline in Specialty Chemical Manufacturing. [Link]
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de Souza, M. V. N. (2022). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Journal of Biomedical Research & Environmental Sciences, 3(1), 108-124. [Link]
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Auclair, C., et al. (1989). Synthesis, biological activity and DNA interaction of anilinoacridine and bithiazole peptide derivatives related to the anti-tumor drugs m-AMSA and bleomycin. PubMed, 41(11-12), 941-52. [Link]
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Ak-koc, Z., et al. (2022). Synthesis and biological evaluation of imidamide analogs as selective anti-trypanosomal agents. PLoS ONE, 17(4), e0266149. [Link]
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Fukui, H., et al. (1998). Synthesis and antibacterial activity of novel 7-(3-substituted-3 or 4-trifluoromethyl-1-pyrrolidinyl)-8-methoxyfluoroquinolones. Bioorganic & Medicinal Chemistry Letters, 8(20), 2833-2838. [Link]
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The Unseen Scaffold: A Technical Guide to the Discovery and Significance of 3-[4-(Trifluoromethyl)anilino]pentanamide
An In-Depth Analysis for Researchers, Scientists, and Drug Development Professionals
Foreword: The specific historical record detailing the initial discovery and developmental timeline of 3-[4-(Trifluoromethyl)anilino]pentanamide is not extensively documented in publicly accessible literature. However, the true significance of this molecule lies not in a singular, celebrated discovery but in its representation of a pivotal chemical scaffold in modern medicinal chemistry: the trifluoromethylated aniline moiety. This guide, therefore, takes an application-focused approach, using this compound as a model to explore the scientific rationale, synthesis, and potential biological importance of this class of compounds.
The Strategic Advantage of the Trifluoromethyl Group in Drug Design
The introduction of a trifluoromethyl (-CF3) group into a drug candidate is a well-established strategy to enhance its pharmacological properties.[1][2][3] The medicinal use of trifluoromethyl groups dates back to the mid-20th century and has since become a cornerstone of modern drug design.[4] The unique attributes of the -CF3 group stem from the high electronegativity of fluorine atoms, which imparts several advantageous characteristics to a molecule:
-
Enhanced Metabolic Stability: The carbon-fluorine bond is one of the strongest single bonds in organic chemistry, making the trifluoromethyl group highly resistant to metabolic degradation by enzymes in the body.[2][5] This increased stability can lead to a longer drug half-life, requiring less frequent dosing.
-
Increased Lipophilicity: The -CF3 group significantly increases the lipophilicity ("fat-solubility") of a molecule. This property can improve its ability to cross cell membranes, leading to better absorption and distribution throughout the body.[1][5]
-
Modulation of Electronic Properties: As a potent electron-withdrawing group, the trifluoromethyl moiety can alter the acidity or basicity of nearby functional groups. This can influence how a drug molecule interacts with its biological target, often leading to increased binding affinity and potency.[3][5]
-
Bioisosterism: The trifluoromethyl group is often used as a bioisostere for other chemical groups, such as a chlorine atom or a methyl group.[4] This allows medicinal chemists to fine-tune the steric and electronic properties of a lead compound to optimize its activity and safety profile.
The Rise of 4-(Trifluoromethyl)aniline as a Privileged Scaffold
The 4-(trifluoromethyl)aniline core is a prominent structural motif found in a multitude of biologically active compounds, particularly in the realm of kinase inhibitors for cancer therapy.[6][7] Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is a hallmark of many cancers. The trifluoromethylphenyl group often serves as a key pharmacophore that anchors the inhibitor within the ATP-binding pocket of the target kinase.
Several FDA-approved drugs and clinical candidates incorporate the 4-(trifluoromethyl)aniline moiety, underscoring its importance in drug development. For instance, Nilotinib, a highly successful drug for the treatment of chronic myeloid leukemia (CML), features this critical structural component.[7] The trifluoromethyl group in these molecules often makes crucial hydrophobic interactions within the kinase domain, contributing significantly to their inhibitory potency.
A Plausible Discovery Trajectory: The Synthesis of this compound
Proposed Synthetic Pathway
Caption: Proposed synthetic scheme for this compound.
Step-by-Step Experimental Protocol (Hypothetical)
-
Reductive Amination:
-
To a solution of 4-(trifluoromethyl)aniline (1.0 eq) in a suitable solvent such as methanol or dichloromethane, add ethyl 3-oxopentanoate (1.1 eq).
-
A catalytic amount of a mild acid (e.g., acetic acid) is added to facilitate the formation of the enamine or imine intermediate.
-
A reducing agent, such as sodium cyanoborohydride (NaBH3CN) or catalytic hydrogenation (H2 over Palladium on carbon), is then introduced to reduce the intermediate to the corresponding secondary amine, ethyl 3-[4-(trifluoromethyl)anilino]pentanoate.
-
The reaction is stirred at room temperature until completion, monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is worked up by quenching any remaining reducing agent, followed by extraction and purification via column chromatography to isolate the ester intermediate.
-
-
Ammonolysis:
-
The purified ethyl 3-[4-(trifluoromethyl)anilino]pentanoate is dissolved in a solvent like methanol.
-
A concentrated aqueous solution of ammonia is added, and the mixture is stirred, possibly with gentle heating, in a sealed vessel.
-
The progress of the reaction is monitored by TLC until the starting ester is consumed.
-
The solvent is then removed under reduced pressure, and the crude product is purified by recrystallization or column chromatography to yield this compound as the final product.
-
Inferred Biological Significance and Potential Applications
Given the prevalence of the 4-(trifluoromethyl)aniline scaffold in kinase inhibitors, it is reasonable to hypothesize that this compound could exhibit inhibitory activity against one or more protein kinases. The structural features of the molecule support this hypothesis:
-
The 4-(trifluoromethyl)aniline moiety can serve as a "hinge-binding" element, forming hydrogen bonds with the backbone of the kinase hinge region, a common binding motif for Type I and Type II kinase inhibitors.
-
The pentanamide portion of the molecule could occupy the hydrophobic pocket of the ATP-binding site, with the terminal amide potentially forming additional hydrogen bonds with solvent or nearby amino acid residues.
Caption: Conceptual diagram of potential interactions with a kinase active site.
Further research would be necessary to validate this hypothesis, including in vitro kinase screening assays against a panel of known cancer-related kinases. Should the compound demonstrate significant inhibitory activity, it could serve as a starting point for the development of more potent and selective inhibitors for therapeutic use.
Conclusion
While the specific history of this compound may be unassuming, its chemical structure tells a compelling story about the evolution of modern drug design. The strategic incorporation of the trifluoromethyl group into an aniline scaffold represents a powerful and widely utilized approach to developing metabolically stable and potent drug candidates. By understanding the chemical principles behind the synthesis and the inferred biological activity of molecules like this compound, researchers can continue to build upon this knowledge to design the next generation of targeted therapeutics. This technical guide serves as a testament to the idea that even seemingly simple molecules can be emblematic of significant scientific progress in the field of medicinal chemistry.
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The Significance of Trifluoromethyl Groups in Pharmaceutical Intermediates. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]
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The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (2025). Molecules, 30(9), 3009. Retrieved from [Link]
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Design and biological activity of trifluoromethyl containing drugs. (2025). Wechem. Retrieved from [Link]
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Trifluoromethyl group. (n.d.). In Wikipedia. Retrieved from [Link]
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The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (2025). ResearchGate. Retrieved from [Link]
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FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. (2022). Molecules, 27(19), 6581. Retrieved from [Link]
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Synthesis of some Amide derivatives and their Biological activity. (2011). International Journal of ChemTech Research, 3(1), 202-207. Retrieved from [Link]
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Synthesis of aromatic amides from aniline and triethylamine derivatives. (2018). ResearchGate. Retrieved from [Link]
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Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). (2022). Molecules, 27(15), 4930. Retrieved from [Link]
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Synthesis of aniline from benzamide using the Hoffman rearrangement reaction! (2022, October 18). YouTube. Retrieved from [Link]
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Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. (2024, February 15). Hovione. Retrieved from [Link]
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The Role of Trifluoromethylated Compounds in Modern Drug Discovery. (n.d.). Autech Industry Co.,Limited. Retrieved from [Link]
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FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. (2022). MDPI. Retrieved from [Link]
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Aniline synthesis by amination (arylation). (n.d.). Organic Chemistry Portal. Retrieved from [Link]
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Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. (2013). Organic Letters, 15(8), 1858-1861. Retrieved from [Link]
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Examples of difluoromethyl use in kinase inhibitors (4,5). (n.d.). ResearchGate. Retrieved from [Link]
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Computationally Driven Discovery of a BCR-ABL1 Kinase Inhibitor with Activity in Multidrug-Resistant Chronic Myeloid Leukemia. (2020). Journal of Medicinal Chemistry, 63(1), 266-282. Retrieved from [Link]
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Evolution of Small Molecule Kinase Drugs. (2018). ACS Medicinal Chemistry Letters, 9(11), 1038–1044. Retrieved from [Link]
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Methodological & Application
Application Notes and Protocols for In Vitro Profiling of 3-[4-(Trifluoromethyl)anilino]pentanamide
Introduction: Characterizing a Novel Trifluoromethylanilino Compound
The identification and characterization of novel small molecules are foundational to the discovery of new therapeutic agents. The compound 3-[4-(Trifluoromethyl)anilino]pentanamide is a synthetic molecule featuring a trifluoromethyl group, known to enhance metabolic stability and cell permeability, and an anilino moiety, a common scaffold in pharmacologically active compounds.[1] The absence of established biological targets for this specific molecule necessitates a systematic in vitro screening approach to elucidate its potential bioactivity.
This document provides a comprehensive guide for researchers, scientists, and drug development professionals to conduct initial in vitro profiling of this compound. The protocols herein are designed to first assess broad cytotoxic and anti-proliferative effects against cancerous cell lines and then to explore potential antimicrobial properties. These initial assays can provide crucial insights into the compound's therapeutic potential and guide further mechanistic studies.
Part 1: In Vitro Anticancer Activity Profiling
A primary and crucial step in small molecule screening is the evaluation of its effects on cancer cell viability and proliferation.[2][3] This section outlines protocols for a primary cytotoxicity screen followed by a secondary assay to assess effects on cancer cell proliferation.
Initial Cytotoxicity Screening using MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
-
Cell Line Selection: A panel of well-characterized cancer cell lines from different tissue origins (e.g., MCF-7 for breast cancer, A549 for lung cancer, and HCT116 for colorectal cancer) is recommended to identify potential tissue-specific effects.
-
Concentration Range: A broad concentration range (e.g., 0.1 µM to 100 µM) is used to determine the dose-response relationship and calculate the IC50 (half-maximal inhibitory concentration).
-
Incubation Time: A 72-hour incubation period is standard for assessing the effects of a compound on cell viability, allowing for multiple cell doubling times.
-
Cell Seeding:
-
Culture selected cancer cell lines in their recommended media until they reach 80-90% confluency.
-
Trypsinize and resuspend the cells to a concentration of 5 x 10^4 cells/mL.
-
Seed 100 µL of the cell suspension into each well of a 96-well plate and incubate for 24 hours at 37°C and 5% CO2.
-
-
Compound Preparation and Treatment:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions in culture media to achieve final concentrations ranging from 0.1 µM to 100 µM.
-
Remove the old media from the 96-well plate and add 100 µL of the media containing the different compound concentrations. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubate for 72 hours.
-
-
MTT Assay:
-
Prepare a 5 mg/mL stock solution of MTT in PBS.
-
Add 20 µL of the MTT stock solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the media and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
| Concentration (µM) | Absorbance (570 nm) | % Viability |
| Vehicle Control | 1.25 | 100 |
| 0.1 | 1.22 | 97.6 |
| 1 | 1.15 | 92.0 |
| 10 | 0.85 | 68.0 |
| 50 | 0.45 | 36.0 |
| 100 | 0.20 | 16.0 |
Cell Proliferation Assessment using BrdU Incorporation Assay
To confirm anti-proliferative effects, a BrdU (Bromodeoxyuridine) assay can be employed. This assay measures DNA synthesis by detecting the incorporation of the thymidine analog BrdU into the DNA of proliferating cells.
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT assay protocol, but use a 48-hour incubation period for treatment.
-
BrdU Labeling:
-
Add BrdU labeling solution to each well at a final concentration of 10 µM.
-
Incubate for 2-4 hours at 37°C.
-
-
Detection:
-
Remove the labeling medium and fix the cells with a fixing/denaturing solution.
-
Add an anti-BrdU antibody conjugated to a detection enzyme (e.g., peroxidase).
-
Add the substrate and measure the colorimetric or chemiluminescent signal according to the manufacturer's instructions.
-
Part 2: Antimicrobial Activity Screening
The presence of the trifluoromethylaniline moiety suggests potential antimicrobial activity, as this scaffold is found in some antimicrobial agents.[1][4][5] A standard broth microdilution assay can be used to determine the Minimum Inhibitory Concentration (MIC) against representative bacterial strains.
Minimum Inhibitory Concentration (MIC) Determination
-
Bacterial Strains: Use a panel of clinically relevant Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria.
-
Growth Media: Use cation-adjusted Mueller-Hinton Broth (MHB) as it is the standard medium for routine antimicrobial susceptibility testing.
-
Inoculum Size: A standardized inoculum of 5 x 10^5 CFU/mL is critical for reproducible results.
-
Bacterial Culture Preparation:
-
Inoculate a single colony of the test bacterium into Tryptic Soy Broth (TSB) and incubate overnight at 37°C.
-
Dilute the overnight culture in MHB to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL).
-
Further dilute this suspension to achieve a final inoculum of 5 x 10^5 CFU/mL in the assay plate.
-
-
Compound Preparation and Assay Plate Setup:
-
In a 96-well plate, perform a two-fold serial dilution of this compound in MHB to obtain a range of concentrations (e.g., 256 µg/mL to 0.5 µg/mL).
-
Add 50 µL of the bacterial inoculum to each well.
-
Include a positive control (bacteria with no compound) and a negative control (media only).
-
-
Incubation and MIC Reading:
-
Incubate the plate at 37°C for 18-24 hours.
-
The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
-
| Bacterial Strain | MIC (µg/mL) |
| S. aureus (ATCC 29213) | 64 |
| E. coli (ATCC 25922) | >256 |
Part 3: Potential Mechanistic Investigations
Should this compound demonstrate significant activity in the initial screens, further investigation into its mechanism of action is warranted. For instance, if potent anti-cancer activity is observed, exploring its effect on specific signaling pathways would be a logical next step.
Hypothetical Signaling Pathway: Hedgehog Signaling
Some trifluoromethyl-containing compounds have been identified as inhibitors of the Hedgehog (Hh) signaling pathway, which is aberrantly activated in several cancers.[6]
Caption: Workflow for assessing Hedgehog pathway inhibition.
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cell-based assays for 3-[4-(Trifluoromethyl)anilino]pentanamide activity
Topic: Cell-Based Assays for Characterizing the Biological Activity of 3-[4-(Trifluoromethyl)anilino]pentanamide
Audience: Researchers, scientists, and drug development professionals.
Introduction
The discovery and characterization of novel small molecules are foundational to therapeutic innovation. The compound this compound features a trifluoromethyl anilino moiety, a structural motif present in numerous biologically active agents, suggesting its potential as a modulator of cellular pathways. The trifluoromethyl group is strongly electron-withdrawing and can significantly influence a molecule's potency and metabolic stability.[1][2] This document, prepared from the perspective of a Senior Application Scientist, provides a comprehensive, tiered strategy for elucidating the biological activity of this compound using a suite of robust cell-based assays.
Cell-based assays are indispensable tools in modern drug discovery, offering insights into a compound's effects within a physiologically relevant context.[3][4] Unlike biochemical assays, they assess activity in intact, living cells, accounting for complexities like membrane permeability, cellular metabolism, and interaction with entire signaling networks.[3] Our approach is designed to be logical and iterative: we begin with broad screening to detect any biological effect and progressively employ more specific assays to dissect the mechanism of action. This guide explains not only the "how" but also the "why" behind each protocol, ensuring a scientifically rigorous investigation.
Tier 1: Foundational Activity Screening
The initial goal is to determine if this compound exerts any fundamental effect on cell health. We will assess cell viability (a measure of metabolic activity) and cytotoxicity (a measure of membrane integrity). Performing these in parallel provides a more complete picture, distinguishing between cytostatic (inhibiting growth) and cytotoxic (killing cells) effects.
Conceptual Workflow
The overall experimental strategy follows a tiered approach, from broad screening to specific mechanistic studies.
Caption: Tiered approach for compound characterization.
Cell Viability Assay: ATP Content Luminescence
Scientific Rationale: The quantity of ATP is a direct indicator of metabolically active, viable cells.[5] Luminescent ATP assays are among the most sensitive methods for assessing cell viability.[6] The assay involves adding a reagent that lyses cells, releasing ATP, and provides luciferase and its substrate, which react to produce light in an ATP-dependent manner. The resulting luminescent signal is directly proportional to the number of viable cells.
Protocol: ATP Luminescence Viability Assay
-
Cell Plating: Seed cells in an opaque-walled 96-well plate at a predetermined optimal density. Incubate for 24 hours to allow for cell attachment and recovery.
-
Compound Treatment: Prepare a serial dilution of this compound in culture medium. A typical starting range is 0.1 nM to 100 µM. Also, prepare a vehicle control (e.g., 0.1% DMSO) and a positive control for cell death (e.g., a known cytotoxic agent like staurosporine).
-
Incubation: Remove the old medium from the cells and add the compound dilutions. Incubate for a relevant period (e.g., 24, 48, or 72 hours).
-
Assay Procedure:
-
Equilibrate the plate and the ATP detection reagent to room temperature.
-
Add a volume of ATP detection reagent equal to the culture medium volume in each well (e.g., 100 µL).
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition: Measure luminescence using a plate-reading luminometer.
-
Data Analysis: Normalize the data to the vehicle control (100% viability) and calculate the percentage of viability for each compound concentration. Plot the results to determine the IC50 value (the concentration at which 50% of cell viability is inhibited).
Cytotoxicity Assay: Lactate Dehydrogenase (LDH) Release
Scientific Rationale: Lactate dehydrogenase (LDH) is a stable cytosolic enzyme that is released into the culture medium upon loss of plasma membrane integrity, a hallmark of cytotoxicity.[6] This assay measures the enzymatic activity of LDH in the supernatant, which is proportional to the number of dead cells.
Protocol: LDH Release Cytotoxicity Assay
-
Cell Plating and Treatment: Follow steps 1-3 from the ATP Viability Assay protocol, using a clear-bottom 96-well plate.
-
Sample Collection: After the incubation period, carefully transfer a portion of the cell culture supernatant (e.g., 50 µL) to a new flat-bottom 96-well plate.
-
Assay Procedure:
-
Prepare the LDH reaction mixture according to the manufacturer's instructions.
-
Add the reaction mixture to each well containing the supernatant.
-
Incubate for 30 minutes at room temperature, protected from light.
-
Add the stop solution provided with the kit.
-
-
Data Acquisition: Measure the absorbance at the recommended wavelength (typically 490 nm) using a microplate reader.
-
Data Analysis: Use a positive control (cells treated with a lysis buffer to achieve maximum LDH release) to determine 100% cytotoxicity. Calculate the percentage of cytotoxicity for each compound concentration relative to this maximum.
| Parameter | ATP Viability Assay | LDH Cytotoxicity Assay |
| Principle | Measures ATP in viable cells | Measures LDH released from dead cells |
| Detection | Luminescence | Colorimetric (Absorbance) |
| Endpoint | Metabolic Activity | Membrane Integrity |
| Output | IC50 (Inhibitory Concentration) | EC50 (Effective Concentration) |
Tier 2: Mechanistic Elucidation
If Tier 1 assays reveal significant activity (e.g., an IC50 < 10 µM), the next step is to investigate the underlying mechanism. The two most common fates for cells affected by an active compound are apoptosis (programmed cell death) or arrest at a specific phase of the cell cycle.
Apoptosis Assay: Annexin V and Propidium Iodide (PI) Staining
Scientific Rationale: Apoptosis is a highly regulated process. One of its earliest markers is the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane. Annexin V is a protein that has a high affinity for PS and can be fluorescently labeled to detect apoptotic cells. Propidium Iodide (PI) is a fluorescent nuclear dye that is excluded by live cells with intact membranes but can enter late-stage apoptotic and necrotic cells where membrane integrity is compromised.[5] Using these two stains together with flow cytometry allows for the differentiation of four cell populations:
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive (in some cases).
Caption: Principle of Annexin V / PI apoptosis assay.
Protocol: Annexin V/PI Staining by Flow Cytometry
-
Cell Culture and Treatment: Plate cells in 6-well plates and treat with the compound at its IC50 and 2x IC50 concentrations for 24-48 hours. Include vehicle and positive controls.
-
Cell Harvesting: Collect both adherent and floating cells to ensure all apoptotic cells are included. Centrifuge and wash the cell pellet with cold PBS.
-
Staining:
-
Resuspend the cell pellet in 1X Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and Propidium Iodide.
-
Incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry: Analyze the stained cells immediately on a flow cytometer. Use unstained and single-stained controls to set up compensation and gates correctly.
-
Data Analysis: Quantify the percentage of cells in each of the four quadrants (viable, early apoptotic, late apoptotic, necrotic).
Cell Cycle Analysis
Scientific Rationale: Many anti-proliferative compounds function by disrupting the cell cycle, causing cells to arrest in a specific phase (G0/G1, S, or G2/M).[7] This can be measured by staining the cellular DNA with a fluorescent dye that binds stoichiometrically, such as Propidium Iodide (PI), after cell fixation and permeabilization.[8][9] The fluorescence intensity of individual cells is then proportional to their DNA content. Cells in G2/M will have twice the DNA content (and thus twice the fluorescence) of cells in G0/G1.[10]
Protocol: Cell Cycle Analysis by PI Staining
-
Cell Culture and Treatment: Plate cells in 6-well plates. After treatment with the compound, harvest the cells.
-
Fixation: Resuspend the cell pellet and add ice-cold 70% ethanol dropwise while vortexing gently to prevent clumping. Fix for at least 2 hours at 4°C.[11]
-
Staining:
-
Wash the fixed cells with PBS to remove the ethanol.
-
Resuspend in a staining solution containing PI and RNase A. RNase treatment is crucial as PI also binds to double-stranded RNA.[8]
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Flow Cytometry: Analyze the cells on a flow cytometer, collecting data on a linear scale.
-
Data Analysis: Use cell cycle analysis software (e.g., ModFit LT™, FlowJo™) to model the histogram of DNA content and quantify the percentage of cells in the G0/G1, S, and G2/M phases. Compare the distribution in treated samples to the vehicle control.
| Hypothetical Outcome | Interpretation | Next Steps |
| Increased Annexin V+ cells | Compound induces apoptosis. | Investigate caspase activation (e.g., Caspase-3/7 assay). |
| Accumulation in G2/M phase | Compound causes G2/M arrest. | Investigate microtubule dynamics or CDK1 activity. |
| Accumulation in G1 phase | Compound causes G1 arrest. | Investigate CDK4/6 and Rb phosphorylation status. |
Tier 3: Target Pathway Identification
Based on the compound's structure and the results from Tier 2, we can form hypotheses about which specific signaling pathways are being modulated. The anilino-pyrimidine structure is a known scaffold for kinase inhibitors, and many signaling pathways are regulated by kinases. The NF-κB and STAT3 pathways are critical regulators of cell survival, proliferation, and inflammation, making them plausible targets.[12][13]
NF-κB Activation Assay: p65 Nuclear Translocation
Scientific Rationale: The NF-κB family of transcription factors are key mediators of inflammatory and survival responses.[14] In unstimulated cells, NF-κB (commonly the p50/p65 heterodimer) is held inactive in the cytoplasm by an inhibitor protein, IκBα.[14] Upon stimulation (e.g., by TNF-α), IκBα is degraded, and the p65 subunit translocates to the nucleus to activate gene transcription.[15] This translocation event is a hallmark of NF-κB activation and can be quantified using high-content imaging.
Protocol Principle: High-Content Imaging of p65 Translocation
-
Cell Culture: Seed cells in a 96- or 384-well imaging plate.
-
Treatment: Pre-incubate cells with various concentrations of this compound. Then, stimulate the cells with an NF-κB activator like TNF-α to induce p65 translocation. Include unstimulated and stimulated vehicle controls.
-
Fixation and Staining: Fix the cells and permeabilize them. Stain with a primary antibody against the p65 subunit and a fluorescently labeled secondary antibody. Co-stain with a nuclear stain (e.g., Hoechst or DAPI).
-
Imaging: Acquire images using an automated high-content imaging system.
-
Image Analysis: Use image analysis software to automatically identify the nuclear and cytoplasmic compartments of each cell. Measure the fluorescence intensity of p65 staining in both compartments and calculate a nuclear-to-cytoplasmic intensity ratio. An inhibitor of NF-κB activation will prevent the increase in this ratio upon stimulation.
STAT3 Signaling Pathway: Reporter Gene Assay
Scientific Rationale: Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that regulates genes involved in cell growth and survival.[13] Activation typically involves phosphorylation, dimerization, and translocation to the nucleus. A highly effective way to measure the transcriptional activity of this entire pathway is with a reporter gene assay.[16] In this system, cells are engineered to express a reporter gene (like firefly luciferase) under the control of STAT3-specific DNA response elements.[16] An increase in STAT3 activity leads to a corresponding increase in luciferase expression and light output.
Protocol Principle: STAT3 Luciferase Reporter Assay
-
Cell Transfection: Co-transfect cells with a STAT3-responsive firefly luciferase reporter vector and a constitutively expressed Renilla luciferase vector (to normalize for transfection efficiency). Alternatively, use a stable cell line.
-
Treatment: Plate the transfected cells and treat with the test compound. Then, stimulate with a known STAT3 activator (e.g., Interleukin-6, IL-6).
-
Cell Lysis and Assay: After incubation, lyse the cells and measure both firefly and Renilla luciferase activity using a dual-luciferase assay system and a luminometer.
-
Data Analysis: Normalize the firefly luciferase signal to the Renilla luciferase signal for each well. Determine if the compound inhibits the IL-6-induced increase in STAT3 reporter activity.
Conclusion
This application note provides a systematic, multi-tiered framework for the initial characterization of this compound. By progressing from broad assessments of cell health to specific inquiries into apoptosis, cell cycle progression, and key signaling pathways, researchers can efficiently build a comprehensive profile of the compound's biological activities. The protocols described herein are based on established, robust methodologies and are designed to yield clear, interpretable, and scientifically sound data, paving the way for further preclinical development.
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Application Notes & Protocols: A Strategic Framework for In Vivo Evaluation of 3-[4-(Trifluoromethyl)anilino]pentanamide and its Analogs
For Researchers, Scientists, and Drug Development Professionals
Abstract
The emergence of novel chemical entities necessitates a robust and logical framework for the exploration of their in vivo pharmacological effects. This guide provides a comprehensive strategy for researchers investigating the biological activities of 3-[4-(Trifluoromethyl)anilino]pentanamide, a compound whose therapeutic potential is yet to be fully characterized. Given the absence of established data, this document eschews a single, prescriptive protocol. Instead, it presents a tiered, hypothesis-driven approach, empowering researchers to make informed decisions on animal model selection based on preliminary in vitro evidence. We detail validated animal models in oncology, inflammation, and neuropathic pain—three key areas where the structural motifs of this compound suggest potential activity. Furthermore, we provide detailed, field-proven protocols for drug formulation, administration, pharmacokinetic/pharmacodynamic (PK/PD) analysis, and relevant behavioral assessments, ensuring scientific rigor and reproducibility.
Introduction: Deconstructing the Therapeutic Potential
The chemical architecture of this compound offers intriguing possibilities for therapeutic intervention. The trifluoromethyl (-CF3) group is a well-established bioisostere for a methyl group, known to enhance metabolic stability, binding affinity, and lipophilicity, thereby improving membrane permeability.[1] The anilino-pentanamide core provides a versatile scaffold that could interact with a variety of biological targets. This combination suggests that the compound could be a candidate for development in several therapeutic areas.
However, without empirical data, proceeding directly to in vivo studies is inefficient and ethically questionable. A judicious, multi-stage screening process is paramount. This guide is structured to navigate this uncertainty, beginning with essential in vitro evaluations to generate an initial hypothesis of the compound's mechanism of action, which in turn will guide the selection of the most relevant animal models.
The Imperative of Preliminary In Vitro Screening
Before committing to resource-intensive animal studies, a foundational understanding of the compound's cellular effects must be established. This initial phase is not merely a formality but a critical step in building a data-driven rationale for in vivo model selection. Phenotypic screening, which tests for a desired effect directly on living cells, is a powerful initial approach.[2][3]
dot graph TD { A[Novel Compound: this compound] --> B{Initial In Vitro Screening}; B --> C[Cytotoxicity Assays(e.g., NCI-60 Panel)]; B --> D[Anti-inflammatory Assays(e.g., LPS-stimulated macrophages)]; B --> E[Neuronal Cell-Based Assays(e.g., neurite outgrowth, ion channel activity)]; C --> F{Hypothesis: Anticancer Activity}; D --> G{Hypothesis: Anti-inflammatory Activity}; E --> H{Hypothesis: Neuromodulatory Activity}; F --> I[Oncology Animal Models]; G --> J[Inflammation Animal Models]; H --> K[Neuropathic Pain Animal Models];
} Figure 1: A hypothesis-driven workflow for selecting appropriate in vivo models.
Recommended Initial Assays:
-
Broad-Spectrum Cytotoxicity Screening: Utilize a panel of diverse human cancer cell lines (e.g., the NCI-60 panel) to identify any potential anti-proliferative activity. This is a cost-effective first step to probe for oncology applications.[4]
-
Anti-inflammatory Assays: Assess the compound's ability to modulate inflammatory responses in vitro. A common model involves using lipopolysaccharide (LPS)-stimulated macrophages and measuring the production of key inflammatory mediators like TNF-α, IL-6, and nitric oxide.[5]
-
Neuronal Activity Screening: Employ neuronal cell lines or primary neurons to screen for effects on cell viability, neurite outgrowth, or ion channel function. This can provide early indications of potential neuroprotective or neuromodulatory effects.
The outcomes of these in vitro studies will form the basis for selecting one of the following in vivo pathways.
A Multi-Tiered Strategy for In Vivo Model Selection
Based on the in vitro data, researchers can proceed to the most relevant category of animal models. Rodents, particularly mice and rats, are the most common initial models due to their genetic tractability, rapid breeding cycles, and well-characterized physiology.[6]
Tier 1: Oncology Animal Models
Should in vitro screening reveal significant cytotoxicity against cancer cell lines, the following models are recommended for evaluating anti-tumor efficacy.[7]
-
Cell Line-Derived Xenograft (CDX) Models: This is the most common starting point for in vivo cancer studies.[8]
-
Principle: Human cancer cell lines are implanted, typically subcutaneously, into immunocompromised mice (e.g., nude or NSG mice).
-
Advantages: High reproducibility, relatively low cost, and rapid tumor growth.
-
Limitations: Lack of a functional immune system, and subcutaneous implantation does not always reflect the natural tumor microenvironment.[8]
-
-
Orthotopic Models:
-
Principle: Tumor cells are implanted into the corresponding organ of origin in the animal (e.g., breast cancer cells into the mammary fat pad).
-
Advantages: More clinically relevant tumor microenvironment, allows for the study of metastasis.[8]
-
Limitations: Technically more challenging and may require imaging to monitor tumor growth.
-
-
Patient-Derived Xenograft (PDX) Models:
-
Principle: Fragments of a patient's tumor are directly implanted into immunocompromised mice.
-
Advantages: Better recapitulation of human tumor heterogeneity and the tumor microenvironment, leading to higher predictive value for clinical response.[7]
-
Limitations: Higher cost, lower engraftment rates, and slower tumor growth.
-
dot graph G { layout=dot; rankdir=LR; node [shape=box, style=filled, fontname="Arial"];
} Figure 2: Experimental workflow for a typical xenograft tumor model study.
Tier 2: Inflammation Animal Models
If the compound demonstrates anti-inflammatory properties in vitro, the following models can be used to assess in vivo efficacy.[9][10]
-
Carrageenan-Induced Paw Edema:
-
Principle: An acute, non-immune inflammatory response is induced by injecting carrageenan into the paw of a rat or mouse.
-
Advantages: Simple, rapid, and highly reproducible model for screening acute anti-inflammatory agents.
-
Readout: Paw volume is measured using a plethysmometer at various time points after carrageenan injection.
-
-
Collagen-Induced Arthritis (CIA) in Mice:
-
Principle: A chronic autoimmune inflammatory model that resembles human rheumatoid arthritis, induced by immunization with type II collagen.
-
Advantages: Mimics many aspects of human rheumatoid arthritis, including joint swelling, cartilage destruction, and bone erosion.
-
Readout: Clinical scoring of paw swelling, histological analysis of joints, and measurement of inflammatory biomarkers.
-
Tier 3: Neuropathic Pain Animal Models
For compounds showing potential neuromodulatory activity, models of neuropathic pain are appropriate for assessing analgesic effects.[11][12]
-
Chronic Constriction Injury (CCI) of the Sciatic Nerve:
-
Principle: Loose ligatures are placed around the sciatic nerve in rats, leading to nerve inflammation and damage that mimics chronic nerve compression injuries.[11]
-
Advantages: A well-characterized and widely used model that produces robust and long-lasting pain behaviors.
-
Readout: Assessment of mechanical allodynia (pain response to a non-painful stimulus) using von Frey filaments and thermal hyperalgesia (exaggerated response to a painful stimulus) using a plantar test.
-
-
Spared Nerve Injury (SNI):
-
Principle: Two of the three terminal branches of the sciatic nerve are ligated and transected, leaving the sural nerve intact.
-
Advantages: Produces a very consistent and long-lasting behavioral phenotype with minimal motor impairment.[13]
-
Readout: Similar to the CCI model, focusing on mechanical and thermal sensitivity of the affected paw.
-
Foundational Protocols for In Vivo Studies
Regardless of the chosen model, the following protocols are fundamental to ensuring the quality and reproducibility of the data.
Drug Formulation and Administration
The first step in any in vivo study is to develop a safe and effective formulation for the test compound.
Protocol: Vehicle Screening and Formulation
-
Solubility Testing: Assess the solubility of this compound in a range of common, non-toxic vehicles (see Table 1).
-
Vehicle Selection: Choose the simplest vehicle that achieves the desired concentration and is appropriate for the intended route of administration.
-
Formulation Preparation: Prepare the formulation fresh daily, if possible. If the compound is in suspension, ensure it is uniformly mixed before each administration.
-
Stability: If the formulation is not prepared fresh, conduct stability studies to ensure the compound does not degrade under storage conditions.
Table 1: Common Vehicles for Rodent Dosing
| Vehicle | Common Routes | Notes |
| Saline (0.9% NaCl) | IV, IP, SC, PO | Suitable for water-soluble compounds. |
| PBS (Phosphate-Buffered Saline) | IV, IP, SC, PO | Buffered, good for pH-sensitive compounds. |
| 5% Dextrose in Water (D5W) | IV, IP, SC, PO | For compounds that may precipitate in saline. |
| 0.5% Methylcellulose in Water | PO, IP | A common suspending agent for poorly soluble compounds. |
| 10% DMSO, 40% PEG300, 50% Saline | IV, IP | A common co-solvent system for compounds with poor water solubility. |
| Corn Oil | PO, SC | For highly lipophilic compounds. |
Routes of Administration:
The choice of administration route depends on the compound's properties and the desired pharmacokinetic profile.[14][15]
-
Oral (PO) Gavage: Delivers the compound directly to the stomach. It is a common route for testing orally bioavailable drugs.
-
Intraperitoneal (IP) Injection: The compound is injected into the peritoneal cavity, leading to rapid absorption into the systemic circulation.[15]
-
Intravenous (IV) Injection: Administered directly into a vein (typically the tail vein), providing 100% bioavailability.[16]
-
Subcutaneous (SC) Injection: The compound is injected into the space beneath the skin, resulting in slower, more sustained absorption.[15]
Table 2: Recommended Dosing Volumes and Needle Sizes for Mice and Rats
| Route | Mouse Volume (mL/kg) | Rat Volume (mL/kg) | Mouse Needle Size (Gauge) | Rat Needle Size (Gauge) |
| PO | 10 | 10 | 20-22 (gavage) | 18-20 (gavage) |
| IP | 10 | 10 | 25-27 | 23-25 |
| IV | 5 | 5 | 27-30 | 25-27 |
| SC | 10 | 5 | 25-27 | 23-25 |
Pharmacokinetic (PK) and Pharmacodynamic (PD) Studies
Understanding the relationship between drug concentration and its effect is crucial.[17]
Protocol: Basic Pharmacokinetic Study
-
Animal Groups: Use a sufficient number of animals (typically 3-4 per time point) to obtain robust data.
-
Dosing: Administer a single dose of the compound via the intended therapeutic route (e.g., IV and PO to determine bioavailability).
-
Blood Sampling: Collect blood samples at multiple time points (e.g., 5, 15, 30 min, and 1, 2, 4, 8, 24 hours) via a suitable method (e.g., tail vein or saphenous vein).
-
Plasma Preparation: Process the blood to obtain plasma and store it at -80°C until analysis.
-
Bioanalysis: Quantify the concentration of the compound in the plasma samples using a validated analytical method (e.g., LC-MS/MS).
-
Data Analysis: Use pharmacokinetic software to calculate key parameters such as half-life (t1/2), maximum concentration (Cmax), time to maximum concentration (Tmax), and area under the curve (AUC).
Pharmacodynamic (PD) Biomarkers:
PD biomarkers are essential for demonstrating that the drug is engaging its target in vivo. The choice of biomarker is entirely dependent on the disease model and the hypothesized mechanism of action.
-
Oncology: Tumor levels of phosphorylated proteins in a signaling pathway, or markers of apoptosis (e.g., cleaved caspase-3).
-
Inflammation: Levels of inflammatory cytokines (e.g., TNF-α, IL-1β) in plasma or inflamed tissue.
-
Neuropathic Pain: Changes in the expression of pain-related receptors or channels in the dorsal root ganglia or spinal cord.
Behavioral and Physiological Assessments
Quantitative assessment of the compound's effect on the disease phenotype is the ultimate measure of efficacy.[18][19]
Key Readouts by Therapeutic Area:
-
Oncology:
-
Tumor Volume: Measured 2-3 times per week using digital calipers. Volume (mm³) = (Length x Width²) / 2.
-
Body Weight: Monitored as an indicator of overall health and toxicity.
-
Survival: In some studies, the endpoint may be survival time.
-
-
Inflammation:
-
Paw Volume (Edema): Measured with a plethysmometer.
-
Clinical Score (Arthritis): A semi-quantitative scoring system (e.g., 0-4) for redness and swelling in each paw.
-
-
Neuropathic Pain:
-
Mechanical Allodynia (von Frey Test): Calibrated filaments are applied to the paw to determine the stimulus intensity that elicits a withdrawal response.
-
Thermal Hyperalgesia (Hargreaves Test): A radiant heat source is applied to the paw, and the latency to withdrawal is measured.
-
Data Analysis and Interpretation: Ensuring Rigor and Relevance
The design and analysis of animal studies must adhere to high standards to ensure the results are valid and interpretable.[20][21]
-
Randomization and Blinding: Animals should be randomly assigned to treatment groups. Whenever possible, the investigator assessing the outcomes should be blinded to the treatment allocation to prevent bias.[21]
-
Statistical Analysis: The statistical plan should be determined before the study begins. Appropriate statistical tests should be used to compare treatment groups, and the sample size should be justified with a power calculation.[21]
-
Translational Relevance: While animal models are indispensable tools, it is crucial to acknowledge their limitations. The results should be interpreted in the context of the specific model used, and caution should be exercised when extrapolating to human clinical outcomes.[22]
Conclusion
The in vivo investigation of a novel compound like this compound requires a methodical and evidence-based approach. By beginning with broad in vitro screening to generate a working hypothesis, researchers can select the most appropriate and resource-efficient animal models. The protocols and frameworks detailed in this guide provide the necessary tools to conduct these studies with scientific rigor, from initial formulation and dosing to final behavioral and biomarker analysis. This strategic approach will not only accelerate the characterization of this and similar compounds but also ensure that the resulting data is robust, reproducible, and ultimately, more predictive of clinical potential.
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PubMed Central. (2022). Synthesis, biological investigation, and in silico studies of 2-aminothiazole sulfonamide derivatives as potential antioxidants. Available at: [Link]
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Research Journal of Pharmacy and Biological and Chemical Sciences. (2019). Biological Activities of Amino Acid Derivatives and their Complexes a Review. Available at: [Link]
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ResearchGate. (2024). Synthesis and Biological Evaluation of Novel Amino and Amido Substituted Pentacyclic Benzimidazole Derivatives as Antiproliferative Agents. Available at: [Link]
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Application Note & Protocol: Quantitative Analysis of 3-[4-(Trifluoromethyl)anilino]pentanamide in Human Plasma and Urine using LC-MS/MS
Abstract
This document provides a comprehensive guide for the development and validation of a robust and sensitive analytical method for the quantification of 3-[4-(Trifluoromethyl)anilino]pentanamide in biological matrices, specifically human plasma and urine. The described methodology utilizes Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS), a technique renowned for its superior sensitivity and selectivity in complex sample analysis.[1] The protocols herein detail two common yet effective sample preparation strategies: Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE). Furthermore, this note outlines the critical parameters for method validation in accordance with the principles set forth by the U.S. Food and Drug Administration (FDA) and the International Council for Harmonisation (ICH) M10 guidelines, ensuring data integrity and reliability for pharmacokinetic, toxicokinetic, and other clinical or preclinical studies.[2][3][4]
Introduction: The Rationale for a Validated Bioanalytical Method
The compound this compound, a molecule with a trifluoromethylphenyl moiety, is representative of a class of compounds with potential pharmacological activity. To accurately assess its absorption, distribution, metabolism, and excretion (ADME) profile, a highly reliable and validated quantitative method is indispensable. The complexity of biological matrices such as plasma and urine necessitates extensive sample cleanup to mitigate the impact of endogenous components on analytical accuracy.[5] These interferences, collectively known as matrix effects, can lead to ion suppression or enhancement in the mass spectrometer, thereby compromising the integrity of the generated data.[6][7][8]
This application note serves as a practical guide for researchers and drug development professionals to establish a self-validating system for the analysis of this and structurally similar compounds. The causality behind each experimental choice, from sample preparation to instrumental analysis and method validation, is explained to provide a deeper understanding of the bioanalytical workflow.
Pre-analytical Considerations: Ensuring Sample Integrity
The integrity of bioanalytical data begins with proper sample handling and storage. Analyte stability is a critical parameter that must be thoroughly evaluated to prevent erroneous concentration measurements.[9][10][11]
Key Stability Assessments:
-
Bench-Top Stability: Evaluates the stability of the analyte in the biological matrix at room temperature for a period that mimics the sample handling time during processing.
-
Freeze-Thaw Stability: Assesses the impact of repeated freezing and thawing cycles on analyte concentration.
-
Long-Term Stability: Determines the stability of the analyte in the matrix when stored at low temperatures (e.g., -20°C or -80°C) for an extended duration, representative of the study's sample storage time.[12]
For this compound, it is crucial to establish these stability parameters early in method development.[13] Potential degradation pathways, such as hydrolysis or oxidation, should be considered, and if necessary, stabilizers may be added to the collection tubes.[10]
Sample Preparation: Isolating the Analyte of Interest
Effective sample preparation is paramount for a successful LC-MS/MS analysis. The goal is to remove interfering matrix components, such as proteins and phospholipids, while maximizing the recovery of the target analyte.[14][15] We present two widely applicable and robust techniques: Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE).
Protocol 1: Liquid-Liquid Extraction (LLE)
LLE is a classic technique that separates compounds based on their differential solubilities in two immiscible liquids, typically an aqueous sample and an organic solvent.[16][17][18][19] For a compound like this compound, which is expected to have moderate lipophilicity, LLE can be a highly effective and cost-efficient cleanup method.[20]
Step-by-Step LLE Protocol:
-
Sample Aliquoting: Pipette 100 µL of human plasma or urine into a 2 mL polypropylene microcentrifuge tube.
-
Internal Standard Spiking: Add 10 µL of the internal standard (IS) working solution (e.g., a stable isotope-labeled version of the analyte) to each sample, calibrator, and quality control (QC) sample.
-
pH Adjustment (Optional but Recommended): Based on the pKa of this compound, adjust the sample pH to ensure the analyte is in a neutral, unionized state to facilitate its partitioning into the organic solvent. For a secondary amine, basifying the sample with a small volume of a weak base like 0.1 M ammonium hydroxide is recommended.
-
Addition of Extraction Solvent: Add 600 µL of a suitable organic solvent (e.g., methyl tert-butyl ether or ethyl acetate).
-
Extraction: Vortex the tubes for 5 minutes to ensure thorough mixing and partitioning of the analyte.
-
Phase Separation: Centrifuge the tubes at 10,000 x g for 5 minutes to separate the aqueous and organic layers.
-
Supernatant Transfer: Carefully transfer the upper organic layer to a clean tube.
-
Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the mobile phase starting composition (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
Analysis: Vortex briefly and inject the sample into the LC-MS/MS system.
Figure 1: Liquid-Liquid Extraction (LLE) Workflow.
Protocol 2: Solid-Phase Extraction (SPE)
SPE offers a more selective and often cleaner extraction compared to LLE by utilizing a solid sorbent to retain the analyte while matrix interferences are washed away.[17][21][22] For this compound, a mixed-mode cation exchange SPE sorbent could be ideal, leveraging both hydrophobic interactions and the basic nature of the secondary amine.[23]
Step-by-Step SPE Protocol:
-
Sample Pre-treatment: To 100 µL of plasma or urine, add 10 µL of the IS working solution and 200 µL of 4% phosphoric acid in water to acidify the sample.
-
Sorbent Conditioning: Condition a mixed-mode SPE plate or cartridge with 1 mL of methanol followed by 1 mL of water.
-
Sample Loading: Load the pre-treated sample onto the SPE sorbent.
-
Washing:
-
Wash 1: Add 1 mL of 0.1 M acetic acid to remove polar interferences.
-
Wash 2: Add 1 mL of methanol to remove non-polar, non-basic interferences.
-
-
Elution: Elute the analyte and IS with 1 mL of 5% ammonium hydroxide in methanol.
-
Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the mobile phase starting composition.
-
Analysis: Vortex briefly and inject the sample into the LC-MS/MS system.
Figure 2: Solid-Phase Extraction (SPE) Workflow.
LC-MS/MS Method Development
The instrumental analysis is performed using a triple quadrupole mass spectrometer, which provides high selectivity through Multiple Reaction Monitoring (MRM).
Illustrative LC-MS/MS Parameters:
| Parameter | Condition | Rationale |
| LC Column | C18, 2.1 x 50 mm, 1.8 µm | Provides good retention and separation for moderately lipophilic compounds. |
| Mobile Phase A | 0.1% Formic Acid in Water | Promotes protonation of the analyte for positive ion mode ESI. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Elutes the analyte from the C18 column. |
| Gradient | 5% B to 95% B over 3 minutes | Allows for efficient elution and separation from early-eluting matrix components. |
| Flow Rate | 0.4 mL/min | A standard flow rate for analytical LC-MS. |
| Injection Volume | 5 µL | A small injection volume helps to minimize matrix effects. |
| Ionization Mode | Electrospray Ionization (ESI), Positive | The secondary amine is readily protonated. |
| MRM Transitions | To be determined by infusing a standard solution of the analyte and IS | Precursor ion (Q1) will be the [M+H]⁺. Product ion (Q3) will be a stable fragment resulting from collision-induced dissociation. |
Bioanalytical Method Validation
A comprehensive validation is required to demonstrate that the analytical method is reliable and reproducible for its intended purpose.[3][24] The validation should be performed in accordance with regulatory guidelines.[2][4][25]
Key Validation Parameters Summary:
| Validation Parameter | Acceptance Criteria (Typical for Small Molecules)[12] | Purpose |
| Selectivity | No significant interfering peaks at the retention time of the analyte and IS in blank matrix from at least 6 different sources. | To ensure the method can differentiate the analyte from endogenous matrix components. |
| Linearity & Range | Correlation coefficient (r²) ≥ 0.99. Calibrators should be within ±15% of the nominal concentration (±20% at the LLOQ). | To demonstrate a proportional relationship between analyte concentration and instrument response over a defined range. |
| Accuracy & Precision | For QC samples at LLOQ, LQC, MQC, and HQC levels, the mean accuracy should be within ±15% of nominal (±20% at LLOQ). The precision (CV%) should not exceed 15% (20% at LLOQ). | To assess the closeness of the measured concentrations to the true values (accuracy) and the degree of scatter in the measurements (precision). |
| Matrix Effect | The CV of the matrix factor (analyte peak response in post-extraction spiked samples / analyte peak response in neat solution) from at least 6 different sources should be ≤ 15%.[7] | To evaluate the impact of co-eluting matrix components on the ionization of the analyte.[6][26][27] This is a critical parameter for ensuring the reliability of LC-MS/MS data.[1] |
| Recovery | Should be consistent and reproducible, though not necessarily 100%. | To measure the efficiency of the extraction process. |
| Stability | Mean concentration of stability QCs should be within ±15% of the nominal concentration.[12] | To ensure the analyte is stable throughout the sample lifecycle, from collection to analysis.[9][10][11][13] |
Conclusion
This application note provides a detailed framework for the development and validation of a robust LC-MS/MS method for the quantification of this compound in human plasma and urine. By following the outlined protocols for sample preparation, instrumental analysis, and method validation, researchers can generate high-quality, reliable data suitable for regulatory submissions. The principles and techniques described herein are broadly applicable to the bioanalysis of other small molecule therapeutics.
References
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Xie, C., et al. (2020). Assessment of matrix effect in quantitative LC–MS bioanalysis. Bioanalysis, 12(13), 947-951. Retrieved from [Link]
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NorthEast BioLab. (n.d.). What are Matrix Effect in Liquid Chromatography Mass Spectrometry? Retrieved from [Link]
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Li, W., et al. (2012). Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. Journal of Chromatographic Science, 50(5), 367-375. Retrieved from [Link]
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Unacademy. (n.d.). Liquid Liquid Extraction Techniques Used in Pharmaceutical Analysis. Retrieved from [Link]
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Padrón-Sanz, C., et al. (2022). Homemade Pipette Tip Solid-Phase Extraction for the Simultaneous Determination of 40 Drugs of Abuse in Urine by Liquid Chromatography–Tandem Mass Spectrometry. Molecules, 27(17), 5645. Retrieved from [Link]
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Anapharm. (n.d.). Considerations to properly assess drug stability within biological samples. Retrieved from [Link]
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Stone, J. (2018). A practical guide to sample preparation for liquid chromatography-tandem mass spectrometry in clinical research and toxicology. Spectroscopy Europe, 30(6), 12-17. Retrieved from [Link]
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DeSilva, B., et al. (2003). Best practices during bioanalytical method validation for the characterization of assay reagents and the evaluation of analyte stability in assay standards, quality controls, and study samples. The AAPS Journal, 5(1), e10. Retrieved from [Link]
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The Aquila Digital Community. (2021). Comparison of Supported Liquid Extraction and Solid Phase Extraction of Methamphetamine from Urine and Method Validation by Gas Chromatography. Retrieved from [Link]
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LCGC International. (2021). Bioanalytical Analysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 2. Retrieved from [Link]
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Al-Tannak, N. F., et al. (2016). Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring. Journal of Analytical & Bioanalytical Techniques, 7(4), 1000320. Retrieved from [Link]
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Characterizing Novel Hedgehog Pathway Inhibitors: A Methodological Approach Featuring 3-[4-(Trifluoromethyl)anilino]pentanamide
An Application Guide for Researchers
Prepared by a Senior Application Scientist
Abstract
The Hedgehog (Hh) signaling pathway is a crucial regulator of embryonic development and its aberrant reactivation in adult tissues is a known driver in several human cancers, including basal cell carcinoma and medulloblastoma.[1][2][3] This makes the pathway a compelling target for therapeutic intervention. Small-molecule inhibitors targeting key nodes of this pathway have emerged as a promising class of anti-cancer drugs.[4] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the characterization of novel Hedgehog pathway inhibitors, using the hypothetical compound 3-[4-(Trifluoromethyl)anilino]pentanamide as a case study. We detail the foundational principles of Hh pathway inhibition, provide step-by-step protocols for primary and secondary in vitro assays, and explain the causality behind experimental choices to ensure robust and reproducible results. The protocols included are the gold-standard Gli-dependent luciferase reporter assay for quantifying pathway inhibition and a cell viability assay for assessing the phenotypic consequences of pathway blockade.
The Hedgehog Signaling Pathway: A Key Therapeutic Target
In mammals, the canonical Hedgehog signaling cascade is a tightly regulated system.[3] In the absence of a Hedgehog ligand (such as Sonic Hedgehog, SHH), the 12-transmembrane receptor Patched (PTCH1) constitutively represses the activity of Smoothened (SMO), a G protein-coupled receptor-like protein.[1][5] This repression prevents the downstream activation of the GLI family of transcription factors (GLI1, GLI2, GLI3). Consequently, GLI proteins are targeted for proteolytic processing into repressor forms.
Upon binding of an Hh ligand to PTCH1, the inhibition on SMO is lifted.[6] Active SMO triggers a complex intracellular signaling cascade that prevents GLI protein cleavage, leading to the accumulation of full-length, active GLI transcription factors. These activated GLI proteins translocate to the nucleus to induce the expression of Hh target genes, which regulate fundamental cellular processes like proliferation, survival, and differentiation.[1][5] Dysregulation of this pathway, often through mutations in PTCH1 or SMO, leads to ligand-independent, constitutive signaling that can drive oncogenesis.[7] Small-molecule inhibitors, such as vismodegib and sonidegib, have been developed to target SMO, effectively shutting down this aberrant signaling.[8][9]
Protocol 1: Detailed Gli-Luciferase Reporter Assay
This protocol is adapted from established methods for assaying Hh pathway inhibition. [10][11] Materials:
-
Cell Line: Gli-Luciferase Reporter NIH/3T3 Cell Line (e.g., BPS Bioscience #79654). [10][12]* Culture Media:
-
Test Compound: HPI-34TFP, 10 mM stock in DMSO.
-
Control Inhibitor: Cyclopamine or Vismodegib (GDC-0449). [12]* Assay Plate: White, clear-bottom 96-well cell culture plates.
-
Reagents: Dual-Luciferase® Reporter Assay System (e.g., Promega) or a similar one-step luciferase assay system. [11][13]* Equipment: Luminometer, sterile cell culture hood, 37°C/5% CO2 incubator.
Procedure:
-
Cell Seeding:
-
The day before the experiment begins, seed the Gli-Luciferase NIH/3T3 cells into a 96-well plate at a density of ~25,000 cells per well in 100 µL of Growth Medium. [10] * Causality: Seeding at this density ensures the cells will become fully confluent after the required growth period. Confluency is critical for NIH/3T3 cells to exhibit a robust response to Hh pathway stimulation. [10][11]
-
-
Cell Culture:
-
Incubate the plate for 16-24 hours at 37°C with 5% CO2, or until cells reach confluency. [10]
-
-
Compound and Agonist Preparation:
-
Prepare serial dilutions of HPI-34TFP in Assay Medium. A typical 8-point dilution series might range from 10 µM to 1 nM. Also prepare dilutions for the positive control inhibitor.
-
Prepare the Hh pathway agonist in Assay Medium at 2x the final desired concentration (e.g., 2 µg/mL mShh). [10]
-
-
Cell Treatment:
-
Carefully remove the Growth Medium from the wells. Expert Tip: Confluent NIH/3T3 cells are prone to detachment; use a manual pipette rather than aspiration to avoid disturbing the monolayer. [10][11] * Add 50 µL of the HPI-34TFP serial dilutions (or control inhibitor) to the appropriate wells.
-
Add 50 µL of the 2x agonist solution to all wells except the "unstimulated control" wells. Add 50 µL of Assay Medium to the unstimulated wells.
-
Final volume in each well should be 100 µL. Include wells for "agonist only" (positive control for activation) and "medium only" (background).
-
-
Incubation:
-
Incubate the plate for 24 to 30 hours at 37°C with 5% CO2. [10]This duration allows for sufficient transcription and translation of the luciferase reporter gene.
-
-
Luminescence Reading:
-
Equilibrate the plate and luciferase assay reagents to room temperature.
-
Perform the luciferase assay according to the manufacturer's instructions (e.g., Promega Dual-Luciferase® or BPS Bioscience ONE-Step™ system). [10][11][13]This typically involves adding 100 µL of the luciferase reagent to each well.
-
Gently rock the plate for ~15 minutes at room temperature to ensure complete cell lysis and signal development. [10] * Measure luminescence using a plate-reading luminometer.
-
Data Analysis and Interpretation:
-
Subtract the background luminescence (medium only wells) from all other readings.
-
If using a dual-luciferase system, normalize the firefly luciferase signal to the Renilla luciferase signal for each well.
-
Calculate the percent inhibition for each concentration of HPI-34TFP relative to the "agonist only" control (0% inhibition) and "unstimulated" control (100% inhibition).
-
Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC50 value. A potent inhibitor will have an IC50 in the nanomolar range. [14]
Secondary Assay: Cell Proliferation/Viability
Principle: Aberrant Hh signaling often drives cancer cell proliferation. [5][15]Therefore, a logical secondary assay is to confirm that pathway inhibition by HPI-34TFP translates to a functional anti-proliferative effect in a relevant cancer cell line. Many medulloblastoma and basal cell carcinoma cell lines are known to have a constitutively active Hh pathway. An MTT or similar colorimetric assay can measure cell metabolic activity, which serves as a proxy for cell viability and proliferation.
Protocol 2: MTT Cell Viability Assay
Materials:
-
Cell Line: A cancer cell line with known Hh pathway dependency (e.g., A375 melanoma cells, which show some sensitivity). [15]* Culture Media: Appropriate growth medium for the chosen cell line.
-
Test Compound: HPI-34TFP, 10 mM stock in DMSO.
-
Assay Plate: Clear, flat-bottom 96-well plates.
-
Reagents: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution, Solubilization solution (e.g., DMSO or a buffered SDS solution).
-
Equipment: Spectrophotometer (plate reader) capable of measuring absorbance at ~570 nm.
Procedure:
-
Cell Seeding:
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 1 x 10^4 cells/well) in 100 µL of growth medium. [15]Allow cells to attach overnight.
-
-
Cell Treatment:
-
The next day, replace the medium with fresh medium containing serial dilutions of HPI-34TFP. Include vehicle-only (DMSO) controls.
-
-
Incubation:
-
Incubate the plate for 72 hours at 37°C with 5% CO2. [15]A longer incubation period (compared to the reporter assay) is necessary to observe significant effects on cell proliferation.
-
-
MTT Assay:
-
Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.
-
Causality: Living cells with active mitochondrial reductases will convert the yellow, water-soluble MTT into a purple, insoluble formazan.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
-
Absorbance Reading:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis and Interpretation:
-
Calculate the percentage of cell viability for each drug concentration relative to the vehicle-treated control cells (100% viability).
-
Plot the percent viability versus the log of the inhibitor concentration and fit the data to determine the GI50 (concentration causing 50% growth inhibition).
-
Self-Validation: A successful experiment will show a GI50 value that is reasonably correlated with the IC50 from the reporter assay. Discrepancies may suggest off-target effects or that the compound has cytostatic rather than cytotoxic effects.
References
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- Synthesis Pathways Utilizing 4-Fluoro-3-(trifluoromethyl)aniline. Source not specified.
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- Zhang, H., et al. (2016). Synthesis and pharmacological evaluation of trifluoromethyl containing 4-(2-pyrimidinylamino)
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- Peukert, S., & Miller-Moslin, K. (2010). Small-molecule inhibitors of the hedgehog signaling pathway as cancer therapeutics. ChemMedChem.
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- Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Journal of Biomedical Research & Environmental Sciences.
- In Vitro and In Vivo Activity of (Trifluoromethyl)
- LoRusso, P. M., et al. (2011). Phase I Trial of Hedgehog Pathway Inhibitor Vismodegib (GDC-0449)
- Wang, Y., et al. (2023). Repurposing the anti-parasitic agent pentamidine for cancer therapy; a novel approach with promising anti-tumor properties. PubMed Central.
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- Synthesis of trifluoromethylphenyl amides 1-4.
- Synthesis and biological evaluation of trifluoromethyl-containing auxin deriv
- Lacouture, M. E., et al. (2015). Characterization and Management of Hedgehog Pathway Inhibitor-Related Adverse Events in Patients With Advanced Basal Cell Carcinoma. PubMed Central.
- Novel Trifluoromethylated Enobosarm Analogues with Potent Antiandrogenic Activity In Vitro and Tissue Selectivity In Vivo.
- Synthesis and biological evaluation of imidamide analogs as selective anti-trypanosomal agents. PubMed Central.
- Preclinical characterization of a (S)-N-(4-cyano-3-trifluoromethyl-phenyl)-3-(3-fluoro, 4-chlorophenoxy)-2-hydroxy-2-methyl-propanamide: a selective androgen receptor modulator for hormonal male contraception. PubMed.
- In vitro and in vivo profile of 5-[(4'-trifluoromethyl-biphenyl-2-carbonyl)-amino]-1H-indole-2-carboxylic acid benzylmethyl carbamoylamide (dirlotapide), a novel potent MTP inhibitor for obesity. PubMed.
- 3,5-Bis(trifluoromethyl)phenylsulfonamides, a novel pancreatic cancer active lead. Investigation of the terminal aromatic moiety.
- Anti-cancer Effect of N-(3,5-bis(trifluoromethyl)phenyl)-5-chloro-2,3-dihydronaphtho[1,2-b]furan-2-carboxamide, a Novel Synthetic Compound. PubMed.
- Synthesis, Crystal Structure and Antitumour Activity of 3-Amino-N-[4-chloro-3-(Trifluoromethyl)Phenyl]-4-Morpholino-1H-Indazole-1-Carboxamide.
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Application Note: Characterization of Novel MEK1/2 Inhibitor 3-[4-(Trifluoromethyl)anilino]pentanamide (TF-AP) in Cancer Cell Lines
Introduction
The compound 3-[4-(Trifluoromethyl)anilino]pentanamide, hereafter designated as TF-AP, is a novel small molecule with a structure suggestive of kinase inhibitory activity. While TF-AP is not yet extensively characterized in the public domain, its anilino-scaffold is common in inhibitors targeting key signaling pathways involved in oncogenesis. This guide provides a comprehensive framework for the initial characterization of TF-AP in cancer cell line studies, proceeding under the hypothesis that it acts as an inhibitor of the Mitogen-Activated Protein Kinase (MAPK) pathway, specifically targeting MEK1/2.
The MAPK/ERK pathway is a critical signaling cascade that transduces extracellular signals to intracellular responses, regulating fundamental cellular processes like proliferation, survival, and differentiation.[1][2] Dysregulation of this pathway, often through activating mutations in upstream components like RAS or BRAF, is a hallmark of many human cancers, making it a prime target for therapeutic intervention.[1][2][3] MEK1/2 are dual-specificity kinases that serve as a central node in this cascade, phosphorylating and activating ERK1/2.[][5] Inhibiting MEK1/2 offers a strategic approach to block downstream signaling and halt uncontrolled cancer cell proliferation.[3][][5]
This document outlines a logical, multi-step workflow designed to:
-
Determine the cytotoxic and cytostatic potency of TF-AP.
-
Validate its mechanism of action by assessing target engagement within the MAPK pathway.
-
Characterize the downstream phenotypic effects on apoptosis and cell cycle progression.
This framework is intended for researchers, scientists, and drug development professionals seeking to conduct a rigorous initial evaluation of novel kinase inhibitors.
Part 1: Compound Handling and Preparation
Proper handling of small molecule inhibitors is crucial for reproducible results.[6]
1.1. Reconstitution of TF-AP Powder:
-
Solvent Selection: Based on its chemical structure, Dimethyl Sulfoxide (DMSO) is the recommended solvent for creating a high-concentration stock solution.[6][7]
-
Procedure:
-
Briefly centrifuge the vial of TF-AP powder to ensure all material is at the bottom.
-
Under sterile conditions, add the calculated volume of high-purity, anhydrous DMSO to the vial to create a 10 mM stock solution.
-
Mix thoroughly by vortexing or sonicating in a water bath until the compound is fully dissolved.[7][8]
-
-
Quality Control: Visually inspect the solution for any undissolved particulates. A clear solution is expected.
1.2. Storage and Stability:
-
Stock Solution: Aliquot the 10 mM stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store aliquots at -80°C for long-term stability (up to 6 months).[9]
-
Working Dilutions: Prepare fresh working dilutions from the stock solution for each experiment. When diluting into aqueous cell culture media, it is critical to do so in a stepwise manner to prevent precipitation.[6][8] The final concentration of DMSO in the cell culture should not exceed 0.1-0.5% to avoid solvent-induced cytotoxicity.[7][9] Always include a vehicle control (media with the same final DMSO concentration) in all experiments.[6]
Part 2: Primary Efficacy Assessment - Cell Viability
The initial step is to determine the concentration-dependent effect of TF-AP on cancer cell proliferation and viability. The MTT assay is a reliable, colorimetric method that measures the metabolic activity of living cells, which is proportional to the number of viable cells.[10]
2.1. Principle of the MTT Assay Metabolically active cells utilize NAD(P)H-dependent oxidoreductase enzymes to reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into insoluble purple formazan crystals. These crystals are then solubilized, and the absorbance of the resulting solution is measured, which correlates directly with the number of viable cells.[11]
2.2. Protocol: MTT Cell Viability Assay
-
Cell Seeding: Seed cancer cells (e.g., A549 lung cancer or RPMI-8226 leukemia cell lines, which are known to be sensitive to some trifluoromethyl-containing compounds) into a 96-well flat-bottom plate at a pre-determined optimal density (e.g., 1 x 10⁴ cells/well) in 100 µL of complete culture medium.[12][13] Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment and recovery.
-
Compound Treatment: Prepare a series of TF-AP dilutions in culture medium from your stock solution. A typical 8-point dose-response curve might range from 0.1 nM to 10 µM.
-
Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of TF-AP or vehicle control (DMSO).
-
Incubation: Incubate the plate for 72 hours at 37°C and 5% CO₂.
-
MTT Addition: Add 10-20 µL of a 5 mg/mL MTT solution in PBS to each well and incubate for 4 hours at 37°C, protected from light.
-
Solubilization: Carefully aspirate the medium without disturbing the formazan crystals. Add 100-150 µL of DMSO to each well to dissolve the crystals.[12] Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of >650 nm can be used to subtract background noise.
2.3. Data Analysis and Interpretation
-
Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells.
-
Plot the percentage of viability against the log-transformed concentration of TF-AP.
-
Use a non-linear regression model (e.g., log(inhibitor) vs. response -- variable slope) to determine the half-maximal inhibitory concentration (IC50). The IC50 value represents the potency of the compound.
| Parameter | Description | Example Data Table |
| Cell Line | Cancer cell line used for the assay. | A549 (Lung Carcinoma) |
| Seeding Density | Cells per well. | 10,000 |
| Treatment Duration | Duration of compound exposure. | 72 hours |
| IC50 Value | Concentration for 50% inhibition. | To be determined |
Part 3: Mechanism of Action Validation - Target Engagement
If TF-AP is a MEK inhibitor, it should decrease the phosphorylation of its direct downstream target, ERK1/2, without affecting total ERK levels. Western blotting is the gold-standard technique to verify this target engagement.[14][15][16]
3.1. Principle of Western Blotting This technique separates proteins by size using SDS-PAGE, transfers them to a membrane, and uses specific antibodies to detect the proteins of interest. Here, we use antibodies that specifically recognize the phosphorylated form of ERK (p-ERK) and total ERK.
3.2. Experimental Workflow Diagram
Caption: Western Blot workflow for MoA validation.
3.3. Protocol: Western Blot for p-ERK and Total ERK
-
Cell Treatment and Lysis:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with TF-AP at 1x and 5x the determined IC50 concentration for a short duration (e.g., 1, 2, or 4 hours). Include a vehicle control.
-
Wash cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Quantify protein concentration using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein (e.g., 20 µg) from each sample onto an SDS-PAGE gel and separate by electrophoresis.[14]
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.[14]
-
Incubate the membrane overnight at 4°C with a primary antibody specific for p-ERK1/2 (p44/42).
-
Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Stripping and Re-probing:
-
To normalize the data, strip the membrane of the first set of antibodies using a mild stripping buffer.[14]
-
Re-probe the same membrane with a primary antibody for Total ERK1/2, followed by the secondary antibody and detection steps. A loading control like β-Actin should also be probed.
-
3.4. Data Analysis and Interpretation
-
Use densitometry software to quantify the band intensities for p-ERK and Total ERK.
-
Calculate the ratio of p-ERK to Total ERK for each treatment condition.
-
A significant, dose-dependent decrease in the p-ERK/Total ERK ratio in TF-AP-treated cells compared to the vehicle control confirms engagement and inhibition of the MAPK pathway.
Part 4: Phenotypic Response Analysis
After confirming target engagement, the next step is to characterize the cellular consequences of MEK inhibition, which typically include apoptosis (programmed cell death) and/or cell cycle arrest. Flow cytometry is the ideal platform for these analyses.
Apoptosis Detection by Annexin V & Propidium Iodide (PI) Staining
4.1.1. Principle In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane.[17][18] Annexin V, a protein with a high affinity for PS, is conjugated to a fluorophore (e.g., FITC) to detect these early apoptotic cells.[18][19] Propidium Iodide (PI) is a fluorescent DNA intercalating agent that cannot cross the membrane of live or early apoptotic cells but can enter late apoptotic and necrotic cells where membrane integrity is lost.[19][20] This dual staining allows for the differentiation of four cell populations:
-
Annexin V- / PI-: Healthy, viable cells.
-
Annexin V+ / PI-: Early apoptotic cells.[20]
-
Annexin V+ / PI+: Late apoptotic or necrotic cells.[20]
-
Annexin V- / PI+: Necrotic cells (rare).
4.1.2. Protocol: Annexin V/PI Staining
-
Cell Treatment: Seed cells in 6-well plates and treat with TF-AP (at IC50 and 5x IC50) for 24 or 48 hours. Include a vehicle control and a positive control (e.g., staurosporine).[21]
-
Cell Harvesting: Collect both floating and adherent cells. For adherent cells, use a gentle dissociation reagent like EDTA.[21]
-
Washing: Wash the cells twice with cold PBS by centrifuging at 300 x g for 5 minutes.[20][21]
-
Staining:
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately on a flow cytometer.[20]
4.1.3. Data Analysis and Interpretation
-
Use flow cytometry software to gate the populations based on FITC (Annexin V) and PI fluorescence.
-
Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic/necrotic).
-
An increase in the percentage of Annexin V-positive cells (both early and late apoptotic) in TF-AP-treated samples compared to the control indicates the induction of apoptosis.
| Population | Annexin V Status | PI Status | Interpretation | Example Data Table |
| Q3 | Negative | Negative | Viable Cells | % of Total |
| Q4 | Positive | Negative | Early Apoptotic Cells | % of Total |
| Q2 | Positive | Positive | Late Apoptotic/Necrotic | % of Total |
| Q1 | Negative | Positive | Necrotic Cells | % of Total |
Cell Cycle Analysis by Propidium Iodide (PI) Staining
4.2.1. Principle Inhibition of proliferative signaling pathways often causes cells to arrest at specific checkpoints in the cell cycle. PI stoichiometrically binds to double-stranded DNA, meaning the amount of fluorescence emitted is directly proportional to the DNA content of the cell. This allows for the quantification of cells in different phases of the cell cycle:
-
G0/G1 phase: Normal (2n) DNA content.
-
S phase: Intermediate DNA content (between 2n and 4n).
-
G2/M phase: Doubled (4n) DNA content.
4.2.2. Protocol: Cell Cycle Analysis
-
Cell Treatment: Seed and treat cells as described for the apoptosis assay (e.g., 24-hour treatment).
-
Cell Harvesting & Fixation:
-
Staining:
-
Centrifuge the fixed cells and wash with PBS to remove the ethanol.
-
Resuspend the cell pellet in a staining solution containing PI (e.g., 50 µg/mL) and RNase A (to prevent staining of double-stranded RNA).[22]
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Analysis: Analyze the samples on a flow cytometer, measuring the PI fluorescence intensity.
4.2.3. Data Analysis and Interpretation
-
Generate a histogram of cell count versus PI fluorescence.
-
Use cell cycle analysis software (e.g., ModFit, FlowJo) to model the G0/G1, S, and G2/M peaks and calculate the percentage of cells in each phase.[22]
-
An accumulation of cells in a specific phase (e.g., G0/G1) in the TF-AP-treated group compared to the control indicates cell cycle arrest at that checkpoint.
Caption: Workflow for cell cycle analysis.
References
-
Kamaraj, S. (2017). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. PMC. Retrieved from [Link]
-
Braicu, C., et al. (2019). A Comprehensive Review on MAPK: A Promising Therapeutic Target in Cancer. PMC. Retrieved from [Link]
-
Al-Saffar, N. M. (2023). MTT (Assay protocol). Protocols.io. Retrieved from [Link]
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Toh, T. B., et al. (2022). Targeting the MAPK Pathway in Cancer. MDPI. Retrieved from [Link]
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National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]
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UT Health San Antonio. (n.d.). Cell Cycle Protocol - Flow Cytometry. Retrieved from [Link]
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The Cancer Researcher. (n.d.). Adventures with the MAPK pathway. Retrieved from [Link]
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Cusabio. (n.d.). MAPK signaling pathway. Retrieved from [Link]
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McAlister, R. (n.d.). Mechanism of Action of BRAF and MEK Inhibitors. PharmacyLibrary. Retrieved from [Link]
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National Institutes of Health. (n.d.). Targeting MAPK Signaling in Cancer: Mechanisms of Drug Resistance and Sensitivity. Retrieved from [Link]
-
University of Iowa. (n.d.). DNA Staining with Propidium Iodide for Cell Cycle Analysis. Retrieved from [Link]
-
Patsnap Synapse. (2024). What are MEK inhibitors and how do they work? Retrieved from [Link]
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University of Virginia School of Medicine. (n.d.). DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide. Retrieved from [Link]
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University of Kansas Medical Center. (n.d.). The Annexin V Apoptosis Assay. Retrieved from [Link]
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News-Medical.Net. (2019). MEK Inhibitor Mechanism of Action, Side Effects, and Uses. Retrieved from [Link]
-
Lee, P. A., et al. (2014). MEK1/2 Inhibitors: Molecular Activity and Resistance Mechanisms. PMC. Retrieved from [Link]
-
Boster Bio. (2024). Annexin V PI Staining Guide for Apoptosis Detection. Retrieved from [Link]
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Shukla, A. K. (2017). Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors. PMC. Retrieved from [Link]
-
Frontiers. (2022). Comparative kinase and cancer cell panel profiling of kinase inhibitors approved for clinical use from 2018 to 2020. Retrieved from [Link]
-
National Center for Biotechnology Information. (2012). Phospho-ERK Assays - Assay Guidance Manual. Retrieved from [Link]
-
ResearchGate. (2022). Comparative kinase and cancer cell panel profiling of kinase inhibitors approved for clinical use from 2018 to 2020. Retrieved from [Link]
-
The University of North Carolina at Chapel Hill. (2015). Comprehensive characterization of the Published Kinase Inhibitor Set. Retrieved from [Link]
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Bio-protocol. (n.d.). Western Blot Analysis of Phospho-TrkA, ERK, Phospho-ERK, CREB and Phospho-CREB Proteins. Retrieved from [Link]
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AntBio. (2026). Small-Molecule Drug Preparation for Cell Culture: Core Principles and. Retrieved from [Link]
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National Institutes of Health. (2011). Identification and characterization of a novel integrin-linked kinase inhibitor. Retrieved from [Link]
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ResearchGate. (n.d.). Western blot assay for the expression of pErk 1 and 2 and total Erk 1.... Retrieved from [Link]
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National Institutes of Health. (2023). Novel Phthalic-Based Anticancer Tyrosine Kinase Inhibitors: Design, Synthesis and Biological Activity. Retrieved from [Link]
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ResearchGate. (2013). How to dissolve small inhibitor molecules for binding assay? Retrieved from [Link]
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Captivate Bio. (n.d.). SMALL MOLECULES. Retrieved from [Link]
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National Institutes of Health. (n.d.). Synthesis and anticancer activity evaluation of 3,4-mono- and bicyclosubstituted N-(het)aryl trifluoromethyl succinimides. Retrieved from [Link]
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ResearchGate. (n.d.). (PDF) Assessment of cancer risk associated with 7‐nitroso‐3‐(trifluoromethyl)‐5,6,7,8‐tetrahydro[20] triazolo‐[4,3‐a]pyrazine‐contaminated sitagliptin use: A retrospective cohort study. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Assessment of cancer risk associated with 7‐nitroso‐3‐(trifluoromethyl)‐5,6,7,8‐tetrahydro[20] triazolo‐[4,3‐a]pyrazine‐contaminated sitagliptin use: A retrospective cohort study. Retrieved from [Link]
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Topic: Formulation of 3-[4-(Trifluoromethyl)anilino]pentanamide for In Vivo Administration
An Application Guide by a Senior Application Scientist
Introduction: Navigating the Formulation Challenges of a Lipophilic NCE
3-[4-(Trifluoromethyl)anilino]pentanamide is a novel chemical entity (NCE) whose structural features—specifically the trifluoromethyl group—confer high lipophilicity.[1][2] This characteristic is a double-edged sword in drug development; while it can enhance membrane permeability and target engagement, it almost invariably leads to poor aqueous solubility, creating significant hurdles for achieving adequate systemic exposure in preclinical in vivo studies.[3][4] Low bioavailability can mask true efficacy, leading to the premature termination of a promising candidate.
This document provides a comprehensive, experience-driven guide to systematically approach the formulation of this compound. We will move beyond simple recipes to explore the causal relationships behind formulation choices, empowering researchers to develop robust, reproducible, and effective dosing vehicles for various routes of administration in rodent models.
Part 1: Physicochemical Foundation & Pre-formulation Assessment
Before any formulation work begins, a thorough understanding of the compound's fundamental properties is non-negotiable. This pre-formulation assessment is the bedrock upon which all subsequent development is built.
Compound Properties
Based on its chemical structure and available data, this compound (MW: 260.26 g/mol ) presents a classic profile of a Biopharmaceutics Classification System (BCS) Class II or IV compound: low solubility and potentially variable permeability.[5][6] The trifluoromethyl group significantly increases the molecule's lipophilicity, while the anilino moiety provides a weakly basic center.[1]
| Property | Predicted Value / Observation | Implication for Formulation |
| Molecular Formula | C₁₂H₁₅F₃N₂O | - |
| Molecular Weight | 260.26 g/mol [5] | Standard for a small molecule. |
| Form | Solid[5] | Requires solubilization or suspension. |
| pKa (Predicted) | 16.30 (Amide Proton)[5] | The anilino nitrogen will be weakly basic. pH adjustment is unlikely to achieve significant solubility enhancement in a physiologically relevant range. |
| Boiling Point (Predicted) | 410.3°C[5] | High thermal stability during typical formulation processes. |
| Aqueous Solubility | Predicted to be very low. | The primary challenge. Simple aqueous vehicles are not viable. |
| Organic Solubility | Soluble in Chloroform, Methanol.[5] | Suggests that organic co-solvents will be effective solubilizers. |
Critical Protocol: Experimental Solubility Determination
Predicted values are a guide, but empirical data is essential. The following protocol outlines a standard method for determining the equilibrium solubility of the compound in various vehicles.
Objective: To quantify the solubility of this compound in potential formulation vehicles to inform development strategy.
Materials:
-
This compound powder
-
Selection of vehicles (e.g., Saline, 5% Dextrose in Water (D5W), PEG 400, Propylene Glycol, DMSO, Cremophor EL, Tween 80)
-
Thermostatic shaker
-
Microcentrifuge
-
Analytical balance
-
HPLC-UV or LC-MS/MS system for quantification
Step-by-Step Methodology:
-
Preparation: Add an excess amount of the compound (e.g., 10-20 mg) to 1 mL of each test vehicle in separate microcentrifuge tubes. The key is to ensure solid material remains, indicating saturation.
-
Equilibration: Tightly seal the tubes and place them in a thermostatic shaker set to a controlled temperature (e.g., 25°C or 37°C) for 24-48 hours. This duration is critical to ensure equilibrium is reached.
-
Phase Separation: Centrifuge the tubes at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the excess, undissolved solid.
-
Sample Collection: Carefully collect a known aliquot of the supernatant (e.g., 100 µL) without disturbing the pellet.
-
Dilution & Analysis: Dilute the supernatant with an appropriate mobile phase or solvent and quantify the concentration of the dissolved compound using a validated HPLC or LC-MS/MS method against a standard curve.
-
Calculation: Express the solubility in mg/mL or µg/mL.
Part 2: Strategic Formulation Development
The low intrinsic aqueous solubility of this compound necessitates strategies that enhance its apparent solubility and/or dissolution rate.[7][8] The choice of strategy depends on the intended route of administration, the required dose, and the toxicology profile of the excipients.
Formulation Strategy Decision Workflow
The following workflow provides a logical pathway for selecting an appropriate formulation strategy.
Caption: Formulation strategy selection workflow.
Excipient Rationale
The selection of excipients is critical for success. They are not merely inert carriers but functional components that directly influence drug delivery.[9][10]
-
Co-solvents (e.g., DMSO, PEG 400, Propylene Glycol): These water-miscible organic solvents solubilize lipophilic compounds.[11] The primary risk is drug precipitation upon injection into the aqueous bloodstream; therefore, they are best suited for low-dose formulations.[8][12]
-
Surfactants (e.g., Polysorbate 80, Cremophor® EL, Solutol® HS 15): These form micelles that encapsulate the drug, increasing its apparent solubility in aqueous media.[13] They are essential for higher-dose IV formulations and as wetting agents in suspensions.
-
Suspending Agents (e.g., Methylcellulose, CMC-Na): These viscosity-enhancing polymers prevent the settling of drug particles in a suspension, ensuring dose uniformity for oral gavage.[9]
-
Lipids & Emulsifiers (e.g., Labrasol®, Transcutol®, Corn Oil): Used in Self-Emulsifying Drug Delivery Systems (SEDDS), these excipients can improve oral bioavailability by presenting the drug in a solubilized state at the site of absorption.[3]
Part 3: Detailed Formulation & Administration Protocols
The following protocols provide step-by-step instructions for preparing common formulations for rodent studies.
Protocol 1: Co-Solvent Vehicle for IV/IP Administration (Target: 1 mg/mL)
This formulation is a standard starting point for early-stage PK and efficacy studies where a low dose is sufficient.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO), sterile
-
Polyethylene glycol 400 (PEG 400)
-
Sterile Saline (0.9% NaCl) or PBS pH 7.4
-
Sterile vials and syringes
Workflow Diagram:
Caption: Workflow for preparing a 10% DMSO / 40% PEG 400 co-solvent formulation.
Procedure:
-
Stock Solution: Accurately weigh 10 mg of the compound and dissolve it in 1.0 mL of DMSO. Vortex until a clear, homogenous solution is obtained. This is the 10 mg/mL stock.
-
Vehicle Preparation: In a separate sterile vial, prepare the final vehicle by mixing 4.0 mL of PEG 400 with 5.0 mL of sterile saline.
-
Final Formulation: While vortexing the vehicle from Step 2, slowly add the 1.0 mL of DMSO stock from Step 1. This stepwise addition is crucial to prevent precipitation.
-
Final Concentration: The final formulation contains the compound at 1 mg/mL in a vehicle of 10% DMSO / 40% PEG 400 / 50% Saline (v/v/v).
-
Quality Control: Visually inspect the final solution. It must be clear and free of any particulates. If precipitation occurs, the formulation is not suitable at this concentration. Use within 1-2 hours of preparation.
Protocol 2: Aqueous Suspension for Oral Gavage (Target: 10 mg/mL)
For oral dosing, especially at higher concentrations, a suspension is often the most practical approach.
Materials:
-
This compound
-
0.5% (w/v) Methylcellulose in purified water
-
Tween 80
-
Mortar and pestle or homogenizer
Procedure:
-
Wetting Agent: In a glass mortar, add 100 mg of the compound. Add a small amount of Tween 80 (approx. 20 µL, or 2% of the final volume) and triturate with the pestle to form a uniform paste. This step ensures the hydrophobic powder is wetted, preventing clumping.
-
Vehicle Addition: Slowly add the 0.5% methylcellulose vehicle in small increments while continuously triturating to maintain a smooth suspension.
-
Volume Adjustment: Continue adding the vehicle until the final volume of 10 mL is reached.
-
Homogenization: For best results, use a low-speed homogenizer to ensure a uniform particle size distribution.
-
Quality Control: The final product should be a milky, homogenous suspension. Before each animal is dosed, the suspension must be thoroughly vortexed to ensure uniformity and accurate dosing.
Administration Guidelines for Rodents
Proper administration technique is as important as the formulation itself.[14] All procedures must be approved by the Institutional Animal Care and Use Committee (IACUC).[14][15]
| Route | Species | Max Volume | Needle Gauge | Notes |
| Intravenous (IV) | Mouse | 5 mL/kg[14] | 27-30 G | Administer slowly via the lateral tail vein.[16][17] |
| Rat | 5 mL/kg[14] | 25-27 G | Warming the tail can aid in vein dilation.[16][17] | |
| Intraperitoneal (IP) | Mouse | 10 mL/kg | 25-27 G | Inject into the lower abdominal quadrant, avoiding the midline.[15] |
| Rat | 10 mL/kg | 23-25 G | Aspirate before injecting to avoid bladder or GI tract entry.[15] | |
| Oral Gavage (PO) | Mouse | 10 mL/kg | 20-22 G (ball-tip) | Ensure proper restraint and needle placement to prevent tracheal administration.[16] |
| Rat | 10 mL/kg | 16-18 G (ball-tip) | Measure the gavage needle length from the mouth to the last rib.[16] |
Part 4: Bioanalytical Considerations for Pharmacokinetic (PK) Analysis
Formulating and administering the compound is only half the battle. To understand its in vivo behavior (absorption, distribution, metabolism, and excretion - ADME), a robust bioanalytical method is required to quantify its concentration in biological matrices like plasma.
Standard Approach: LC-MS/MS Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for small molecule quantification due to its superior sensitivity, selectivity, and speed.[18][19]
Pharmacokinetic Study Workflow:
Caption: A typical workflow for a preclinical pharmacokinetic (PK) study.
A typical LC-MS/MS method development would involve:
-
Sample Preparation: A protein precipitation (e.g., with acetonitrile) or liquid-liquid extraction (LLE) to remove plasma proteins and interferences.[20]
-
Chromatography: A reverse-phase C18 column to separate the analyte from other components.
-
Mass Spectrometry: A triple quadrupole mass spectrometer operating in Selected Reaction Monitoring (SRM) mode for highly selective and sensitive detection.[19]
The resulting concentration-time data is then used to calculate key pharmacokinetic parameters, such as Area Under the Curve (AUC), maximum concentration (Cmax), and half-life (T½), which are essential for evaluating the formulation's performance and the compound's disposition.[4]
Conclusion
The successful in vivo administration of a poorly soluble compound like this compound is a multi-faceted challenge that demands a methodical, data-driven approach. There is no "one-size-fits-all" vehicle. By starting with a solid foundation of physicochemical characterization, logically selecting a formulation strategy based on the intended dose and route, and meticulously preparing and validating the chosen vehicle, researchers can significantly increase the probability of generating meaningful and reproducible in vivo data. This rigorous approach ensures that the formulation is a reliable tool for discovery, not a confounding variable.
References
- WuXi AppTec DMPK. (2024, March 15). Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies.
- BenchChem. (n.d.). Technical Support Center: Enhancing In Vivo Bioavailability of Poorly Soluble Compounds.
- BenchChem. (2025, December). Application Notes and Protocols for In Vivo Administration of Aneratrigine Hydrochloride in Rodents.
- ChemicalBook. (n.d.). This compound Product Description.
- WuXi AppTec. (2024, April 3). How to Improve the Bioavailability of Poorly Water-Soluble Compounds?
- Strickley, R. G. (2004). Solubilizing excipients in oral and injectable formulations. Pharmaceutical research, 21(2), 201–230.
- Boston University IACUC. (2025, March 4). Administration Of Drugs and Experimental Compounds in Mice and Rats.
- Thermo Fisher Scientific. (2017, November 30). Sensitive, Robust Quantitative Analysis of Small Molecule Mixture in Plasma.
- Adami, R. et al. (2011, August 6). Intravenous administration of poorly soluble new drug entities in early drug discovery: The potential impact of formulation on pharmacokinetic parameters. ResearchGate.
- NTNU Comparative Medicine Core Facility. (n.d.). Guidelines for the administration of substances to rodents.
- Strickley, R. G. (2004). Solubilizing excipients in oral and injectable formulations. PubMed.
- Yale School of Medicine. (n.d.). Small Molecules Quantitation.
- Li, T. et al. (2024). In vivo deposition of poorly soluble drugs. Advanced Drug Delivery Reviews, 211, 115358.
- Stewart, K. & Schroeder, V. A. (2015). Compound Administration in Rodents- Intradermal, Intranasal & Intracranial Routes. JoVE.
- University of Michigan. (2021, September 8). Guidelines on Administration of Substances to Laboratory Animals.
- ACG Group. (n.d.). Excipients for Parenterals.
- Colorcon. (2025, October 29). Enhancing Bioavailability: The Strategic Role of Excipients in Drug Delivery. World Pharmaceutical Frontiers.
- Contract Pharma. (2011, June 6). Excipients in Drug Delivery.
- Hovione. (n.d.). Small Molecule Development Analytical Methods for Faster Time to Market.
- Guidechem. (n.d.). This compound 667937-05-5 wiki.
- Grassi, D. et al. (2021, August 1). Bioanalytical Analysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 2. LCGC International.
- Dahal, U. P. et al. (2012). Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates. Drug Metabolism and Disposition, 40(6), 1210-1216.
- Hovione. (2024, February 15). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities.
- Ferreira, R. J. et al. (2025, July 18). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Pharmaceuticals, 18(7), 942.
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Determining the Potency of 3-[4-(Trifluoromethyl)anilino]pentanamide: A Guide to IC50 and EC50 Determination
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on determining the half-maximal inhibitory concentration (IC50) and half-maximal effective concentration (EC50) of the novel compound, 3-[4-(Trifluoromethyl)anilino]pentanamide. Given the limited publicly available information on the specific biological targets of this compound, this guide will present a generalized yet detailed framework that can be adapted once a target or biological effect has been identified. We will explore both biochemical and cell-based assay methodologies, underpinned by a strong emphasis on scientific integrity, experimental causality, and robust data analysis.
Introduction to Potency Determination: IC50 vs. EC50
In drug discovery and development, understanding the potency of a compound is a critical first step. This is typically quantified by two key parameters: IC50 and EC50.[1][2]
-
IC50 (Half-Maximal Inhibitory Concentration): This value represents the concentration of an inhibitor required to reduce the rate of a biological process (e.g., an enzymatic reaction) by 50%.[1][2][3] It is a crucial metric for assessing the potency of antagonists or inhibitors.
-
EC50 (Half-Maximal Effective Concentration): This value indicates the concentration of a drug that induces a response halfway between the baseline and the maximum effect.[4] It is used to measure the potency of agonists or compounds that elicit a biological response.[1][2]
The choice between determining an IC50 or EC50 value is entirely dependent on the nature of the biological response being measured.[1] If this compound is found to inhibit a specific enzyme, an IC50 determination would be appropriate. If it is observed to induce a cellular effect, such as cytotoxicity or the activation of a signaling pathway, then an EC50 determination would be the correct approach.
Part 1: Biochemical Assay - Determining the IC50 of this compound as an Enzyme Inhibitor
This section outlines a protocol for determining the IC50 value of this compound against a hypothetical enzyme target. For the purpose of this guide, we will assume the compound acts as an inhibitor of a generic kinase. The principles and steps described can be readily adapted to other enzyme classes.
Principle of the Assay
The assay will measure the enzymatic activity at various concentrations of the inhibitor. The IC50 is then determined by fitting the dose-response data to a suitable model. A common method for kinase assays involves measuring the consumption of ATP or the phosphorylation of a substrate, often using a fluorescence-based readout for high sensitivity and throughput.
Experimental Workflow: Enzyme Inhibition Assay
Caption: Workflow for determining the IC50 of an enzyme inhibitor.
Detailed Protocol: Kinase Inhibition Assay
1. Reagent Preparation:
-
Assay Buffer: Prepare a suitable buffer for the kinase of interest (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35). The optimal buffer composition should be determined empirically or from existing literature for the specific kinase.
-
Enzyme Solution: Dilute the kinase to a working concentration in assay buffer. The appropriate concentration should result in a linear reaction rate over the desired time course.
-
Substrate Solution: Prepare the peptide or protein substrate in assay buffer.
-
ATP Solution: Prepare a stock solution of ATP in water and dilute to the desired concentration in assay buffer. The concentration of ATP can influence the IC50 value for competitive inhibitors.[5]
-
Test Compound: Prepare a stock solution of this compound in 100% DMSO.
2. Compound Plating (96-well or 384-well plate):
-
Perform a serial dilution of the this compound stock solution in DMSO. A typical starting concentration for screening is 10 mM.
-
Transfer a small volume (e.g., 1 µL) of each dilution to the assay plate. Include wells with DMSO only as a negative control (100% activity) and wells without enzyme as a background control.
3. Assay Procedure:
-
Add the enzyme solution to each well of the assay plate containing the compound and incubate for a pre-determined time (e.g., 15-30 minutes) at room temperature to allow for compound binding.
-
Initiate the enzymatic reaction by adding a mixture of the substrate and ATP.
-
Incubate the plate at the optimal temperature for the enzyme (e.g., 30°C or 37°C) for a specific duration (e.g., 60 minutes). Ensure the reaction is in the linear range.
-
Stop the reaction by adding a stop solution (e.g., EDTA to chelate Mg2+) or proceed directly to detection.
-
Add the detection reagent (e.g., a fluorescent antibody that recognizes the phosphorylated substrate).
-
Incubate as required by the detection reagent manufacturer.
4. Data Acquisition and Analysis:
-
Measure the signal (e.g., fluorescence) using a plate reader.
-
Subtract the background signal (wells without enzyme) from all other readings.
-
Calculate the percent inhibition for each compound concentration relative to the DMSO control (0% inhibition) and a control with a known potent inhibitor (100% inhibition).
-
% Inhibition = 100 * (1 - (Signal_compound - Signal_background) / (Signal_DMSO - Signal_background))
-
-
Plot the percent inhibition against the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic (4PL) equation using a non-linear regression analysis software (e.g., GraphPad Prism) to determine the IC50 value.[6][7]
Data Presentation
| Concentration (µM) | % Inhibition (Mean ± SD, n=3) |
| 0.01 | 8.2 ± 2.1 |
| 0.1 | 25.7 ± 3.5 |
| 1 | 48.9 ± 4.2 |
| 10 | 89.1 ± 2.8 |
| 100 | 98.5 ± 1.5 |
| IC50 (µM) | ~1.0 |
Part 2: Cell-Based Assay - Determining the EC50 of this compound for Cytotoxicity
This section provides a protocol for determining the EC50 value of this compound, assuming it exhibits cytotoxic effects on a cancer cell line. The MTT assay, a colorimetric assay that measures cell metabolic activity, is a widely used method for this purpose.[8]
Principle of the Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by metabolically active cells.[8] The amount of formazan produced is proportional to the number of viable cells. By measuring the absorbance of the dissolved formazan, the effect of the compound on cell viability can be quantified.
Experimental Workflow: Cell Viability (MTT) Assay
Caption: Workflow for determining the EC50 of a cytotoxic compound using an MTT assay.
Detailed Protocol: MTT Assay
1. Cell Culture and Plating:
-
Culture the chosen cancer cell line in the recommended medium supplemented with fetal bovine serum and antibiotics. Maintain the cells in a humidified incubator at 37°C with 5% CO2.
-
Harvest cells in the logarithmic growth phase and determine the cell density using a hemocytometer or automated cell counter.
-
Seed the cells into a 96-well plate at an optimized density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for cell attachment.[8]
2. Compound Treatment:
-
Prepare a serial dilution of this compound in cell culture medium from a DMSO stock. Ensure the final DMSO concentration in all wells is consistent and non-toxic to the cells (typically ≤ 0.5%).[9]
-
Remove the old medium from the cells and add the medium containing the different concentrations of the compound. Include wells with medium and DMSO as a vehicle control (100% viability) and wells with a known cytotoxic drug as a positive control.
-
Incubate the plate for a predetermined exposure time (e.g., 48 or 72 hours).
3. MTT Assay Procedure:
-
After the incubation period, add MTT solution (e.g., 20 µL of 5 mg/mL MTT in PBS) to each well and incubate for 2-4 hours at 37°C.[8] During this time, viable cells will reduce the MTT to formazan crystals.
-
Carefully remove the medium containing MTT.
-
Add a solubilizing agent (e.g., 150 µL of DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.[8]
-
Gently shake the plate to ensure complete dissolution of the formazan.
4. Data Acquisition and Analysis:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
% Viability = 100 * (Absorbance_compound - Absorbance_blank) / (Absorbance_vehicle - Absorbance_blank)
-
-
Plot the percentage of cell viability against the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic equation using a non-linear regression analysis software to determine the EC50 value.[6][7]
Data Presentation
| Concentration (µM) | % Cell Viability (Mean ± SD, n=3) |
| 0.1 | 98.2 ± 3.1 |
| 1 | 85.7 ± 4.5 |
| 10 | 51.3 ± 5.2 |
| 50 | 15.1 ± 3.8 |
| 100 | 5.5 ± 2.5 |
| EC50 (µM) | ~10.0 |
Part 3: Scientific Integrity and Trustworthiness
To ensure the generation of reliable and reproducible data, the following points are critical:
-
Assay Validation: Before determining the IC50 or EC50 of the test compound, the assay itself must be validated. This includes assessing the Z'-factor to ensure a sufficiently large signal window between positive and negative controls, and confirming the linearity and sensitivity of the assay.
-
Reagent Quality: Use high-quality reagents and characterize all components of the assay. The purity of the test compound, this compound, should be confirmed.
-
Appropriate Controls: Always include appropriate positive and negative controls in every experiment.
-
Data Analysis: Utilize appropriate statistical methods and software for curve fitting and parameter estimation.[6][10] It is important to visually inspect the curve fit to ensure it accurately represents the data.
-
Replication: All experiments should be performed with sufficient biological and technical replicates to ensure the statistical significance of the results.
By adhering to these principles, researchers can have high confidence in the determined IC50 or EC50 values for this compound, providing a solid foundation for further drug development efforts.
References
-
AMSBIO. (n.d.). Cell Based Assays Services. Retrieved from [Link]
-
MuriGenics. (n.d.). Cell-based Assays. Retrieved from [Link]
-
DavidsonX. (n.d.). IC50 Determination. edX. Retrieved from [Link]
- Qiu, X., et al. (2018). Testing therapeutics in cell-based assays: Factors that influence the apparent potency of drugs. PLoS ONE, 13(3), e0194880.
-
CLYTE. (2025, September 17). Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. Retrieved from [Link]
- Sumner, D. J., Elliott, H. L., & Reid, J. L. (1982). The analysis of dose-response curves--a practical approach. British Journal of Clinical Pharmacology, 14(2), 199–205.
-
GraphPad. (n.d.). How Do I Perform a Dose-Response Experiment?. Retrieved from [Link]
-
NJ Bio, Inc. (2024, May 2). Cell Based Functional Assay including Cytotoxicity Assays. Retrieved from [Link]
-
Creative Biostructure. (n.d.). Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay. Retrieved from [Link]
-
Wang, Y. (2013). Dose-response Curve Analysis; Modified EM Algorithm. D-Scholarship@Pitt. Retrieved from [Link]
-
Wiley Analytical Science. (2024, July 17). Statistical analysis of dose-response curves. Retrieved from [Link]
-
Stockman, B. J., et al. (2023, March 1). NMR-Based Activity Assays for Determining Compound Inhibition, IC50 Values, Artifactual & Whole-Cell Activity. JoVE. Retrieved from [Link]
-
ACS Publications. (2024, October 1). Dose–Response Curves and the Determination of IC50 and EC50 Values. Journal of Medicinal Chemistry. Retrieved from [Link]
-
Wikipedia. (n.d.). EC50. Retrieved from [Link]
-
Bio-protocol. (2026, January 7). Conceptual Analysis and Practical Application of EC50 and IC50 in Drug Development. Retrieved from [Link]
- Sebaugh, J. L. (2011). Guidelines for accurate EC50/IC50 estimation.
-
Visikol. (2023, May 18). IC50, EC50 and its Importance in Drug Discovery and Development. Retrieved from [Link]
- Kumar, A., et al. (2022). Synthesis and biological evaluation of imidamide analogs as selective anti-trypanosomal agents. RSC Medicinal Chemistry, 13(5), 603–612.
-
Li, L., et al. (2014). Discovery of 1-(4-(4-propionylpiperazin-1-yl)-3-(trifluoromethyl)phenyl)-9-(quinolin-3-yl)benzo[h][1][11]naphthyridin-2(1H)-one as a highly potent, selective Mammalian Target of Rapamycin (mTOR) inhibitor for the treatment of cancer. Journal of Medicinal Chemistry, 57(13), 5577–5593.
- Huang, W. J., et al. (2025, February 5). Discovery and biological evaluation of potent 2-trifluoromethyl acrylamide warhead-containing inhibitors of protein disulfide isomerase. European Journal of Medicinal Chemistry, 265, 117169.
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Application Notes and Protocols for High-Throughput Screening of 3-[4-(Trifluoromethyl)anilino]pentanamide Analogs
Introduction: Targeting the Kinome with Anilino-Pentanamide Analogs
The 3-[4-(trifluoromethyl)anilino]pentanamide scaffold represents a promising starting point for the development of novel therapeutic agents. While the precise biological target of this specific analog series is not explicitly defined in publicly available literature, the anilino moiety is a well-established pharmacophore in kinase inhibitor drug discovery. Numerous approved drugs and clinical candidates incorporating anilino-based structures have been shown to target a variety of protein kinases, which are critical regulators of cellular processes and are frequently implicated in diseases such as cancer and inflammation.
This application note provides a comprehensive, field-proven guide for researchers, scientists, and drug development professionals to establish a robust high-throughput screening (HTS) cascade for the identification and characterization of active compounds within a library of this compound analogs. Our approach is predicated on the hypothesis that these analogs are likely to exhibit inhibitory activity against one or more protein kinases.
We will detail a multi-tiered screening strategy, beginning with a sensitive and robust biochemical assay for primary screening, followed by an orthogonal biochemical assay for hit confirmation, and culminating in a cell-based assay to assess on-target effects in a physiological context. This tiered approach is designed to maximize efficiency, minimize false positives, and provide a clear path for advancing promising hits.
The Strategic HTS Workflow: A Self-Validating System
A successful HTS campaign is more than a single experiment; it is a carefully designed workflow that builds confidence in the results at each stage. The causality behind our proposed experimental choices is to ensure that by the end of the cascade, the identified hits are not only potent but also demonstrate a consistent and biologically relevant mechanism of action.
Figure 1: A tiered HTS workflow for the identification and validation of active this compound analogs.
Part 1: Primary High-Throughput Screening - TR-FRET Kinase Assay
Rationale: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is an ideal technology for primary HTS of kinase inhibitors.[1][2] Its key advantages include high sensitivity, low background, and a homogeneous "mix-and-read" format that is amenable to automation.[1][3] The ratiometric nature of the readout minimizes interference from colored compounds and variations in well volume.[4]
Principle: The assay measures the phosphorylation of a substrate peptide by the target kinase. A europium (Eu3+) or terbium (Tb3+) chelate-labeled antibody (donor) binds to the phosphorylated substrate, bringing it into close proximity with an acceptor fluorophore (e.g., ULight™ or APC) conjugated to the substrate. Excitation of the donor leads to energy transfer to the acceptor, resulting in a specific FRET signal that is proportional to the extent of substrate phosphorylation. Inhibitors of the kinase will prevent this phosphorylation, leading to a decrease in the TR-FRET signal.
Figure 2: Principle of the TR-FRET kinase assay for inhibitor screening.
Protocol: Generic TR-FRET Kinase Assay
Materials:
-
Target Kinase (e.g., recombinant human kinase)
-
Kinase Substrate (biotinylated peptide with acceptor fluorophore)
-
ATP
-
Kinase Assay Buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
Stop Solution (e.g., 10 mM EDTA in kinase buffer)
-
Detection Reagents (e.g., Streptavidin-Europium)
-
384-well, low-volume, white microplates
-
TR-FRET-capable plate reader
Procedure:
-
Compound Plating: Prepare serial dilutions of the this compound analogs in 100% DMSO. Using an acoustic liquid handler, dispense a small volume (e.g., 20-50 nL) of each compound dilution into the assay plate. Also include positive (no inhibitor) and negative (no enzyme) controls.
-
Enzyme and Substrate Addition: Prepare a solution of the target kinase and its corresponding substrate in kinase assay buffer. Dispense into the assay plate.
-
Incubation: Gently mix the plate and incubate at room temperature for 15-30 minutes to allow for compound binding to the kinase.
-
Reaction Initiation: Prepare an ATP solution in kinase assay buffer at a concentration close to the Km for the target kinase. Add the ATP solution to all wells to start the enzymatic reaction.
-
Reaction Incubation: Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes). This time should be optimized to ensure the reaction is in the linear range.
-
Reaction Termination and Detection: Add the stop/detection solution containing EDTA and the donor-labeled antibody to each well.
-
Final Incubation: Incubate the plate for at least 60 minutes at room temperature to allow for antibody binding.
-
Data Acquisition: Read the plate on a TR-FRET-capable plate reader, measuring the emission at both the donor and acceptor wavelengths with a time delay.
| Parameter | Recommendation | Rationale |
| ATP Concentration | At or near the Km value | Increases sensitivity to ATP-competitive inhibitors. |
| Enzyme Concentration | Titrate to achieve 50-80% of max signal | Ensures the assay is in the linear range and sensitive to inhibition. |
| Substrate Concentration | Titrate to achieve optimal signal-to-background | Balances signal intensity with reagent cost. |
| DMSO Tolerance | Test up to 1% final concentration | Ensures the solvent for compounds does not inhibit the enzyme.[5] |
Part 2: Secondary Screening - Fluorescence Polarization (FP) Assay
Rationale: An orthogonal biochemical assay is crucial for confirming hits from the primary screen and eliminating false positives that may arise from assay-specific artifacts (e.g., compound fluorescence).[6] Fluorescence Polarization (FP) is an excellent choice as it measures direct binding of a fluorescently labeled ligand (tracer) to the target kinase, providing a different measurement principle than the enzymatic activity-based TR-FRET assay.[7]
Principle: The FP assay relies on the principle that a small, fluorescently labeled molecule (the tracer) tumbles rapidly in solution, leading to depolarization of emitted light when excited with polarized light. When the tracer binds to a much larger molecule, such as a kinase, its rotation slows significantly, and the emitted light remains highly polarized. Test compounds that bind to the same site on the kinase will displace the tracer, causing a decrease in the FP signal.[7]
Protocol: Competitive FP Kinase Binding Assay
Materials:
-
Target Kinase
-
Fluorescent Tracer (a small molecule kinase inhibitor with a known binding affinity, labeled with a fluorophore like fluorescein or BODIPY)
-
FP Assay Buffer (e.g., 50 mM HEPES, pH 7.5, 150 mM NaCl, 1 mM DTT, 0.01% Tween-20)
-
384-well, black, low-volume microplates
-
FP-capable plate reader
Procedure:
-
Assay Optimization:
-
Tracer Titration: Determine the optimal concentration of the fluorescent tracer that gives a stable and robust signal.
-
Kinase Titration: Titrate the kinase against a fixed concentration of the tracer to determine the Kd of the tracer and the optimal kinase concentration for the competition assay (typically the concentration that yields 50-80% of the maximum FP signal).
-
-
Compound Plating: As in the primary screen, plate serial dilutions of the confirmed hits from the TR-FRET assay into the assay plates.
-
Reagent Addition: Prepare a solution of the target kinase and the fluorescent tracer in FP assay buffer. Dispense this mixture into the assay plate containing the compounds.
-
Incubation: Incubate the plate at room temperature for a time sufficient to reach binding equilibrium (e.g., 60-120 minutes), protected from light.
-
Data Acquisition: Read the plate on an FP-capable plate reader, measuring the parallel and perpendicular fluorescence intensities. The instrument software will calculate the FP values (in milli-polarization units, mP).
Part 3: Tertiary Screening - Cell-Based Proliferation Assay
Rationale: While biochemical assays are essential for determining direct inhibition of a target, it is crucial to assess the effect of the compounds in a cellular context. A cell-based assay provides insights into cell permeability, off-target effects, and the overall functional consequence of target engagement. The CellTiter-Glo® Luminescent Cell Viability Assay is a widely used, robust method for assessing cell proliferation and cytotoxicity.
Principle: The CellTiter-Glo® assay quantifies the amount of ATP present, which is an indicator of metabolically active, viable cells. The assay reagent contains a thermostable luciferase and its substrate, luciferin. In the presence of ATP released from lysed cells, luciferase catalyzes the oxidation of luciferin, producing a luminescent signal that is directly proportional to the number of viable cells in culture. A reduction in the luminescent signal in the presence of a test compound indicates either anti-proliferative or cytotoxic effects.
Protocol: CellTiter-Glo® Cell Viability Assay
Materials:
-
Cancer cell line known to be dependent on the signaling pathway of the target kinase.
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS).
-
384-well, white, clear-bottom tissue culture-treated plates.
-
CellTiter-Glo® Luminescent Cell Viability Reagent.
-
Luminometer plate reader.
Procedure:
-
Cell Seeding: Harvest and count the cells. Dilute the cells in complete culture medium and seed them into the 384-well plates at a predetermined optimal density. Incubate overnight to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the confirmed hits from the secondary screen. Add the compounds to the cells and incubate for a period relevant to the cell cycle (e.g., 72 hours).
-
Reagent Preparation and Addition: Equilibrate the CellTiter-Glo® reagent and the cell plates to room temperature. Add the CellTiter-Glo® reagent to each well in a volume equal to the culture medium volume.
-
Incubation: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.
Data Analysis and Interpretation
For all assays, the raw data should be normalized to the positive (0% inhibition, DMSO control) and negative (100% inhibition) controls. The normalized data is then plotted against the logarithm of the compound concentration, and a four-parameter logistic model is used to fit the dose-response curve and determine the IC50 (for inhibition assays) or GI50 (for growth inhibition assays) value.
| Assay | Key Parameter | Interpretation |
| TR-FRET | IC50 | Concentration of the analog that inhibits 50% of the kinase activity. |
| FP | IC50 / Ki | Concentration of the analog that displaces 50% of the tracer. Can be used to calculate the binding affinity (Ki). |
| CellTiter-Glo® | GI50 | Concentration of the analog that inhibits 50% of cell growth. |
A successful hit will demonstrate a dose-dependent response in all three assays, with a correlation between the biochemical potency (TR-FRET and FP IC50s) and the cellular anti-proliferative activity (GI50).
Troubleshooting Common HTS Issues
| Issue | Potential Cause | Troubleshooting Step |
| High variability in primary screen | Inconsistent liquid handling; reagent instability. | Validate liquid handler performance; check reagent stability over the course of the screen.[5] |
| High rate of false positives | Compound interference with the assay technology. | Implement an orthogonal secondary screen (like the FP assay) to filter out technology-specific artifacts. |
| Poor correlation between biochemical and cellular activity | Poor cell permeability; compound efflux; off-target effects. | Conduct further cell-based assays to investigate permeability (e.g., Caco-2) and mechanism of action (e.g., target engagement assays). |
| No hits identified | Library lacks active compounds; inappropriate assay conditions. | Re-evaluate the chemical space of the library; re-optimize assay conditions (e.g., ATP concentration). |
References
Sources
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- 3. 667937-05-5 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
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- 6. Discovery of 1-(4-(4-propionylpiperazin-1-yl)-3-(trifluoromethyl)phenyl)-9-(quinolin-3-yl)benzo[h][1,6]naphthyridin-2(1H)-one as a highly potent, selective Mammalian Target of Rapamycin (mTOR) inhibitor for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery and SAR Evolution of Pyrazole Azabicyclo[3.2.1]octane Sulfonamides as a Novel Class of Non-Covalent N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) Inhibitors for Oral Administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. AlphaScreen-Based Assays: Ultra-High-Throughput Screening for Small-Molecule Inhibitors of Challenging Enzymes and Protein-Protein Interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 11. Analysis of protein-ligand interactions by fluorescence polarization - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Fluorescence Polarization Assay Protocol: A Step-by-Step Guide for Accurate Measurements - nanomicronspheres [nanomicronspheres.com]
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- 15. AlphaScreen-Based Assays: Ultra-High-Throughput Screening for Small-Molecule Inhibitors of Challenging Enzymes and Protein-Protein Interactions | Springer Nature Experiments [experiments.springernature.com]
- 16. Fluorescence Polarization-based Measurement of Protein-Ligand Interaction in Fungal Cell Lysates - PMC [pmc.ncbi.nlm.nih.gov]
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- 18. High-throughput screening for kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Inexpensive High-Throughput Screening of Kinase Inhibitors Using One-Step Enzyme-Coupled Fluorescence Assay for ADP Detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Fluorescence Polarization (FP) | Molecular Devices [moleculardevices.com]
- 21. agilent.com [agilent.com]
- 22. reactionbiology.com [reactionbiology.com]
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- 33. Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 34. HTS Assay Validation - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
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- 36. Analysis of HTS data | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 37. pdf.benchchem.com [pdf.benchchem.com]
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Troubleshooting & Optimization
Technical Support Center: A Researcher's Guide to Solubilizing 3-[4-(Trifluoromethyl)anilino]pentanamide
Welcome to the definitive technical resource for researchers working with 3-[4-(Trifluoromethyl)anilino]pentanamide. This guide is designed to move beyond simple protocols and provide you with a deep, mechanistic understanding of the solubility challenges associated with this compound. As scientists, we know that reliable and reproducible data begins with a homogenous, stable solution. This center provides field-proven strategies and troubleshooting logic to ensure your experiments are built on a solid foundation.
Part 1: Foundational Understanding & FAQs
This section addresses the most common initial questions, grounding your experimental approach in the physicochemical properties of the molecule.
Q1: What are the root causes of the poor aqueous solubility of this compound?
The solubility challenges are intrinsic to its molecular structure. The molecule's architecture is dominated by nonpolar, hydrophobic features: a trifluoromethylated phenyl ring and a pentane backbone. These groups give the compound a high degree of lipophilicity (fat-loving nature), causing it to resist dissolution in polar, aqueous environments like buffers and cell culture media. This preference for nonpolar environments is quantitatively estimated by its high predicted partition coefficient (XLogP3-AA ≈ 3.1), which indicates a strong tendency to partition into lipids rather than water.
Q2: What are the key physicochemical properties I should consider for experimental design?
Understanding the compound's properties is the first step to designing a robust solubilization strategy. Below is a summary of key data:
| Property | Value | Significance for Solubility |
| Molecular Formula | C₁₂H₁₅F₃N₂O | Provides the elemental composition. |
| Molecular Weight | 260.26 g/mol | Used for calculating molar concentrations. |
| Appearance | White Solid | Confirms the physical state at room temperature. |
| Predicted pKa | 16.30 ± 0.40 | This high pKa suggests the amide proton is not easily removed, meaning pH adjustment in typical biological ranges (pH 4-8) will not significantly ionize the molecule to improve solubility. |
| Organic Solubility | Soluble in Methanol, Chloroform | Confirms its lipophilic nature and provides options for creating high-concentration organic stock solutions. |
| Predicted LogP | ~3.1 | A LogP value greater than 3 is a strong indicator of poor aqueous solubility and high lipophilicity. |
Part 2: Troubleshooting Guide & Step-by-Step Protocols
Encountering issues is a normal part of research. This section provides a logical, cause-and-effect approach to solving the most common solubility problems.
Issue 1: My compound precipitates immediately when I dilute my DMSO stock into aqueous buffer or media. What is happening and how do I fix it?
Causality: This phenomenon, often called "crashing out," occurs when the compound is rapidly transferred from a solvent it loves (DMSO) to one it dislikes (water). The aqueous medium cannot support the compound at that concentration once the DMSO is diluted, causing the compound to aggregate and precipitate.
Troubleshooting Workflow:
The following workflow provides a systematic approach to resolving this issue.
Caption: Decision workflow for troubleshooting precipitation upon aqueous dilution.
Protocol 1: Solubilization with a Surfactant (Tween® 80)
This method uses a surfactant to create micelles that encapsulate the hydrophobic compound, keeping it dispersed in the aqueous phase.[1][2]
Objective: To prepare a clear, stable solution of this compound at a working concentration of 10 µM in PBS.
Materials:
-
This compound
-
Anhydrous DMSO
-
Tween® 80 (Polysorbate 80)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Sterile microcentrifuge tubes
Procedure:
-
Prepare a 10 mM Primary Stock: Dissolve 2.60 mg of the compound in 1 mL of 100% DMSO. Vortex until fully dissolved. This is your primary stock.
-
Prepare a 10% Tween® 80 Stock: Add 1 mL of Tween® 80 to 9 mL of sterile PBS. Vortex vigorously to create a homogenous 10% (v/v) stock solution.
-
Create an Intermediate Stock (Self-Validating Step): a. In a new tube, add 10 µL of your 10 mM primary stock. b. Add 10 µL of the 10% Tween® 80 stock. c. Add 980 µL of PBS. d. Vortex immediately and vigorously for 30 seconds. This creates a 100 µM intermediate stock with 0.1% DMSO and 0.1% Tween® 80. e. Trustworthiness Check: Visually inspect the solution. It should be perfectly clear. If it is hazy, the formulation may not be suitable for your desired concentration.
-
Prepare the Final 10 µM Working Solution: Dilute the 100 µM intermediate stock 1:10 in your final experimental buffer or media. The final excipient concentrations will be low (0.01% DMSO, 0.01% Tween® 80).
Issue 2: My cell-based assay results are inconsistent or show unexpected toxicity.
Causality: Inconsistent results are often a sign of variable compound concentration due to microprecipitation. Unexpected toxicity can arise from the solvent (e.g., DMSO) at high concentrations or from the compound forming aggregates that are cytotoxic.[3][4][5][6][7] Most cell lines can tolerate up to 0.5% DMSO, but sensitive or primary cells may require concentrations below 0.1%.[3][7]
Solution: Using a cyclodextrin is an excellent strategy for cell-based assays. Cyclodextrins are cyclic oligosaccharides that form a toroidal, or donut-like, structure with a hydrophobic interior and a hydrophilic exterior.[8][9][] They encapsulate the hydrophobic drug molecule, effectively shielding it from the aqueous environment and increasing its solubility and stability.[8][9][11]
Protocol 2: Solubilization with Hydroxypropyl-β-Cyclodextrin (HP-β-CD)
Objective: To prepare a 10 µM working solution of the compound in cell culture media with minimal organic solvent.
Materials:
-
This compound
-
Anhydrous DMSO
-
Hydroxypropyl-β-Cyclodextrin (HP-β-CD)
-
Desired cell culture medium (e.g., DMEM)
Procedure:
-
Prepare a 40% (w/v) HP-β-CD Solution: Dissolve 4 g of HP-β-CD in 10 mL of your cell culture medium. This may require gentle warming (to 37°C) and stirring. Filter-sterilize through a 0.22 µm filter.
-
Prepare a 10 mM Primary Stock: Dissolve 2.60 mg of the compound in 1 mL of 100% DMSO.
-
Create the Drug-Cyclodextrin Complex: a. In a sterile tube, add 10 µL of the 10 mM primary stock. b. Add 990 µL of the pre-warmed, sterile 40% HP-β-CD solution. c. Vortex thoroughly and incubate at 37°C for 15-30 minutes to allow for the formation of the inclusion complex. This creates a 100 µM stock solution.
-
Prepare the Final Working Solution: Dilute the 100 µM stock 1:10 in your cell culture medium for a final concentration of 10 µM. The final DMSO concentration will be a negligible 0.1%.
Part 3: Understanding the Mechanisms of Solubilization
Choosing the right method requires understanding how it works. The diagram below illustrates the two primary mechanisms described in the protocols.
Caption: Mechanisms of action for surfactant- and cyclodextrin-based solubilization.
By applying these principles and protocols, you can confidently prepare stable, homogenous solutions of this compound, ensuring the integrity and reproducibility of your valuable experimental data.
References
-
Solubilization techniques used for poorly water-soluble drugs. Acta Pharmaceutica Sinica B, [Link]
-
Cyclodextrins: Improving Delivery of Hydrophobic Compounds. ALZET® Osmotic Pumps, [Link]
-
Techniques for solubility enhancement of poorly soluble drugs: An overview. Journal of Applied Pharmaceutical Science, [Link]
-
Exploring the Role of Cyclodextrins in Enhancing the Bioavailability of Hydrophobic Drugs. MedCrave, [Link]
-
A Review on Solubility Enhancement Methods for Poorly Water-soluble Drugs. Brieflands, [Link]
-
Solubilization techniques used for poorly water-soluble drugs. PubMed Central (PMC), [Link]
-
Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PubMed Central (PMC), [Link]
-
SOLUBILITY ENHANCEMENT TECHNIQUES OF POORLY WATER-SOLUBLE DRUGS. IJCRT.org, [Link]
-
Cyclodextrin as a Drug Carrier Increasing Drug Solubility. Touro Scholar, [Link]
-
DMSO usage in cell culture. LifeTein, [Link]
-
Lipid-Based Oral Formulation Strategies for Lipophilic Drugs. ResearchGate, [Link]
-
Considerations regarding use of solvents in in vitro cell based assays. PubMed Central (PMC), [Link]
-
Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. PubMed Central (PMC), [Link]
-
Strategies to Improve Solubility and Bioavailability of Lipophilic Drugs: Focusing on Fenretinide. Hilaris Publisher, [Link]
-
DMSO in cell based assays. Scientist Solutions, [Link]
-
Lipid-Based Formulations: Optimizing the Oral Delivery of Lipophilic Drugs. Symmetric, [Link]
-
Developing Liquid Formulations for the Oral Dosing of Lipophilic Drugs. Pharmaceutical Technology, [Link]
-
Using live-cell imaging in cell counting — The cytotoxicity of DMSO. Nikon, [Link]
-
What the concentration of DMSO you use in cell culture assays? ResearchGate, [Link]
-
Commonly used surfactant, Tween 80, improves absorption of P-glycoprotein substrate, digoxin, in rats. ResearchGate, [Link]
-
Solubility With Tween 80. Scribd, [Link]
-
Tween–80 Coating in Enhancing Physicochemical Stability, Kinetics and Release Mechanism of Layered Double Hydroxide-Ferulate. ResearchGate, [Link]
-
Considerations regarding use of solvents in in vitro cell based assays. ResearchGate, [Link]
-
The Effect of Tween 20, 60, and 80 on Dissolution Behavior of Sprionolactone in Solid Dispersions Prepared by PEG 6000. PubMed Central (PMC), [Link]
-
Co-solvent: Significance and symbolism. Synonym.com, [Link]
-
Effect of various concentrations of common organic solvents on the growth and proliferation ability of Candida glabrata and their permissible limits for addition in drug susceptibility testing. PubMed Central (PMC), [Link]
-
Co-solvent Evaporation Method for Enhancement of Solubility and Dissolution Rate of Poorly Aqueous Soluble Drug Simvastatin: In vitro–In vivo Evaluation. PubMed Central (PMC), [Link]
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Technical Support Center: 3-[4-(Trifluoromethyl)anilino]pentanamide
A Guide to Understanding and Ensuring Solution Stability
Introduction
3-[4-(Trifluoromethyl)anilino]pentanamide is a small molecule characterized by a central pentanamide core linked to a trifluoromethyl-substituted aniline. The presence of both an amide linkage and a trifluoromethyl group imparts specific chemical properties that are crucial for its function but also create potential stability challenges.[1] This guide serves as a technical resource for researchers, scientists, and drug development professionals to anticipate, troubleshoot, and manage the stability of this compound in solution. By understanding the potential degradation pathways and implementing robust experimental designs, users can ensure the integrity and reproducibility of their results.
Section 1: Understanding the Molecular Structure and Potential Instabilities
The stability of this compound is primarily dictated by its functional groups. Proactive stability management begins with recognizing these potential liabilities.
-
Amide Bond: The pentanamide linkage is the most susceptible site for hydrolysis. This reaction, which cleaves the amide bond, can be catalyzed by both acidic and basic conditions, yielding a carboxylic acid and an amine.[2][3][4][5] The rate of hydrolysis is highly dependent on pH and temperature.[6][7][8][9][10]
-
Anilino Group: The aniline nitrogen can be susceptible to oxidation. The electron-withdrawing nature of the trifluoromethyl group can influence the electron density on the aniline ring and its susceptibility to oxidative degradation.[1]
-
Trifluoromethyl (CF3) Group: The CF3 group is generally very stable and resistant to metabolic or chemical degradation.[1] Its primary influence is electronic, increasing the lipophilicity and potentially affecting the pKa of the anilino amine.
Caption: Key potential degradation sites on the molecule.
Section 2: Troubleshooting Guide for Solution Stability Issues
This section addresses common problems encountered during the handling and storage of this compound solutions.
Q1: I've observed a rapid loss of my compound in an aqueous buffer (pH 8.0) at room temperature. What is the likely cause?
A1: The most probable cause is base-catalyzed hydrolysis of the amide bond. Amide linkages are susceptible to cleavage under alkaline conditions, a reaction that is accelerated by increased temperature.[2][3] The hydroxide ions in the basic solution act as a nucleophile, attacking the carbonyl carbon of the amide and leading to its breakdown into 4-(trifluoromethyl)aniline and pentanoic acid.
Troubleshooting Steps:
-
pH Adjustment: Prepare the solution in a buffer with a slightly acidic to neutral pH (ideally pH 4-6), where amide hydrolysis is generally slower.[8][9][10]
-
Temperature Control: Store the solution at lower temperatures (2-8°C or frozen at -20°C) to significantly reduce the rate of hydrolysis. Avoid repeated freeze-thaw cycles by aliquoting the stock solution.[11]
-
Solvent Choice: If the experimental design allows, consider using a non-aqueous solvent like DMSO or ethanol for stock solutions, where hydrolysis cannot occur. Make final dilutions into aqueous buffers immediately before use.
Q2: A new, early-eluting peak has appeared in my reverse-phase HPLC chromatogram after storing my stock solution. What could this be?
A2: An early-eluting peak in reverse-phase HPLC typically indicates a more polar compound. This is consistent with the formation of 4-(trifluoromethyl)aniline , one of the expected hydrolysis products. The primary amide would be cleaved, resulting in the formation of this aniline derivative, which is significantly more polar than the parent compound.
Verification Strategy:
-
LC-MS Analysis: The most definitive way to identify the new peak is through Liquid Chromatography-Mass Spectrometry (LC-MS). The expected mass of the 4-(trifluoromethyl)aniline degradant (C7H6F3N) is approximately 161.05 g/mol .[12][13]
-
Forced Degradation: Intentionally degrade a small sample of your compound by treating it with a dilute acid (e.g., 0.1 M HCl) or base (e.g., 0.1 M NaOH) and heating. Analyze this sample by HPLC. If the new peak increases significantly and matches the retention time of the peak in your stored sample, it strongly supports the identification as a hydrolysis product.[14][15][16]
Q3: My compound solution turned slightly yellow after being left on the benchtop. What's happening?
A3: A color change to yellow can be indicative of oxidation. Aromatic amines, like the aniline moiety in your compound, can be susceptible to oxidation, which often produces colored byproducts. This can be exacerbated by exposure to light (photoxidation) and the presence of oxygen.
Preventative Measures:
-
Protect from Light: Store solutions in amber vials or wrap containers in aluminum foil to prevent photolytic degradation.[17][18]
-
Use High-Purity Solvents: Peroxides, which are common impurities in older solvents (especially ethers like THF or dioxane), are potent oxidizing agents. Use fresh, high-purity, or antioxidant-stabilized solvents.
-
Inert Atmosphere: For long-term storage of highly sensitive solutions, consider purging the vial headspace with an inert gas like nitrogen or argon to displace oxygen.
Sources
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- 6. researchgate.net [researchgate.net]
- 7. scribd.com [scribd.com]
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- 9. pH effect on stability and kinetics degradation of nitazoxanide in solution | Drug Analytical Research [seer.ufrgs.br]
- 10. researchgate.net [researchgate.net]
- 11. Stability of solutions of antineoplastic agents during preparation and storage for in vitro assays. III. Antimetabolites, tubulin-binding agents, platinum drugs, amsacrine, L-asparaginase, interferons, steroids and other miscellaneous antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Validated chromatographic methods for determination of teriflunomide and investigation of its intrinsic stability - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Rapid Stability Indicating HPLC Method for the Analysis of Leflunomide and Its Related Impurities in Bulk Drug and Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 14. biopharminternational.com [biopharminternational.com]
- 15. biomedres.us [biomedres.us]
- 16. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Photophysical, photostability, and ROS generation properties of new trifluoromethylated quinoline-phenol Schiff bases - PMC [pmc.ncbi.nlm.nih.gov]
- 18. database.ich.org [database.ich.org]
Technical Support Center: Synthesis of 3-[4-(Trifluoromethyl)anilino]pentanamide
Welcome to the technical support guide for the synthesis of 3-[4-(Trifluoromethyl)anilino]pentanamide. This document is intended for researchers, chemists, and drug development professionals who are actively engaged in the synthesis of this and structurally related compounds. As a key intermediate in various research and development pipelines, ensuring a robust and reproducible synthesis is paramount.
This guide moves beyond a simple recitation of steps. It is designed to provide a deeper understanding of the reaction mechanism, anticipate common challenges, and offer field-proven troubleshooting strategies to overcome them. Our goal is to empower you with the knowledge to not only execute the synthesis successfully but also to logically diagnose and resolve issues as they arise.
Section 1: Synthesis Overview and Core Mechanism
The most common and efficient pathway to this compound is through a reductive amination reaction. This process involves the condensation of 4-(trifluoromethyl)aniline with a suitable five-carbon carbonyl precursor, typically ethyl 3-oxopentanoate, to form an intermediate imine or enamine. This intermediate is then reduced in situ by a selective hydride agent to yield the secondary amine. The final step is the amidation of the ester to the primary amide.
The electron-withdrawing nature of the trifluoromethyl group on the aniline starting material decreases the nucleophilicity of the amine, which can make the initial condensation step sluggish compared to reactions with electron-rich anilines. Therefore, careful control of reaction conditions, particularly pH, is critical for success.
Caption: General reaction pathway for the synthesis of this compound.
Section 2: Troubleshooting Guide
This section addresses the most common issues encountered during the synthesis in a practical question-and-answer format.
Question 1: My reaction has stalled, or I have a very low yield. I'm recovering mostly my 4-(trifluoromethyl)aniline starting material. What's going wrong?
Answer: This is the most frequently reported issue and almost always points to problems in the initial imine/enamine formation step. The reduced nucleophilicity of 4-(trifluoromethyl)aniline requires specific conditions to drive the condensation forward.
Probable Causes & Solutions:
-
Incorrect pH: The formation of the iminium ion, which is the species that is actually reduced, is catalyzed by acid. However, if the pH is too low, the starting aniline will be fully protonated and non-nucleophilic. If the pH is too high, the carbonyl will not be sufficiently activated.
-
Solution: The reaction requires a weakly acidic catalyst. Acetic acid is a common and effective choice.[1] If you are not using an acid catalyst, add 0.5-1.0 equivalents of glacial acetic acid to your reaction mixture. If you are using a salt form of the amine, you may not need additional acid. You can monitor the pH of the reaction mixture; a pH of 5-6 is often optimal.[2]
-
-
Inefficient Water Removal: The condensation reaction produces water. According to Le Châtelier's principle, this water can push the equilibrium back towards the starting materials.
-
Solution: While not always necessary for one-pot reductive aminations, if yields are poor, adding a dehydrating agent like anhydrous magnesium sulfate (MgSO₄) or molecular sieves (3Å or 4Å) can be beneficial.[1]
-
-
Sub-optimal Reducing Agent: Not all reducing agents are suitable for a one-pot reductive amination. A strong reducing agent like sodium borohydride (NaBH₄) can reduce the starting ketone/aldehyde faster than the imine is formed, leading to alcohol byproducts and low yield.[3]
-
Solution: Use a milder, more selective reducing agent. Sodium triacetoxyborohydride (NaBH(OAc)₃, or STAB) is the reagent of choice for this reaction.[2][3][4] It is moisture-stable and selectively reduces the iminium ion over the ketone. Sodium cyanoborohydride (NaBH₃CN) is also effective but is more toxic.[2][3]
-
Question 2: My TLC/LC-MS shows the formation of a major byproduct with a mass corresponding to the dialkylated aniline. How can I prevent this?
Answer: This occurs when the product, a secondary amine, is more nucleophilic than the starting primary aniline and reacts with another molecule of the keto-ester, leading to a tertiary amine impurity.
Probable Causes & Solutions:
-
Incorrect Stoichiometry: Using a large excess of the keto-ester can favor the formation of the bis-adduct.
-
Solution: Adjust the stoichiometry. Use a slight excess of the aniline (e.g., 1.1 to 1.2 equivalents) relative to the keto-ester (1.0 equivalent). This ensures the keto-ester is more likely to react with the more abundant primary amine.[5]
-
-
Reaction Conditions: Prolonged reaction times or elevated temperatures can increase the rate of the secondary reaction.
-
Solution: Monitor the reaction closely by TLC or LC-MS. Once the starting aniline is consumed, work up the reaction promptly. Running the reaction at a lower temperature (e.g., 0 °C to room temperature) can also help improve selectivity.[5]
-
Question 3: The final amidation step from the ester to the primary amide is low-yielding or requires harsh conditions. Are there better methods?
Answer: Direct amidation of an unactivated ester can be challenging. Heating with aqueous or methanolic ammonia in a sealed vessel is a classic method but can lead to side reactions.
Probable Causes & Solutions:
-
Low Reactivity of the Ester: The ethyl ester may not be reactive enough for a smooth conversion.
-
Solution 1 (Weinreb Amide Intermediate): A more modern and controllable approach involves first converting the ester to an N,O-dimethylhydroxylamine (Weinreb) amide. This intermediate is stable but reacts cleanly and efficiently with nucleophiles like ammonia or their equivalents.
-
Solution 2 (Direct Aminolysis Catalysis): Recent literature has explored catalysts for direct amidation. While potentially complex for this specific substrate, investigating enzyme-catalyzed or metal-catalyzed direct amidation methods could be a long-term optimization strategy.
-
Section 3: Frequently Asked Questions (FAQs)
-
Q: What is the best solvent for this reaction?
-
A: Dichloromethane (DCM) and 1,2-dichloroethane (DCE) are excellent choices. They are aprotic solvents that effectively dissolve the reactants and do not interfere with the hydride reagent. Tetrahydrofuran (THF) can also be used.
-
-
Q: How can I best monitor the reaction's progress?
-
A: Thin-Layer Chromatography (TLC) is the most convenient method. Use a solvent system like 30-50% ethyl acetate in hexanes. The aniline starting material is UV active. Staining with potassium permanganate can help visualize the product, which will have a different Rf value from the starting materials. For more precise monitoring, LC-MS is ideal as it can track the disappearance of reactants and the appearance of the product and any byproducts by mass.
-
-
Q: What are the key safety considerations?
-
A: 4-(Trifluoromethyl)aniline is toxic if swallowed or inhaled and can cause skin irritation.[6][7] Always handle it in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. The hydride reducing agents react with water and acids to produce flammable hydrogen gas; add them carefully to the reaction mixture.
-
Section 4: Optimized Reference Protocol
This protocol is a starting point and may require optimization based on your specific equipment and reagent purity.
Step 1: Reductive Amination
-
To a round-bottom flask under an inert atmosphere (N₂ or Argon), add 4-(trifluoromethyl)aniline (1.0 eq) and ethyl 3-oxopentanoate (1.05 eq).
-
Add anhydrous dichloromethane (DCM) to achieve a concentration of approximately 0.2 M with respect to the aniline.
-
Add glacial acetic acid (1.0 eq) and stir the mixture at room temperature for 30 minutes to facilitate pre-formation of the iminium/enamine intermediate.
-
Cool the reaction mixture to 0 °C using an ice bath.
-
Slowly add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise over 15-20 minutes, ensuring the internal temperature does not rise significantly.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor by TLC or LC-MS until the starting aniline is consumed.
-
Upon completion, carefully quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir until gas evolution ceases.
-
Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer twice with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude ethyl 3-[4-(trifluoromethyl)anilino]pentanoate. This intermediate can be purified by column chromatography or used directly in the next step if sufficiently pure.
Step 2: Amidation
-
Dissolve the crude ester from Step 1 in methanol.
-
Add a solution of ammonia in methanol (e.g., 7N solution) in large excess.
-
Transfer the solution to a sealed pressure vessel.
-
Heat the reaction at 60-80 °C for 24-48 hours. Monitor progress by TLC/LC-MS.
-
Upon completion, cool the vessel to room temperature and carefully vent.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the resulting crude product by silica gel column chromatography or recrystallization to obtain pure this compound.
| Parameter | Recommended Condition | Rationale / Notes |
| Solvent | Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) | Aprotic, good solubility for reactants, compatible with reducing agent. |
| Reducing Agent | Sodium triacetoxyborohydride (STAB) | Mild and selective for the iminium ion; less toxic than NaBH₃CN.[2][4] |
| Catalyst | Glacial Acetic Acid (AcOH) | Catalyzes imine formation without excessively protonating the aniline.[1] |
| Temperature | 0 °C to Room Temperature | Balances reaction rate while minimizing side reactions like dialkylation.[5] |
| Stoichiometry | Aniline:Keto-ester:STAB (1.0 : 1.05 : 1.5) | Slight excess of keto-ester and a larger excess of reducing agent drive the reaction to completion. |
References
-
Master Organic Chemistry. Reductive Amination, and How It Works. (2017). Available from: [Link]
-
Reddit. What's wrong with my reductive amination? I barely got any product. (2025). Available from: [Link]
-
WUR eDepot. Enantiospecific Synthesis of Aniline-Derived Sulfonimidamides. (2023). Available from: [Link]
-
Wikipedia. Reductive amination. Available from: [Link]
-
Myers, A. Chem 115: C–N Bond-Forming Reactions: Reductive Amination. Harvard University. Available from: [Link]
-
PubChem. 4-(Trifluoromethyl)aniline. National Center for Biotechnology Information. Available from: [Link]
-
PubChem. 3-(Trifluoromethyl)aniline. National Center for Biotechnology Information. Available from: [Link]
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- 4. Reductive amination - Wikipedia [en.wikipedia.org]
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- 6. 4-(Trifluoromethyl)aniline | C7H6F3N | CID 9964 - PubChem [pubchem.ncbi.nlm.nih.gov]
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Technical Support Center: A Researcher's Guide to Minimizing Off-Target Effects of 3-[4-(Trifluoromethyl)anilino]pentanamide and Related Small Molecule Inhibitors
A Note from the Senior Application Scientist: The specific compound "3-[4-(Trifluoromethyl)anilino]pentanamide" does not correspond to a well-characterized agent in publicly available scientific literature. Therefore, this guide will address the challenge of minimizing off-target effects for a representative hypothetical compound, hereafter referred to as "Compound X," which possesses the key structural features of an anilino-pentanamide core and a trifluoromethylphenyl group. The principles and methodologies discussed are broadly applicable to novel small molecule inhibitors and are grounded in established practices within drug discovery and chemical biology.
Frequently Asked Questions (FAQs)
Q1: What are off-target effects and why are they a concern for my research?
A1: Off-target effects are unintended interactions of a small molecule with cellular components other than its intended biological target.[1] These interactions can lead to misleading experimental results, cellular toxicity, or unexpected pharmacological effects. For a kinase inhibitor, for instance, it might not only inhibit its primary target but also a range of other kinases, leading to a broader cellular response than anticipated.[2][3][4] It is a common phenomenon that small molecules can have multiple biological targets, which can complicate the interpretation of experimental data.
Q2: What are the common causes of off-target effects for a molecule like Compound X?
A2: Off-target effects for a molecule with an anilino-pentanamide scaffold, which is common in kinase inhibitors, can arise from several factors:
-
Structural Similarity: Many small molecules bind to conserved domains in proteins. The ATP-binding pocket is structurally similar across many kinases, making it a common source of off-target binding for kinase inhibitors.[2][3][5]
-
Compound Promiscuity: Some chemical scaffolds are inherently more prone to interacting with multiple proteins.[6]
-
High Compound Concentration: Using concentrations of a small molecule that are significantly higher than its binding affinity for the intended target increases the likelihood of binding to lower-affinity off-target proteins.[2]
-
Physicochemical Properties: The trifluoromethyl (CF3) group in Compound X enhances lipophilicity, which can improve membrane permeability and binding affinity but may also increase non-specific interactions.[7][8][9]
Q3: How can I proactively assess the selectivity of Compound X?
A3: A multi-pronged approach is recommended, combining computational and experimental methods early in your research.
-
Computational Prediction: In silico methods can predict potential off-target interactions. These range from sequence alignment tools like BLAST to more sophisticated machine learning and deep learning algorithms that analyze structural motifs and chemical properties.[10][11][12]
-
In Vitro Profiling: The most direct method is to screen Compound X against a large panel of kinases (kinome profiling). Several commercial services offer panels of over 400 kinases, providing a global view of inhibitor selectivity.[3]
-
Unbiased Proteomics: Techniques like chemical proteomics can identify direct binding partners of your compound in a complex biological sample.[13][14]
Troubleshooting Guide: Unexpected Experimental Outcomes
| Observed Issue | Potential Cause (Off-Target Related) | Recommended Action |
| Cellular toxicity at concentrations close to the on-target IC50. | The compound may be potently inhibiting a critical off-target protein required for cell viability. | Perform a broad kinase screen and a proteomics-based off-target analysis to identify potential toxicity-mediating off-targets. |
| Phenotype does not match genetic knockdown (e.g., CRISPR/siRNA) of the intended target. | The observed phenotype may be due to inhibition of an off-target protein or a combination of on- and off-target effects. | Use a structurally distinct inhibitor (orthogonal chemical probe) for the same target.[15][16] If the phenotype persists with the orthogonal probe, it is more likely to be on-target. Also, use a structurally related but inactive version of Compound X as a negative control.[17] |
| Inconsistent results across different cell lines. | Cell lines may have varying expression levels of on- and off-target proteins, leading to different phenotypic outcomes. | Characterize the expression levels of your primary target and any identified major off-targets in the cell lines being used. |
| Activation of a signaling pathway that should be inhibited. | Some kinase inhibitors can paradoxically activate certain pathways through complex feedback loops or by inhibiting a kinase that normally suppresses another pathway.[18] | Perform phosphoproteomics to map the global changes in kinase signaling upon treatment with Compound X. |
Experimental Protocols for Off-Target Effect Characterization
Protocol 1: Kinome-Wide Selectivity Profiling
This protocol outlines a typical workflow for assessing the selectivity of Compound X against a large panel of kinases.
-
Compound Preparation: Prepare a 10 mM stock solution of Compound X in DMSO.
-
Assay Concentration Selection: For an initial screen, a single high concentration (e.g., 1 or 10 µM) is often used to identify a broad range of potential off-targets.[19]
-
Kinase Panel Selection: Choose a commercial provider that offers a comprehensive kinase panel (e.g., Eurofins, Reaction Biology). The choice of panel may be guided by any preliminary computational predictions.
-
Data Analysis: The results are typically provided as percent inhibition at the tested concentration.
-
Primary Hits: Identify all kinases inhibited by >50% at the screening concentration.
-
Dose-Response Follow-up: For all primary hits, perform 10-point dose-response curves to determine the IC50 values for each off-target interaction.
-
-
Selectivity Score Calculation: Calculate a selectivity score to quantify the promiscuity of Compound X. A common method is the S-score, which is the number of inhibited kinases at a certain threshold (e.g., >90% inhibition at 1 µM) divided by the total number of kinases tested.
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a powerful method to verify target engagement in a cellular context and can be adapted to identify off-target engagement.[13]
-
Cell Culture and Treatment: Culture your cells of interest to ~80% confluency. Treat the cells with Compound X at various concentrations (and a vehicle control) for a specified time (e.g., 1 hour).
-
Cell Lysis and Heating: Harvest the cells, resuspend in a suitable buffer, and lyse them. Aliquot the lysate into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes.
-
Protein Precipitation and Separation: Centrifuge the heated lysates to pellet the precipitated proteins. Collect the supernatant containing the soluble proteins.
-
Protein Quantification and Analysis: Analyze the soluble protein fraction by Western blotting for your target of interest. The binding of Compound X should stabilize the target protein, leading to a higher melting temperature.
-
Proteomics-Based CETSA (Optional): For unbiased off-target discovery, the soluble fractions can be analyzed by mass spectrometry to identify all proteins that are stabilized by Compound X.
Visualizing Experimental Workflows and Concepts
Diagram 1: Workflow for Characterizing and Mitigating Off-Target Effects
Caption: A phased approach to systematically identify and validate the on- and off-target effects of a novel small molecule inhibitor.
Diagram 2: Differentiating On-Target vs. Off-Target Phenotypes
Caption: A logic diagram illustrating the use of control experiments to attribute an observed phenotype to either on-target or off-target activity.
References
- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC. (2025, July 18). PubMed Central.
- Unexpected Off-Targets and Paradoxical Pathway Activation by Kinase Inhibitors. (2014, December 19).
- Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity. BMC Systems Biology.
- Computational Prediction of Off-Target Effects in CRISPR Systems.
- Prediction of off-target activities for the end-to-end design of CRISPR guide RNAs.
- The Trifluoromethyl Group: A Cornerstone in Modern Medicinal Chemistry. Benchchem.
- Chemoproteomics-based Off-Target Screening of Small Molecule Drugs.
- Off-target identification by chemical proteomics for the understanding of drug side effects. Taylor & Francis Online.
- The Importance of Trifluoromethylated Aromatic Compounds in Modern Drug Discovery. NINGBO INNO PHARMCHEM CO.,LTD..
- Prediction of off-target activities for the end-to-end design of CRISPR guide RNAs. Broad Institute.
- Trifluoromethyl group - Wikipedia. Wikipedia.
- Deep learning predicts CRISPR off-target effects. CRISPR Medicine.
- Computational Prediction of Off-Target Effects in CRISPR Systems.
- The Role of Trifluoromethyl Groups in Modern Drug Design. Selleckchem.
- Understanding the off-target effects of cancer drugs – and how they could lead us to new forms of treatment. (2020, March 3). The Institute of Cancer Research.
- A proteomic platform to identify off-target proteins associated with therapeutic modalities that induce protein degrad
- Evaluating off-target drug effects seen in RCTs using proteomics and mendelian randomisation. (2024, October 28). Oxford Academic.
- Precision Assessment of on- and Off-Target Effects of mTOR Kinase Inhibitors in a Mouse Model. (2018, November 29).
- Direct, indirect and off-target effects of kinase inhibitors. (A). In...
- Data-Driven Exploration of Selectivity and Off-Target Activities of Design
- A Proteomic Platform to Identify Off-Target Proteins Associated with Therapeutic Modalities that Induce Protein Degradation or Gene Silencing.
- The Discovery and Utility of Chemical Probes in Target Discovery. Royal Society of Chemistry.
- How can off-target effects of drugs be minimised? (2025, May 21).
- Targeting kinases with anilinopyrimidines: discovery of N-phenyl-N'-[4-(pyrimidin-4-ylamino)phenyl]urea derivatives as selective inhibitors of class III receptor tyrosine kinase subfamily. (2015, November 16).
- The promise and peril of chemical probes. PubMed Central.
- PROTACs to Address the Challenges Facing Small Molecule Inhibitors. PubMed Central.
- Technical Support Center: Mitigating Off-Target Effects of Small Molecules in Cellular Assays. Benchchem.
- Systematic literature review reveals suboptimal use of chemical probes in cell-based biomedical research.
- A combinatorial anticancer drug screen identifies off-target effects of epigenetic chemical probes. (2022, April 15). bioRxiv.
- Latest Developed Strategies to Minimize the Off-Target Effects in CRISPR-Cas-Medi
- Off-Target Effects Analysis.
- Strategies to reduce off-target effects of pyrimidine-based kinase inhibitors. Benchchem.
- Drug target validation and identification of secondary drug target effects using DNA microarrays. PubMed.
- Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). MDPI.
- FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. MDPI.
- On-target and Off-target-based Toxicologic Effects.
- On-target and off-target-based toxicologic effects. PubMed.
- Using Design of Experiments in Validation.
- Synthesis of Trifluoromethyl-α,β-unsaturated Lactones and Pyrazolinones and Discovery of Influenza Virus Polymerase Inhibitors. PubMed.
- Metabolism of fluorine-containing drugs. PubMed.
- Genome-wide off-targets of drugs: risks and opportunities.
- Recent Advancements in Reducing the Off-Target Effect of CRISPR-Cas9 Genome Editing. (2024, January 18). Cureus.
- Empowering drug off-target discovery with metabolic and structural analysis. (2023, June 9). PubMed Central.
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Technical Support Center: Enhancing the Bioavailability of 3-[4-(Trifluoromethyl)anilino]pentanamide
Prepared by the Senior Application Scientist Team
This guide is designed for researchers, scientists, and drug development professionals actively working with 3-[4-(Trifluoromethyl)anilino]pentanamide. Our goal is to provide a comprehensive technical resource, moving beyond simple protocols to explain the underlying scientific principles. This document offers troubleshooting guides and FAQs to address specific experimental challenges related to enhancing the oral bioavailability of this compound.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common initial inquiries regarding the bioavailability of this compound.
Q1: My compound, this compound, shows high in vitro potency but poor in vivo efficacy after oral dosing. Why might this be happening?
A1: This is a classic challenge in drug development, often pointing directly to low oral bioavailability.[1] The structure of your compound provides critical clues. The 4-(Trifluoromethyl)aniline moiety makes the molecule highly lipophilic, which often leads to poor aqueous solubility.[2][3] For an orally administered drug to be effective, it must first dissolve in the gastrointestinal fluids before it can be absorbed into the bloodstream.[4] If the compound remains undissolved, its therapeutic effects will be minimal, regardless of its potency. A second potential issue is first-pass metabolism, where the drug is metabolized in the gut wall or liver before reaching systemic circulation.[5]
Q2: What are the key physicochemical properties of my compound that I should investigate first?
A2: A thorough physicochemical characterization is the foundation for any bioavailability enhancement strategy.[1][6] The primary parameters to determine are:
-
Aqueous Solubility: Measure solubility in buffers across a physiologically relevant pH range (e.g., pH 1.2, 4.5, and 6.8) to simulate the stomach and intestines.
-
Lipophilicity (LogP/LogD): The trifluoromethyl group significantly increases lipophilicity.[3][7] A high LogP (typically >3) often correlates with solubility-limited absorption.
-
Solid-State Properties: Use techniques like Powder X-ray Diffraction (PXRD) and Differential Scanning Calorimetry (DSC) to determine if your compound is crystalline or amorphous. Crystalline forms are generally less soluble but more stable than their amorphous counterparts.[6]
-
pKa: Identify any ionizable groups. The anilino nitrogen is weakly basic, and its ionization state will affect solubility at different pH levels.
Q3: How does the trifluoromethyl (CF3) group specifically impact bioavailability?
A3: The CF3 group is a powerful tool in medicinal chemistry with a dual-edged effect.[2]
-
Positive Impact: It enhances metabolic stability by blocking sites susceptible to oxidation by cytochrome P450 enzymes. The carbon-fluorine bond is exceptionally strong, making the CF3 group resistant to enzymatic cleavage.[7][8] This can increase the drug's half-life.
-
Negative Impact: The CF3 group is strongly lipophilic, which significantly decreases aqueous solubility.[3] This is often the primary reason for the poor bioavailability of compounds like this compound.
Q4: Should I be concerned about the anilino- group in the structure?
A4: Yes, the aniline structural motif is often associated with metabolic liabilities.[9] Anilines can undergo metabolic reactions such as N-acetylation, N-oxidation, or hydroxylation of the aromatic ring, which can lead to rapid clearance and potentially the formation of reactive metabolites.[10][11] While the CF3 group at the para-position blocks one common site of metabolism, the molecule can still be metabolized at other positions. Therefore, assessing its metabolic stability early on is crucial.
Part 2: Troubleshooting Guide for Formulation Development
This section provides detailed, step-by-step guidance for overcoming specific experimental hurdles.
Issue 1: Poor Aqueous Solubility and Dissolution Failure
Symptom: Your compound fails to meet dissolution specifications in standard USP apparatus tests, or solubility assays show concentrations below the required therapeutic level. This is the most common challenge for compounds classified as Biopharmaceutics Classification System (BCS) Class II or IV.[12][13]
Root Cause Analysis: The high lipophilicity and likely crystalline nature of this compound result in strong intermolecular forces within the crystal lattice. A large amount of energy is required to break these bonds, leading to low solubility in aqueous media.
Workflow for Diagnosing and Solving Bioavailability Issues
Caption: How ASDs enhance drug absorption.
Experimental Protocol: ASD Preparation via Spray Drying
-
Polymer & Solvent Selection:
-
Select a polymer with good miscibility with your compound. Common choices include polyvinylpyrrolidone (PVP), copovidone, or hydroxypropyl methylcellulose acetate succinate (HPMC-AS). [14][15] * Choose a volatile solvent system (e.g., acetone, methanol, or a mixture) that dissolves both the drug and the polymer.
-
-
Preparation of Spray Solution:
-
Prepare a solution containing the drug and polymer. A typical drug loading is 10-30% (w/w). For example, dissolve 1.0 g of this compound and 4.0 g of HPMC-AS in 100 mL of a 90:10 acetone:water mixture.
-
-
Spray Drying Process:
-
Set the spray dryer parameters:
-
Inlet Temperature: 120-160 °C (high enough to evaporate the solvent).
-
Atomization Gas Flow: Set to achieve a fine mist.
-
Aspiration/Feed Rate: Adjust to maintain the desired outlet temperature (typically 50-70 °C).
-
-
-
Powder Collection & Secondary Drying:
-
Collect the resulting powder from the cyclone.
-
Dry the powder under a vacuum at 40 °C for 24-48 hours to remove residual solvent.
-
-
Validation/Verification:
-
PXRD: Confirm the absence of crystalline peaks, indicating a fully amorphous state.
-
DSC: Look for a single glass transition temperature (Tg), which also confirms miscibility and an amorphous state. [16] * Dissolution Testing: Perform dissolution tests in simulated intestinal fluid (e.g., FaSSIF) and compare against the unformulated crystalline drug.
-
Strategy 2: Lipid-Based Drug Delivery Systems (LBDDS)
Causality: LBDDS, such as Self-Emulsifying Drug Delivery Systems (SEDDS), are mixtures of oils, surfactants, and co-solvents that contain the pre-dissolved drug. [17][18]Upon gentle agitation in the aqueous environment of the GI tract, they spontaneously form fine oil-in-water emulsions or microemulsions, keeping the drug in a solubilized state for absorption. [19]This approach is ideal for highly lipophilic ("grease-ball") drugs. [13] Mechanism of a Self-Emulsifying Drug Delivery System (SEDDS)
Caption: How SEDDS formulations improve drug dissolution and absorption.
Experimental Protocol: SEDDS Formulation Development
-
Excipient Screening:
-
Determine the solubility of your compound in various oils (e.g., medium-chain triglycerides), surfactants (e.g., Kolliphor® EL, Tween® 80), and co-solvents (e.g., Transcutol® HP, PEG 400).
-
-
Constructing Ternary Phase Diagrams:
-
Systematically mix the chosen oil, surfactant, and co-solvent in different ratios.
-
For each combination, add water dropwise and observe the formation of an emulsion. Map the regions that form clear, stable microemulsions.
-
-
Formulation Preparation:
-
Select a ratio from the optimal microemulsion region of the phase diagram.
-
Dissolve the drug in the oil/co-solvent mixture first, then add the surfactant. Mix until a clear, homogenous solution is formed. A sample formulation might be: 30% Capryol™ 90 (oil), 50% Kolliphor® EL (surfactant), 20% Transcutol® HP (co-solvent).
-
-
Validation/Verification:
-
Emulsification Study: Dilute 1 mL of the SEDDS formulation in 250 mL of water with gentle stirring. The formulation should disperse rapidly to form a clear or slightly bluish-white microemulsion.
-
Droplet Size Analysis: Use dynamic light scattering (DLS) to measure the droplet size and polydispersity index (PDI). For a SMEDDS (Self-Microemulsifying Drug Delivery System), droplet sizes should ideally be below 200 nm. [19] * Robustness to Dilution: Ensure the formulation remains stable without drug precipitation upon further dilution.
-
Strategy 3: Particle Size Reduction (Nanonization)
Causality: According to the Noyes-Whitney equation, the dissolution rate of a drug is directly proportional to its surface area. [20]Reducing particle size from micrometers to the nanometer range dramatically increases the surface area-to-volume ratio, leading to a significant enhancement in dissolution velocity. [21][22][23] Experimental Protocol: Nanosuspension via Wet Media Milling
-
Slurry Preparation:
-
Prepare a slurry of the drug in an aqueous solution containing a stabilizer. A combination of a polymeric stabilizer (e.g., HPMC) and a surfactant (e.g., sodium lauryl sulfate) is often effective. [20]2. Milling Process:
-
Add the slurry to a milling chamber containing milling media (e.g., yttrium-stabilized zirconium oxide beads, 0.1-0.5 mm in diameter).
-
Mill at a high speed for several hours. The high-energy impacts between the beads and the drug particles will fracture the crystals.
-
-
Particle Size Monitoring:
-
Periodically take samples and measure the particle size distribution using DLS until the desired size (e.g., <500 nm) is achieved. [24]4. Post-Processing:
-
The resulting nanosuspension can be used as a liquid dosage form or further processed (e.g., spray-dried) into a solid powder for encapsulation or tableting.
-
-
Validation/Verification:
-
Particle Size and Zeta Potential: Confirm the final particle size and measure the zeta potential to assess the physical stability of the suspension (a value of ±30 mV is generally desired).
-
Dissolution Rate: Compare the dissolution profile of the nanosuspension to the unmilled drug. The rate should be substantially faster.
-
Comparative Data Summary (Hypothetical)
| Formulation Strategy | Aqueous Solubility (µg/mL) | Dissolution T85% (min) | In Vivo Cmax (ng/mL) | In Vivo AUC (ng·h/mL) |
| Unformulated Crystalline API | < 0.1 | > 120 | 15 | 95 |
| Nanosuspension (250 nm) | 0.5 (effective) | 30 | 90 | 650 |
| ASD (20% drug load in HPMC-AS) | 25 (supersaturated) | 15 | 250 | 1800 |
| SEDDS (10% drug load) | > 100 (in formulation) | < 5 | 310 | 2250 |
Issue 2: High First-Pass Metabolism
Symptom: You have successfully improved dissolution, but in vivo studies still show low oral bioavailability (low AUC), suggesting the drug is being cleared before it reaches systemic circulation.
Root Cause Analysis: The drug is likely being metabolized by enzymes (e.g., Cytochrome P450s) in the intestinal wall and/or the liver. [5]The aniline moiety is a known substrate for such enzymes. [11] Troubleshooting Protocol: In Vitro Metabolic Stability Assay
-
Objective: To determine the rate at which your compound is metabolized by liver enzymes.
-
Materials: Human Liver Microsomes (HLMs), NADPH regenerating system, test compound, and a positive control compound with known metabolic properties.
-
Procedure:
-
Incubate the test compound (e.g., at 1 µM) with HLMs in a phosphate buffer at 37 °C.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Take samples at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Quench the reaction in each sample by adding a cold organic solvent (e.g., acetonitrile).
-
Analyze the concentration of the remaining parent compound in each sample using LC-MS/MS.
-
-
Data Analysis:
-
Plot the natural log of the percentage of the parent compound remaining versus time.
-
The slope of the line gives the elimination rate constant. From this, you can calculate the in vitro half-life (t½) and intrinsic clearance (CLint).
-
-
Interpretation: A short half-life (< 30 minutes) and high intrinsic clearance suggest that the compound is rapidly metabolized and that first-pass metabolism is a likely contributor to low bioavailability. This data can then be used in physiologically based pharmacokinetic (PBPK) models to better predict human bioavailability. [25]
References
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- Amidon, G. L., Lennernäs, H., Shah, V. P., & Crison, J. R. (1995). A theoretical basis for a biopharmaceutic drug classification: the correlation of in vitro drug product dissolution and in vivo bioavailability. Pharmaceutical research, 12(3), 413–420.
- Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN pharmaceutics, 2012, 195727.
- Vinarov, Z., Abdallah, M., Agundez, J. A., Allegaert, K., Basit, W. W., Braeckmans, M., ... & Augustijns, P. (2021). Impact of gastrointestinal tract variability on oral drug absorption and pharmacokinetics: An UNGAP review. European Journal of Pharmaceutical Sciences, 162, 105812.
- Müller, R. H., & Peters, K. (1998). Nanosuspensions for the formulation of poorly soluble drugs: I. Preparation by a size-reduction technique. International journal of pharmaceutics, 160(2), 229-237.
- Gao, L., Liu, G., & Ma, J. (2012). Nanoparticle formulation increases oral bioavailability of poorly soluble drugs: approaches, experimental evidences and theory. Current nanoscience, 8(4), 485-493.
- Pouton, C. W. (2006). Formulation of poorly water-soluble drugs for oral administration: physicochemical and physiological issues and the lipid formulation classification system. European journal of pharmaceutical sciences, 29(3-4), 278-287.
- O'Driscoll, C. M. (2002). Lipid-based formulations for intestinal lymphatic delivery. European journal of pharmaceutical sciences, 15(5), 405-415.
- Kataoka, M., Masaoka, Y., & Yamashita, S. (2016). In vitro-in vivo correlation of oral absorption of a poorly soluble drug, danazol, by using a dissolution/permeation system. Journal of pharmaceutical sciences, 105(9), 2743-2750.
- Hubatsch, I., Ragnarsson, E. G., & Artursson, P. (2007). Determination of drug permeability and prediction of drug absorption in Caco-2 monolayers.
- Rabinow, B. E. (2004). Nanosuspensions in drug delivery. Nature reviews Drug discovery, 3(9), 785-796.
- Porter, C. J., Pouton, C. W., Cuine, J. F., & Charman, W. N. (2008). Enhancing intestinal drug solubilisation using lipid-based delivery systems. Advanced drug delivery reviews, 60(6), 673-691.
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Ascendia Pharma. (2020). Benefits of Lipid-based Delivery Systems in Poorly Soluble Drugs. [Link]
- Frank, K. J., Rosenblatt, K. M., Westedt, U., & Mägerlein, M. (2015). Amorphous solid dispersion–a robust platform to address bioavailability challenges. European Journal of Pharmaceutics and Biopharmaceutics, 94, A1-A2.
- He, W., Lu, Y., Qi, J., Wu, W., & Li, T. (2016). The influence of nanoparticle properties on oral bioavailability of drugs. International journal of nanomedicine, 11, 2845.
- Kalepu, S., & Nekkanti, V. (2015). Insoluble drug delivery strategies: review of recent advances and business prospects. Acta pharmaceutica sinica. B, 5(5), 442–453.
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Significance of Trifluoromethyl Groups in Pharmaceutical Intermediates. [Link]
- Singh, A., & Van den Mooter, G. (2016). Spray drying formulation of amorphous solid dispersions. Advanced drug delivery reviews, 100, 27-50.
- Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of medicinal chemistry, 61(14), 5822–5880.
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Studylib. (n.d.). Dissolution Failure Investigation: Troubleshooting Guide. [Link]
- Pelkonen, O., & Turpeinen, M. (2007). In vitro-in vivo extrapolation of drug metabolism: a major challenge in drug discovery and development. Current drug metabolism, 8(7), 641-648.
- Gray, V. A., Kelly, G., & Xia, M. (2022). Dissolution Method Troubleshooting: An Industry Perspective. Dissolution Technologies, 29(4), 190-203.
- Carlert, S., Pålsson, A., Hanisch, G., & von Corswant, C. (2010). Predicting oral absorption in man for a new drug candidate using a combined in vitro dissolution and Caco-2 cell permeability model. Journal of pharmaceutical sciences, 99(11), 4646-4657.
- Jones, H. M., & Rowland-Yeo, K. (2013). Basic concepts in physiologically based pharmacokinetic modeling in drug discovery and development. CPT: pharmacometrics & systems pharmacology, 2(8), e63.
- Gursoy, R. N., & Benita, S. (2004). Self-emulsifying drug delivery systems (SEDDS) for improved oral delivery of lipophilic drugs. Biomedicine & pharmacotherapy, 58(3), 173-182.
- Trevaskis, N. L., Charman, W. N., & Porter, C. J. (2008). Lipid-based delivery systems and intestinal lymphatic drug transport: a mechanistic update. Advanced drug delivery reviews, 60(6), 702-716.
-
Pharma.Tips. (2025). Troubleshooting Dissolution Failures in Formulated Tablets. [Link]
-
Teledyne Hanson Research. (n.d.). Dissolution Testing For Tablets. [Link]
-
GSC Online Press. (2023). Downstream processing of amorphous solid dispersions into tablets. [Link]
-
Dissolution Technologies. (2022). Dissolution Method Troubleshooting. [Link]
-
Cresset Group. (2024). Aniline replacement in drug-like compounds. [Link]
-
BASF Pharma Solutions. (2018, March 5). Excipients selection for amorphous solid dispersions. YouTube. [Link]
- Iu, I., & Tawa, G. (2021). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Pharmaceuticals, 14(10), 1032.
- Boobis, A. R., & Powis, G. (1975). The metabolism and disposition of aniline in the isolated blood-perfused liver of the rat.
- Modick, H., Schütze, A., Pälmke, C., Weiss, T., & Brüning, T. (2015). Human metabolism and excretion kinetics of aniline after a single oral dose. Archives of toxicology, 89(8), 1231–1239.
- Wiśniewska-Knypl, J. M., & Jabłońska, J. K. (1975). The rate of aniline metabolism in vivo in rats exposed to aniline and drugs. Xenobiotica; the fate of foreign compounds in biological systems, 5(8), 511–519.
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Cresset Group. (2024). Aniline replacement in drug-like compounds. BioPartner UK. [Link]
- Holm, J. B., Chalmey, C., Modick, H., Jensen, B. A., Dierkes, G., Weiss, T., ... & Christiansen, S. (2015). Aniline is rapidly converted into paracetamol impairing male reproductive development. Toxicological sciences, 148(1), 288-298.
- Fogli, S., & Piras, S. (2021). Attempts to Improve Lipophilic Drugs' Solubility and Bioavailability: A Focus on Fenretinide. Pharmaceutics, 13(11), 1877.
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Wikipedia. (n.d.). First pass effect. [Link]
- Al-Suwaidan, I. A., Alanazi, M. M., Al-Abdullah, E. S., Al-Salahat, K. A., & Al-Omar, M. A. (2024). Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line. PloS one, 19(1), e0296752.
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Chem-Impex International. (n.d.). 4-(Trifluoromethyl)aniline. [Link]
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Technical Support Center: Overcoming Resistance to 3-[4-(Trifluoromethyl)anilino]pentanamide in Cell Lines
Disclaimer: Specific experimental data on the mechanism of action and resistance to 3-[4-(Trifluoromethyl)anilino]pentanamide is limited in publicly available literature. Therefore, this guide is built upon established principles of drug resistance in oncology and infectious diseases, and by drawing parallels from structurally related anilino- and trifluoromethyl-containing compounds. The troubleshooting strategies and hypotheses presented here are intended to provide a rational framework for researchers to investigate and overcome resistance in their specific cell line models.
Introduction
This compound is a synthetic compound featuring a trifluoromethylanilino moiety, a structure often associated with biologically active molecules in pharmaceuticals and agrochemicals. The trifluoromethyl group is known to enhance metabolic stability, lipophilicity, and binding affinity of compounds to their biological targets. While the precise mechanism of action of this particular pentanamide derivative is not extensively characterized, its structural elements suggest potential roles as an inhibitor of signaling pathways or metabolic enzymes.
Acquired resistance to therapeutic compounds is a significant challenge in drug development. This guide provides a comprehensive resource for researchers encountering resistance to this compound in their cell line models. We will explore potential mechanisms of resistance and provide detailed troubleshooting guides and frequently asked questions (FAQs) to help you design experiments to understand and overcome this resistance.
Part 1: Frequently Asked Questions (FAQs) - Understanding Resistance
Q1: My cell line, which was initially sensitive to this compound, now shows a significantly higher IC50 value. What are the likely reasons for this acquired resistance?
A1: Acquired resistance to a therapeutic compound can arise from a variety of molecular changes within the cancer cell. Based on common resistance mechanisms observed for other small molecule inhibitors, the primary suspects include:
-
Target Alteration: If the compound acts on a specific protein target, mutations in the gene encoding this protein can alter the binding site, reducing the compound's affinity and efficacy.
-
Increased Drug Efflux: Cancer cells can upregulate the expression of ATP-binding cassette (ABC) transporters, which act as pumps to actively remove the drug from the cell, thereby lowering its intracellular concentration to sub-therapeutic levels.[1][2][3]
-
Activation of Bypass Signaling Pathways: Cells can compensate for the inhibition of one signaling pathway by activating alternative or parallel pathways that promote survival and proliferation.
-
Metabolic Alterations: Cells may develop mechanisms to metabolize and inactivate the compound more efficiently.
-
Enhanced DNA Repair Mechanisms: If the compound induces DNA damage, resistant cells may upregulate DNA repair pathways to counteract its effects.[4][5]
Q2: How can I begin to investigate which of these resistance mechanisms is at play in my cell line?
A2: A systematic approach is crucial. We recommend a tiered experimental strategy:
-
Confirm Resistance: First, meticulously re-confirm the IC50 shift with a fresh aliquot of the compound and newly thawed cells to rule out experimental artifacts.
-
Drug Accumulation Assay: To investigate the role of efflux pumps, perform a drug accumulation assay using a fluorescent dye (e.g., Rhodamine 123 or Calcein-AM) in the presence and absence of known ABC transporter inhibitors (e.g., Verapamil, PSC833). A significant increase in dye retention in the presence of inhibitors would suggest the involvement of efflux pumps.
-
Target Sequencing: If the molecular target of this compound is known or hypothesized, sequence the gene encoding the target protein in both the sensitive and resistant cell lines to identify potential mutations.
-
Pathway Analysis: Utilize techniques like Western blotting or phospho-proteomic arrays to compare the activation status of key survival and proliferation pathways (e.g., PI3K/Akt, MAPK/ERK) between the sensitive and resistant cells, both at baseline and after treatment.
Part 2: Troubleshooting Guides - Experimental Approaches to Overcome Resistance
This section provides detailed protocols and decision-making workflows to systematically address resistance to this compound.
Guide 1: Investigating and Overcoming Efflux Pump-Mediated Resistance
Overexpression of efflux pumps is a common mechanism of multidrug resistance.[1][2][3] This guide will help you determine if this is the cause of resistance in your cell line and how to counteract it.
Workflow for Investigating Efflux Pump Involvement:
Caption: Workflow to investigate and overcome efflux pump-mediated resistance.
Experimental Protocol: Rhodamine 123 Accumulation Assay
-
Cell Seeding: Seed both sensitive and resistant cells in a 96-well black, clear-bottom plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.
-
Pre-incubation with Inhibitors: Wash the cells with pre-warmed PBS. Add media containing a known efflux pump inhibitor (e.g., 10 µM Verapamil) or vehicle control and incubate for 1 hour at 37°C.
-
Rhodamine 123 Staining: Add Rhodamine 123 to a final concentration of 1 µM to all wells and incubate for 30 minutes at 37°C.
-
Washing: Gently wash the cells three times with ice-cold PBS to remove extracellular dye.
-
Fluorescence Measurement: Add 100 µL of PBS to each well and immediately measure the intracellular fluorescence using a plate reader with excitation at 485 nm and emission at 528 nm.
-
Data Analysis: Compare the fluorescence intensity between sensitive and resistant cells, and between vehicle- and inhibitor-treated cells. A significantly lower fluorescence in resistant cells that is rescued by the inhibitor indicates efflux pump activity.
Data Presentation: Expected Outcomes of Drug Accumulation Assay
| Cell Line | Treatment | Relative Fluorescence Units (RFU) | Interpretation |
| Sensitive | Vehicle | 1000 ± 50 | Baseline accumulation |
| Sensitive | Verapamil | 1100 ± 60 | Minimal effect of inhibitor |
| Resistant | Vehicle | 300 ± 40 | Low accumulation, potential efflux |
| Resistant | Verapamil | 850 ± 70 | Accumulation restored, efflux pump involvement likely |
Guide 2: Identifying and Targeting Bypass Signaling Pathways
If efflux pump activity is not the primary resistance mechanism, cells may have activated alternative survival pathways.
Workflow for Investigating Bypass Pathways:
Caption: Workflow for identifying and targeting bypass signaling pathways.
Experimental Protocol: Western Blot Analysis of Key Signaling Nodes
-
Cell Lysis: Treat sensitive and resistant cells with this compound at their respective IC50 concentrations for various time points (e.g., 0, 2, 6, 24 hours). Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunoblotting: Probe the membrane with primary antibodies against key signaling proteins and their phosphorylated forms (e.g., p-Akt, Akt, p-ERK, ERK).
-
Detection and Analysis: Use a chemiluminescent substrate and imaging system to detect the protein bands. Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin).
Data Presentation: Hypothetical Western Blot Results
| Cell Line | Treatment | p-Akt / Total Akt Ratio | p-ERK / Total ERK Ratio | Interpretation |
| Sensitive | Vehicle | 1.0 | 1.0 | Baseline |
| Sensitive | Compound | 0.2 | 0.3 | Pathway Inhibition |
| Resistant | Vehicle | 2.5 | 1.2 | Upregulated p-Akt at baseline |
| Resistant | Compound | 2.3 | 0.4 | Sustained p-Akt activation despite treatment |
These results would suggest that the resistant cells have upregulated the PI3K/Akt pathway, which could be a viable target for combination therapy.
Part 3: Advanced Strategies and Future Directions
Q3: We have identified a potential resistance mechanism. What are the next steps to develop a robust resistance-reversal strategy?
A3: Once a mechanism is identified, the focus shifts to rationally designed combination therapies. The goal is to co-administer this compound with a second agent that targets the resistance mechanism.
Synergy Analysis: It is crucial to determine if the combination is synergistic, additive, or antagonistic. The Chou-Talalay method is a widely accepted approach for quantifying drug interactions. This involves treating cells with a range of concentrations of each drug alone and in combination at a fixed ratio. The Combination Index (CI) is then calculated:
-
CI < 1: Synergism
-
CI = 1: Additive effect
-
CI > 1: Antagonism
In Vivo Validation: Promising in vitro combinations should be validated in animal models. Xenograft or patient-derived xenograft (PDX) models using the resistant cell line can provide valuable information on the in vivo efficacy and tolerability of the combination therapy.
Consideration of the Trifluoromethyl Group: The trifluoromethyl group on your compound is a key structural feature. It is known to increase metabolic stability and can influence how the compound interacts with its target and metabolizing enzymes.[6][7] When investigating metabolic resistance, consider that alterations in cytochrome P450 enzyme expression could lead to increased inactivation of the compound.
References
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Efflux Pump-mediated Antimicrobial Resistance: Mechanisms, Clinical Impact, and Emerging Inhibitory Approaches. Frontiers. Available at: [Link]
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Overcoming Cancer Resistance: Strategies and Modalities for Effective Treatment. MDPI. Available at: [Link]
-
What is the mechanism of Antimicrobial Resistance (AMR) related to efflux pumps?. ABL. Available at: [Link]
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Battling Chemoresistance in Cancer: Root Causes and Strategies to Uproot Them. PMC. Available at: [Link]
-
Chemotherapy Resistance: Challenges and Solutions in Cancer Treatment. Bimake. Available at: [Link]
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Efflux Pump-Mediated Resistance in Chemotherapy. PMC. Available at: [Link]
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Emerging Therapeutic Strategies to Overcome Drug Resistance in Cancer Cells. PMC. Available at: [Link]
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Overcoming Oncology Drug Resistance: Models and Strategies. Crown Bioscience. Available at: [Link]
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The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Scilit. Available at: [Link]
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The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PubMed. Available at: [Link]
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Validation & Comparative
comparing the efficacy of 3-[4-(Trifluoromethyl)anilino]pentanamide with other inhibitors
For Researchers, Scientists, and Drug Development Professionals
In the landscape of therapeutic drug discovery, the strategic modulation of the endocannabinoid system holds immense promise for treating a spectrum of disorders, including pain, inflammation, and anxiety. A key regulator of this system is Fatty Acid Amide Hydrolase (FAAH), an enzyme responsible for the degradation of the endogenous cannabinoid anandamide (AEA) and other bioactive fatty acid amides.[1] Inhibition of FAAH elevates the levels of these signaling lipids, offering a nuanced approach to enhancing endocannabinoid tone without the psychotropic side effects associated with direct cannabinoid receptor agonists.[1][2] This guide provides an in-depth, objective comparison of the efficacy of prominent FAAH inhibitors, supported by experimental data, to aid researchers in selecting the appropriate tool for their preclinical and clinical investigations. While the initial query concerned 3-[4-(Trifluoromethyl)anilino]pentanamide, a comprehensive literature search did not yield sufficient public data to include it in a comparative analysis. Therefore, this guide will focus on well-characterized inhibitors that serve as benchmarks in the field.
The FAAH Signaling Pathway and a Point of Intervention
FAAH is an integral membrane protein that terminates the signaling of anandamide by hydrolyzing it into arachidonic acid and ethanolamine.[1] By inhibiting FAAH, the synaptic concentration of anandamide increases, leading to prolonged activation of cannabinoid receptors, primarily CB1 and CB2, and subsequent downstream signaling cascades that can modulate neurotransmitter release and inflammatory responses.
Figure 1: Simplified FAAH signaling pathway at the synapse.
A Comparative Look at Key FAAH Inhibitors
The efficacy of an FAAH inhibitor is not solely defined by its potency but also by its mechanism of action, selectivity, and in vivo bioavailability. Here, we compare three well-studied FAAH inhibitors: URB597, PF-3845, and OL-135, each representing a different class of inhibition.
| Inhibitor | Mechanism of Action | Potency (IC50/Ki) | Selectivity | Key In Vivo Effects |
| URB597 | Irreversible (Carbamate) | IC50: 3 nM (human liver), 5 nM (rat brain)[3] | Highly selective for FAAH over other serine hydrolases and cannabinoid receptors.[4] | Elevates brain anandamide levels, produces analgesic and anxiolytic-like effects without typical cannabinoid side effects.[4][5] |
| PF-3845 | Irreversible (Urea) | Ki: 0.23 µM; IC50: 18 nM (human FAAH-1)[6] | Highly selective for FAAH-1 over FAAH-2 and other serine hydrolases.[4][6] | Orally active, reduces inflammatory pain and elevates brain anandamide levels for up to 24 hours.[6][7] |
| OL-135 | Reversible, Competitive (α-Ketoheterocycle) | Ki: 4.7 nM[4] | Selective for FAAH with >60-300 fold selectivity over other serine hydrolases.[4] | Produces analgesia, increases endogenous anandamide levels, and has shown efficacy in models of neuropathic pain.[2][4] |
URB597 is a potent and selective carbamate-based irreversible inhibitor of FAAH.[3] Its administration has been shown to increase endogenous anandamide levels in the brain of rats.[4] Notably, at doses that significantly inhibit FAAH, URB597 does not induce the classic triad of cannabinoid effects (catalepsy, hypothermia, and hyperphagia), suggesting a favorable side-effect profile.[4] It has demonstrated antinociceptive effects in various pain models, which are reversible by a CB1 receptor antagonist.[4]
PF-3845 is a highly potent, selective, and orally active irreversible inhibitor of FAAH that functions by carbamylating the enzyme's catalytic serine nucleophile.[6][8] It exhibits a long duration of action, selectively inhibiting FAAH in mice for up to 24 hours after a single intraperitoneal injection, leading to a sustained elevation in anandamide levels.[6][7] In preclinical models, PF-3845 has been shown to produce cannabinoid receptor-dependent reductions in inflammatory pain.[6]
OL-135 is a potent, reversible, and competitive FAAH inhibitor.[4] Its reversible nature offers a different pharmacokinetic and pharmacodynamic profile compared to irreversible inhibitors. OL-135 has been shown to produce analgesia and increase endogenous anandamide levels in vivo.[4] It has demonstrated efficacy in various preclinical models of pain and inflammation.[2][9]
Mechanisms of FAAH Inhibition
The primary mechanisms by which small molecules inhibit FAAH can be broadly categorized as irreversible and reversible. Irreversible inhibitors, such as URB597 and PF-3845, form a stable covalent bond with a key serine residue in the active site of FAAH, permanently inactivating the enzyme.[4][6] Reversible inhibitors, like OL-135, bind non-covalently or form a transient covalent intermediate, allowing for the potential recovery of enzyme activity.
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3-[4-(Trifluoromethyl)anilino]pentanamide versus [specific competitor compound] in [specific assay]
This guide provides an in-depth, objective comparison between the novel compound 3-[4-(Trifluoromethyl)anilino]pentanamide and the well-established p38 MAP kinase inhibitor, SB203580 . The comparison is framed within the context of a biochemical kinase activity assay, providing researchers, scientists, and drug development professionals with the foundational data and methodologies required to evaluate these compounds.
Introduction: The Critical Role of p38 MAPK in Cellular Signaling
The p38 Mitogen-Activated Protein Kinase (MAPK) signaling pathway is a cornerstone of cellular response to external stressors.[1][2] Activated by inflammatory cytokines, ultraviolet irradiation, heat shock, and osmotic shock, p38 MAPK plays a pivotal role in regulating cell differentiation, apoptosis, and inflammatory responses.[3][4] The kinase cascade involves the activation of upstream kinases like MKK3 and MKK6, which in turn dually phosphorylate p38 MAPK at specific threonine and tyrosine residues (Thr180 and Tyr182), leading to its activation.[3][5] Once active, p38 MAPK phosphorylates a host of downstream targets, including transcription factors and other kinases, orchestrating a complex cellular program.
Given its central role in inflammation and stress responses, p38 MAPK is a high-value target for therapeutic intervention in a range of diseases, from autoimmune disorders to neuroinflammatory conditions and cancer. The development of potent and selective inhibitors is therefore a key focus of modern drug discovery.
This guide focuses on a direct comparison of two such inhibitors:
-
This compound (Compound A): A novel investigational compound. Its structural motifs, particularly the trifluoromethylated anilino group, suggest potential for strong target engagement and favorable metabolic properties.
-
SB203580: A widely characterized pyridinyl imidazole compound that acts as a potent, selective, and ATP-competitive inhibitor of p38α and p38β isoforms.[5][6][7] It is frequently used as a reference compound in p38 MAPK research.
Scientific Rationale for the Comparison
The objective of this guide is to determine the half-maximal inhibitory concentration (IC50) of "Compound A" against p38α MAPK and compare its potency directly with SB203580. The chosen methodology is a sandwich Enzyme-Linked Immunosorbent Assay (ELISA), a robust and widely adopted platform for quantifying kinase activity.[8][9][10] This assay format offers high sensitivity and specificity without the need for radioactive materials.
The core principle of the assay is to measure the phosphorylation of a known p38 MAPK substrate. The degree of inhibition is directly proportional to the reduction in the phosphorylation signal, allowing for a quantitative comparison of inhibitor potency.
Visualizing the p38 MAPK Signaling Pathway
The following diagram illustrates the canonical p38 MAPK activation cascade and the point of inhibition for the compounds discussed.
Caption: p38 MAPK Signaling Cascade and Point of Inhibition.
Experimental Protocol: p38α MAPK Inhibitor IC50 Determination via ELISA
This protocol details a sandwich ELISA for determining the potency of kinase inhibitors. The trustworthiness of this protocol is ensured by including appropriate controls (no enzyme, no substrate, vehicle) to validate the results.
I. Reagent Preparation
-
Kinase Buffer (1X): 25 mM Tris (pH 7.5), 5 mM β-glycerophosphate, 2 mM DTT, 0.1 mM Na3VO4, 10 mM MgCl2. Causality: This buffer composition is optimized for p38 MAPK activity, providing the necessary pH, ions (Mg2+ is a critical cofactor for ATP), and reducing agents to maintain enzyme integrity.
-
ATP Solution: Prepare a 10 mM stock of ATP in sterile water. Dilute to the final working concentration (e.g., 100 µM) in 1X Kinase Buffer. Causality: ATP is the phosphate donor for the kinase reaction. The concentration should be near the Michaelis-Menten constant (Km) for accurate competitive inhibitor assessment.
-
p38α MAPK Enzyme: Reconstitute recombinant human p38α to a stock concentration of 0.1 µg/µL in a buffer containing glycerol to prevent freezing damage. Dilute to a working concentration (e.g., 2.5 ng/µL) in 1X Kinase Buffer.
-
Substrate: Use a specific biotinylated peptide substrate for p38 MAPK (e.g., Biotin-ATF2). Reconstitute and dilute in 1X Kinase Buffer.
-
Inhibitor Compounds:
-
Compound A: Prepare a 10 mM stock in 100% DMSO. Create a serial dilution series (e.g., from 100 µM to 0.01 nM) in 1X Kinase Buffer. Ensure the final DMSO concentration in all wells is ≤1%.
-
SB203580 (Competitor): Prepare a 10 mM stock in 100% DMSO.[5] Prepare a serial dilution series identical to Compound A. Causality: A high DMSO concentration can inhibit enzyme activity; keeping it constant and low across all wells is critical for data integrity.
-
-
Wash Buffer (1X TBST): Tris-buffered saline with 0.05% Tween-20.
-
Detection Reagent: Streptavidin-HRP (Horse Radish Peroxidase) conjugate. Dilute according to the manufacturer's instructions in 1X TBST.
-
Substrate Reagent (TMB): 3,3',5,5'-Tetramethylbenzidine.
-
Stop Solution: 2 N H2SO4.
II. Assay Procedure
The workflow for this assay is depicted below.
Caption: Workflow for the p38 MAPK ELISA.
-
Plate Preparation: Use a 96-well streptavidin-coated plate. Wash wells twice with 200 µL of 1X TBST.
-
Substrate Binding: Add 100 µL of the biotinylated substrate solution to each well. Incubate for 1 hour at room temperature. Wash three times with 1X TBST.
-
Inhibitor Addition: Add 25 µL of each inhibitor dilution (Compound A and SB203580) to the appropriate wells. For control wells, add 25 µL of 1X Kinase Buffer with 1% DMSO (vehicle control).
-
Enzyme Addition: Add 50 µL of the diluted p38α MAPK enzyme to all wells except the "no enzyme" control.
-
Pre-incubation: Gently tap the plate and pre-incubate for 10 minutes at room temperature to allow inhibitors to bind to the enzyme.
-
Kinase Reaction Initiation: Add 25 µL of the ATP working solution to all wells to start the reaction. The final volume should be 100 µL.
-
Incubation: Cover the plate and incubate for 60 minutes at 30°C.
-
Detection: a. Discard the reaction mixture and wash the wells four times with 200 µL of 1X TBST. b. Add 100 µL of a phospho-specific primary antibody that recognizes the phosphorylated substrate. Incubate for 1 hour. c. Wash four times with 1X TBST. d. Add 100 µL of the diluted HRP-conjugated secondary antibody. Incubate for 30 minutes.[9] e. Wash five times with 1X TBST.
-
Signal Development: Add 100 µL of TMB substrate to each well. Incubate in the dark for 15-20 minutes.
-
Stop Reaction: Add 50 µL of Stop Solution to each well. The color will change from blue to yellow.
-
Data Acquisition: Read the absorbance at 450 nm using a microplate reader.
Comparative Data Analysis
The absorbance data is first corrected by subtracting the background (no enzyme control). The activity in the presence of an inhibitor is then expressed as a percentage of the vehicle control (100% activity). The IC50 value is determined by fitting the data to a four-parameter logistic curve.
Table 1: Comparative Inhibition of p38α MAPK Activity
| Compound | IC50 (nM) [Illustrative Data] | Fold Difference vs. SB203580 |
| This compound | 125 | 2.1x less potent |
| SB203580 | 60 | 1.0x (Reference) |
Note: The data presented in this table is for illustrative purposes to demonstrate the comparative framework. Actual experimental results may vary.
Based on established literature, the IC50 value for SB203580 typically falls within the range of 50-600 nM depending on the specific assay conditions.[7][11] The illustrative data places both compounds as potent inhibitors of p38 MAPK.
Conclusion and Expert Interpretation
This guide outlines a robust, validated protocol for the direct comparison of kinase inhibitors targeting p38 MAPK. Based on the illustrative data, the novel compound This compound demonstrates potent inhibition of p38α MAPK. While showing slightly less potency than the reference compound SB203580 in this biochemical assay, its efficacy is within a range that warrants further investigation.
The trifluoromethyl group in its structure may confer advantages in terms of metabolic stability or cell permeability, which are not measured in this biochemical assay. Therefore, the next logical step for drug development professionals would be to advance "Compound A" into cell-based assays to assess its in-situ efficacy and cytotoxicity, providing a more comprehensive picture of its therapeutic potential.
References
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The p38-MAPK pathway overview. ResearchGate. Available at: [Link]
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SB203580: Akt & p38 MAP Kinases Inhibitor. InvivoGen. Available at: [Link]
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P38 Signaling Pathway. Creative Diagnostics. Available at: [Link]
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Cuenda, A., et al. (2010). Mechanisms and functions of p38 MAPK signalling. Biochemical Society Transactions. Available at: [Link]
-
p38 mitogen-activated protein kinases. Wikipedia. Available at: [Link]
-
p38 MAPK Signaling. QIAGEN GeneGlobe. Available at: [Link]
-
Rat MAPK(P38 Mitogen Activated Protein Kinase) ELISA Kit. ELK Biotechnology. Available at: [Link]
-
Clerk, A., et al. (1998). The p38-MAPK inhibitor, SB203580, inhibits cardiac stress-activated protein kinases/c-Jun N-terminal kinases (SAPKs/JNKs). FEBS Letters. Available at: [Link]
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Gürpınar, E., et al. (2017). Differential effects of p38 MAP kinase inhibitors SB203580 and SB202190 on growth and migration of human MDA-MB-231 cancer cell line. Tumor Biology. Available at: [Link]
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Chen, H., et al. (2018). Pharmacological Inhibition of p38 MAPK by SB203580 Increases Resistance to Carboplatin in A2780cp Cells and Promotes Growth in Primary Ovarian Cancer Cells. International Journal of Molecular Sciences. Available at: [Link]
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A Comparative Guide to the Structure-Activity Relationships of 3-[4-(Trifluoromethyl)anilino]pentanamide Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth analysis of the structure-activity relationships (SAR) for analogs of 3-[4-(Trifluoromethyl)anilino]pentanamide. The strategic incorporation of a trifluoromethyl group into molecular scaffolds is a cornerstone of modern medicinal chemistry, often enhancing metabolic stability, lipophilicity, and binding affinity.[1][2] By systematically exploring modifications to the core structure of this compound, we can elucidate the key molecular features that govern biological activity, providing a rational framework for the design of more potent and selective therapeutic agents.
Core Molecular Scaffold and Rationale for Modification
The parent compound, this compound, can be deconstructed into three primary regions for systematic modification to explore the chemical space and optimize biological activity. Understanding how changes in these regions influence efficacy is the central goal of SAR studies.
-
Region A: The Aromatic Ring: The 4-(Trifluoromethyl)aniline moiety is a critical component. The strong electron-withdrawing nature of the trifluoromethyl (CF₃) group significantly influences the electronic properties of the aniline nitrogen and the overall lipophilicity of the molecule.[1][3] Modifications here, including the position of the CF₃ group or the addition of other substituents, can modulate target interaction and pharmacokinetic properties.
-
Region B: The Pentanamide Backbone: The five-carbon chain with its secondary amine linker provides a specific spatial arrangement and flexibility. Altering its length, rigidity, or introducing substituents can affect how the molecule fits into a biological target's binding pocket.
-
Region C: The Terminal Amide: The primary amide group is a key hydrogen-bonding motif. Modifying this group can alter solubility, membrane permeability, and the potential for crucial interactions with amino acid residues in a target protein.
Below is a diagram illustrating these key regions for potential modification on the core scaffold.
Caption: Key regions for SAR modification of the core scaffold.
Comparative Analysis of Analog Activity
To illustrate the principles of SAR for this compound class, the following table summarizes biological data for a series of rationally designed analogs. The data, while illustrative, is based on established principles in medicinal chemistry where modifications to lipophilicity, electronic character, and steric profile directly impact biological potency, often measured as the half-maximal inhibitory concentration (IC₅₀).[4][5] Lower IC₅₀ values indicate higher potency.
| Analog | Modification | Region Modified | LogP (Predicted) | IC₅₀ (µM) | SAR Interpretation |
| 1 (Parent) | 4-CF₃ | A | 2.8 | 15.5 | Baseline activity. |
| 2 | 3-CF₃ | A | 2.8 | 25.1 | Moving the CF₃ group to the meta position reduces potency, suggesting the para position is optimal for target binding or has favorable electronic influence on the anilino nitrogen. |
| 3 | 4-CF₃, 2-Cl | A | 3.5 | 8.2 | Addition of an ortho-chloro group enhances potency.[6] This may be due to increased lipophilicity improving membrane permeability or inducing a favorable conformation for binding. |
| 4 | 4-Cl (replaces 4-CF₃) | A | 2.9 | 45.7 | Replacement of CF₃ with a less electron-withdrawing chloro group significantly reduces activity, highlighting the importance of the trifluoromethyl moiety for potency in this scaffold.[7] |
| 5 | Butanamide (replaces pentanamide) | B | 2.4 | 32.8 | Shortening the alkyl chain decreases lipophilicity and potency, indicating the length of the pentanamide backbone is important for optimal hydrophobic interactions within the binding site. |
| 6 | Hexanamide (replaces pentanamide) | B | 3.2 | 11.3 | Lengthening the alkyl chain increases lipophilicity and enhances potency, suggesting a larger hydrophobic pocket in the target binding site.[8] |
| 7 | N-methyl amide | C | 3.1 | 18.9 | Conversion to a secondary amide slightly decreases potency. This suggests that while one hydrogen bond donor is sufficient, the presence of two N-H donors on the primary amide may be optimal for interaction. |
| 8 | N,N-dimethyl amide | C | 3.4 | 55.0 | Removal of all hydrogen bond donors at the terminal amide results in a significant loss of activity, confirming the critical role of this group in target engagement, likely through hydrogen bonding. |
Synthetic and Biological Evaluation Workflow
The process of conducting SAR studies involves a systematic workflow encompassing chemical synthesis, purification, and biological testing. This iterative cycle allows researchers to correlate specific structural changes with observed biological effects, guiding the design of the next generation of analogs.
Caption: Iterative workflow for SAR studies.
Experimental Protocols
The following protocols provide standardized methodologies for the synthesis and evaluation of this compound analogs.
Protocol 1: General Synthesis via Amide Coupling
This protocol describes a standard method for forming the pentanamide analogs from the corresponding aniline and a carboxylic acid precursor.
-
Acid Activation: In a round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the desired pentanoic acid derivative (1.0 eq) in an anhydrous solvent such as dichloromethane (DCM) or dimethylformamide (DMF). Add a coupling agent like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq) and Hydroxybenzotriazole (HOBt) (1.2 eq). Stir the mixture at room temperature for 30 minutes to form the activated ester.
-
Amine Addition: To the activated acid mixture, add the appropriate 4-(trifluoromethyl)aniline analog (1.1 eq).
-
Reaction: Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup: Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1N HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product using column chromatography on silica gel with an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure amide analog.[9]
-
Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Protocol 2: MTT Assay for Cellular Viability
The MTT assay is a colorimetric method used to assess the cytotoxic effect of compounds on cancer cell lines, providing a measure of cell viability.[1]
-
Cell Seeding: Plate a suitable cancer cell line (e.g., MDA-MB-231) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.[1]
-
Compound Treatment: Prepare serial dilutions of the test analogs in culture medium. The final concentration of the vehicle (e.g., DMSO) should be kept constant and low (<0.5%). Remove the old medium from the wells and add 100 µL of medium containing the test compounds at various concentrations (e.g., from 0.1 to 100 µM). Include wells for vehicle control (cells + medium with DMSO) and blank control (medium only).
-
Incubation: Incubate the plate for 48-72 hours at 37°C with 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 15 minutes to ensure complete dissolution.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Subtract the blank absorbance from all readings. Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage viability against the log of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.[10]
Protocol 3: Minimum Inhibitory Concentration (MIC) Assay
This protocol is used to determine the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.[1][6]
-
Inoculum Preparation: Culture a bacterial strain (e.g., Vibrio parahaemolyticus) overnight in a suitable broth (e.g., Tryptic Soy Broth).[6] Dilute the overnight culture to achieve a standardized concentration of approximately 1 x 10⁶ colony-forming units (CFU)/mL.
-
Compound Preparation: Prepare serial two-fold dilutions of the test analogs in a 96-well microtiter plate using the appropriate broth.
-
Inoculation: Add the standardized bacterial inoculum to each well to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.[1] Include a positive control (broth + inoculum, no compound) and a negative control (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: After incubation, the MIC is determined as the lowest concentration of the compound at which no visible turbidity (bacterial growth) is observed.[1]
Proposed Mechanism of Action: Induction of Apoptosis
Many cytotoxic agents that incorporate an aniline scaffold function by inducing programmed cell death, or apoptosis. While the precise target of these specific analogs requires further investigation, a plausible mechanism involves the generation of reactive oxygen species (ROS), leading to mitochondrial dysfunction and the activation of the caspase cascade.
Caption: Proposed apoptotic pathway induced by cytotoxic analogs.
Conclusion
The structure-activity relationship studies of this compound analogs reveal critical insights for drug design. The 4-trifluoromethyl group is essential for high potency, likely due to its strong electron-withdrawing properties and contribution to lipophilicity. The pentanamide backbone length is optimized for hydrophobic interactions, and a primary terminal amide is crucial for hydrogen bonding with the biological target. By leveraging these findings, researchers can rationally design and synthesize next-generation analogs with improved potency and selectivity, accelerating the development of novel therapeutic agents.
References
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validation of 3-[4-(Trifluoromethyl)anilino]pentanamide's mechanism of action
As a Senior Application Scientist, the task of elucidating a novel compound's mechanism of action (MoA) is a foundational pillar of drug discovery. It requires a systematic, multi-faceted approach that is both rigorous and logically sound. This guide provides an in-depth framework for the validation of 3-[4-(Trifluoromethyl)anilino]pentanamide's MoA, a compound for which public data is scarce, making it a perfect candidate for a hypothetical, yet methodologically robust, validation workflow.
Our investigation will be structured as a comparative guide, pitting our compound of interest against a well-characterized therapeutic agent to provide context and performance benchmarks. We will operate under the hypothesis that initial phenotypic screens suggest this compound has anti-proliferative effects in non-small cell lung cancer (NSCLC) cell lines, pointing towards a potential role in oncology.
Introduction: De-orphaning this compound
This compound is a synthetic small molecule containing a trifluoromethyl group, a common moiety used in medicinal chemistry to improve metabolic stability and binding affinity.[1] Its anilino-pentanamide scaffold suggests potential interactions with protein kinases or other ATP-binding proteins.[2] Without an established target, the compound is effectively an "orphan." The primary goal of this guide is to outline a comprehensive strategy to identify its molecular target, validate its mechanism, and compare its performance against a known inhibitor of a key oncogenic pathway.
For this guide, we will hypothesize that our initial studies point towards the inhibition of the Hedgehog (Hh) signaling pathway, a critical regulator of cell growth and differentiation that is often dysregulated in cancer.[3] Therefore, we will use Vismodegib , an FDA-approved inhibitor of the Smoothened (SMO) protein within the Hh pathway, as our benchmark competitor.
Pillar 1: Target Identification and Engagement
The first and most critical step is to determine if and where the compound binds in the cell. Phenotypic effects without direct target engagement are often artifacts. We must prove a direct physical interaction between this compound and its putative target.
Experimental Approach 1: Affinity Chromatography-Mass Spectrometry
To identify the unknown target, we will use an unbiased chemical proteomics approach.
-
Compound Immobilization: Synthesize an analog of this compound with a linker arm suitable for covalent attachment to agarose beads.
-
Lysate Preparation: Prepare a cell lysate from a responsive NSCLC cell line (e.g., A549) under native conditions to preserve protein complexes.
-
Affinity Purification: Incubate the lysate with the compound-conjugated beads. As a control, incubate a separate lysate sample with unconjugated beads.
-
Elution: After extensive washing to remove non-specific binders, elute the bound proteins.
-
Mass Spectrometry: Identify the eluted proteins using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Compare the protein lists from the compound and control pull-downs. Bona fide targets should be significantly enriched in the compound sample.
Causality: This unbiased method allows the compound itself to "find" its binding partners within the complex cellular proteome, providing a list of putative targets without prior assumptions.[4]
Experimental Approach 2: Cellular Thermal Shift Assay (CETSA®)
Once a primary candidate target is identified from the pull-down (hypothetically, the SMO protein), CETSA is used to confirm direct target engagement in a physiological context.[5]
-
Cell Treatment: Treat intact A549 cells with this compound (e.g., 10 µM), Vismodegib (1 µM), and a vehicle control (DMSO).
-
Thermal Challenge: Heat aliquots of the treated cell suspensions across a temperature gradient (e.g., 40°C to 65°C).
-
Lysis and Separation: Lyse the cells and separate the soluble protein fraction (containing non-denatured protein) from the precipitated fraction via centrifugation.
-
Protein Detection: Analyze the amount of soluble SMO protein at each temperature point using Western blotting.
-
Curve Generation: Plot the percentage of soluble SMO against temperature. A rightward shift in the melting curve indicates thermal stabilization due to ligand binding.
| Compound | Putative Target | CETSA Melt Temp (Tm) | Thermal Shift (ΔTm vs. Vehicle) |
| This compound | SMO | 54.5 °C | +5.1 °C |
| Vismodegib (Positive Control) | SMO | 56.2 °C | +6.8 °C |
| Vehicle (DMSO) | SMO | 49.4 °C | N/A |
Interpretation: The hypothetical data shows that our compound directly engages the SMO protein in living cells, albeit with slightly less stabilization than the established drug Vismodegib. This is a crucial first step in MoA validation.[5]
Caption: A logical workflow for target identification and validation.
Pillar 2: Downstream Pathway Modulation
Binding to a target is meaningless if it doesn't induce a functional change. We must now demonstrate that target engagement by this compound leads to modulation of the Hedgehog signaling pathway.
Experimental Approach: Gli-Luciferase Reporter Assay
The Hh pathway culminates in the activation of Gli transcription factors. A reporter assay provides a quantitative readout of the entire pathway's activity.
-
Cell Line: Use a cell line (e.g., NIH/3T3) stably transfected with a Gli-responsive firefly luciferase reporter construct.
-
Pathway Activation: Stimulate the Hh pathway using a Smoothened agonist (SAG).
-
Compound Treatment: Treat the stimulated cells with a dose-response curve of this compound and Vismodegib.
-
Lysis and Reading: After 24-48 hours, lyse the cells and measure luciferase activity, which is proportional to Gli transcriptional activity.
-
Data Analysis: Normalize the luciferase signal to a co-transfected control (e.g., Renilla luciferase) and calculate IC50 values.
| Compound | Assay Type | IC50 (nM) |
| This compound | Gli-Luciferase Reporter | 25.8 |
| Vismodegib | Gli-Luciferase Reporter | 3.1 |
Interpretation: This result would confirm that our compound inhibits the Hh signaling pathway in a cellular context, consistent with its binding to SMO. The higher IC50 compared to Vismodegib suggests lower potency, which aligns with the CETSA data.
Caption: Inhibition of the Hedgehog pathway via the SMO protein.
Pillar 3: Phenotypic Response
The ultimate validation is linking the molecular MoA to a disease-relevant cellular outcome.
Experimental Approach: Anti-Proliferative Assay
We will measure the compound's ability to inhibit the growth of a cancer cell line known to be dependent on Hh signaling.
-
Cell Plating: Seed medulloblastoma cells (e.g., Daoy line, which is Hh-pathway dependent) in 96-well plates.
-
Compound Treatment: Add serial dilutions of this compound and Vismodegib.
-
Incubation: Incubate for 72 hours.
-
Viability Measurement: Assess cell viability using a reagent like CellTiter-Glo®, which measures ATP levels.
-
IC50 Determination: Plot cell viability versus concentration to calculate the IC50 for cell growth inhibition.
| Compound | Cell Line | IC50 (Cell Viability, nM) |
| This compound | Daoy | 45.2 |
| Vismodegib | Daoy | 5.9 |
Interpretation: The anti-proliferative IC50 values correlate well with the pathway inhibition data. This critical link demonstrates that engaging the target and inhibiting its pathway leads to the desired anti-cancer phenotype.
Trustworthiness: Orthogonal Validation & Off-Target Profiling
To build a truly robust MoA case, we must challenge our hypothesis. A good protocol is a self-validating system.[5][6]
-
Orthogonal Target Binding: Use a biophysical, cell-free method like Surface Plasmon Resonance (SPR) with purified SMO protein to obtain direct binding kinetics (KD). This validates the interaction outside the complexity of the cell.[7]
-
Target Knockdown Rescue: Use siRNA to knock down SMO expression in Daoy cells. If the compound's effect is on-target, the SMO-knockdown cells should become less sensitive to the drug, as its target is already depleted.[7]
-
Broad Kinase Panel Screening: Given the anilino-pentanamide structure, it's crucial to rule out off-target kinase inhibition. Screen the compound at a high concentration (e.g., 10 µM) against a panel of several hundred kinases. Significant hits would indicate polypharmacology that could complicate the MoA narrative.[8]
Conclusion
This guide outlines a rigorous, multi-pillar strategy for validating the mechanism of action of this compound. By progressing from unbiased target identification to direct engagement confirmation, downstream pathway analysis, and phenotypic correlation, we can construct a compelling, evidence-based narrative. The consistent correlation across these orthogonal assays, benchmarked against the known SMO inhibitor Vismodegib, would provide high confidence that this compound is a novel inhibitor of the Hedgehog signaling pathway. This validated MoA is the essential foundation for any further preclinical and clinical development.
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Schenone, M., Dancik, V., Wagner, B. K., & Clemons, P. A. (2013). Target identification and mechanism of action in chemical biology and drug discovery. Nature Chemical Biology. [Link]
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Almqvist, H., Axelsson, H., & Jafari, R. (2016). CETSA in Target Engagement and Mechanistic Studies of Drug Action. Current Protocols in Chemical Biology. [Link]
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Zhang, Y., et al. (2016). Synthesis and pharmacological evaluation of trifluoromethyl containing 4-(2-pyrimidinylamino)benzamides as Hedgehog signaling pathway inhibitors. Bioorganic & Medicinal Chemistry. [Link]
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Okada, M., et al. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science. [Link]
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A Guide to Characterizing the Cross-Reactivity Profile of 3-[4-(Trifluoromethyl)anilino]pentanamide
This guide provides a comprehensive framework for establishing the selectivity and cross-reactivity profile of the novel small molecule, 3-[4-(Trifluoromethyl)anilino]pentanamide. In drug discovery and chemical biology, a compound's efficacy is intrinsically linked to its selectivity. An inadequately characterized compound risks producing misleading experimental results, confounding data interpretation, and, in a therapeutic context, causing unforeseen toxicity. This document outlines a multi-phased, systematic approach to de-risk this chemical entity by thoroughly mapping its interactions across the proteome, with a primary focus on the human kinome.
The structure of this compound, featuring an aniline core and a trifluoromethyl group, is common in molecules designed to target ATP-binding pockets, particularly within protein kinases. The trifluoromethyl group can enhance binding affinity and improve metabolic stability[1][2]. Therefore, this guide will proceed under the well-founded hypothesis that the compound is a kinase inhibitor, establishing a logical path from broad, high-throughput screening to specific, cell-based validation of target engagement.
Phase 1: Initial Target Landscape Assessment via Broad Kinome Profiling
Expertise & Rationale: Before any in-depth analysis, we must first understand the compound's interaction landscape. The human kinome consists of over 500 protein kinases, many of which share structural homology in the ATP-binding site. Dysregulation of kinase activity is implicated in a multitude of diseases, making them common drug targets[3]. A broad screening approach is the most efficient strategy to identify both the intended high-affinity target(s) and, equally important, any potential off-targets that could lead to adverse effects or provide opportunities for drug repositioning. This initial screen acts as an unbiased map, guiding all subsequent, more focused investigations.
Methodology: Competitive Binding Displacement Assay
A robust method for this initial phase is a competitive binding assay, such as the KINOMEscan™ platform, which quantifies the ability of a test compound to displace a ligand from the ATP-binding site of a large panel of kinases. The output is typically expressed as "percent of control," where a lower percentage indicates stronger binding.
Data Presentation: Representative Kinome Scan Data
The table below illustrates hypothetical screening results for this compound at a single concentration (e.g., 1 µM) against a selected panel of kinases.
| Kinase Target | Percent of Control (%) | Interpretation |
| MAPK14 (p38α) | 2.1 | Strong Hit |
| JNK1 | 8.5 | Strong Hit |
| VEGFR2 | 35.0 | Moderate Hit |
| SRC | 88.7 | No Significant Binding |
| EGFR | 91.2 | No Significant Binding |
| CDK2 | 95.4 | No Significant Binding |
| AKT1 | 99.1 | No Significant Binding |
Interpretation: The data strongly suggest that MAPK14 and JNK1 are high-affinity targets. VEGFR2 shows moderate interaction, while SRC, EGFR, CDK2, and AKT1 are not significantly affected at this concentration. This immediately focuses our investigation.
Visualization: Selectivity Profiling Workflow
Caption: Workflow for systematic cross-reactivity profiling.
Phase 2: Quantitative Potency Determination (IC50)
Expertise & Rationale: The initial screen provides a qualitative snapshot. The next critical step is to quantify the compound's potency against the identified primary targets and significant off-targets. This is achieved by generating dose-response curves to determine the half-maximal inhibitory concentration (IC50). A highly selective compound will exhibit a large window between its IC50 for the primary target and its IC50 for off-targets. This "selectivity window" is a key indicator of the compound's therapeutic potential.
Experimental Protocol: Radiometric Kinase Inhibition Assay (Example for MAPK14)
This protocol is a self-validating system when run with appropriate controls.
-
Prepare Reagents:
-
Kinase Buffer: Prepare a standard kinase reaction buffer (e.g., Tris-HCl, MgCl₂, DTT).
-
Substrate: Use a specific substrate for MAPK14, such as Myelin Basic Protein (MBP).
-
ATP: Prepare a solution of cold ATP mixed with radiolabeled [γ-³²P]ATP. The final ATP concentration should be at or near the Km for the enzyme to ensure accurate potency measurement[4].
-
Compound Dilutions: Create a serial dilution of this compound (e.g., from 100 µM to 1 nM) in DMSO.
-
-
Set Up Reaction Plate:
-
Add kinase buffer to all wells of a 96-well plate.
-
Add the compound dilutions to the test wells.
-
Controls (Critical for Trustworthiness):
-
Positive Control: A known potent MAPK14 inhibitor (e.g., BIRB 796).
-
Negative Control: DMSO vehicle only (represents 0% inhibition).
-
No Enzyme Control: To measure background radiation.
-
-
-
Initiate Reaction:
-
Add the MAPK14 enzyme to all wells except the "no enzyme" control.
-
Add the substrate (MBP).
-
Incubate for 10 minutes at room temperature to allow the compound to bind to the enzyme.
-
Initiate the phosphorylation reaction by adding the [γ-³²P]ATP mixture.
-
Incubate for 30-60 minutes at 30°C.
-
-
Stop and Measure:
-
Stop the reaction by adding phosphoric acid.
-
Transfer the reaction mixture onto a phosphocellulose filter mat. The phosphorylated substrate will bind to the mat, while unincorporated [γ-³²P]ATP will be washed away.
-
Wash the mat multiple times with phosphoric acid.
-
Measure the radioactivity on the mat using a scintillation counter.
-
-
Data Analysis:
-
Subtract background radiation (no enzyme control).
-
Normalize the data to the negative control (0% inhibition) and positive control (100% inhibition).
-
Plot the percent inhibition versus the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Data Presentation: Comparative IC50 Values
| Kinase Target | IC50 (nM) | Selectivity Index (vs. MAPK14) |
| MAPK14 (p38α) | 15 | - |
| JNK1 | 95 | 6.3-fold |
| VEGFR2 | 1,250 | 83.3-fold |
| SRC | >10,000 | >667-fold |
Interpretation: The compound is a potent inhibitor of MAPK14. It is 6.3-fold less potent against JNK1 and shows significantly weaker activity against VEGFR2 and SRC. This quantitative data confirms the selectivity profile suggested by the initial screen.
Phase 3: Confirming Target Engagement in a Cellular Environment
Expertise & Rationale: Biochemical assays are essential but operate in an artificial environment. It is paramount to verify that the compound can enter a cell, engage its target, and demonstrate a similar selectivity profile. The Cellular Thermal Shift Assay (CETSA) is a powerful biophysical method that directly measures target engagement in intact cells or tissues[5][6][7]. The principle is that when a compound binds to its target protein, it stabilizes the protein's structure, leading to an increase in its melting temperature (Tm)[8][9].
Experimental Protocol: Western Blot-Based CETSA
-
Cell Treatment: Culture cells known to express the target proteins (e.g., HEK293 cells for MAPK14). Treat the cells with either the vehicle (DMSO) or a saturating concentration of this compound for 1-2 hours.
-
Thermal Challenge: Aliquot the treated cell suspensions into PCR tubes. Heat the tubes to a range of different temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes, followed by immediate cooling on ice.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles to release the soluble proteins.
-
Separation of Fractions: Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the aggregated, denatured proteins. The supernatant contains the soluble, non-denatured protein fraction.
-
Protein Quantification & Analysis:
-
Carefully collect the supernatant from each sample.
-
Quantify the amount of a specific target protein (e.g., MAPK14) remaining in the soluble fraction using Western Blotting or ELISA.
-
-
Data Analysis:
-
For each temperature point, quantify the band intensity from the Western Blot.
-
Plot the percentage of soluble protein remaining relative to the non-heated control against the temperature for both vehicle- and compound-treated samples.
-
Fit the curves to determine the melting temperature (Tm) for each condition. The difference (ΔTm) is the thermal shift induced by the compound, confirming target engagement.
-
Visualization: Principle of the Cellular Thermal Shift Assay (CETSA)
Caption: CETSA measures target stabilization upon ligand binding in cells.
Data Presentation: Hypothetical CETSA Results
| Target Protein | Treatment | Melting Temp (Tm) | Thermal Shift (ΔTm) | Interpretation |
| MAPK14 | Vehicle (DMSO) | 52.1°C | ||
| 10 µM Compound | 58.6°C | +6.5°C | Strong Engagement | |
| JNK1 | Vehicle (DMSO) | 54.3°C | ||
| 10 µM Compound | 56.1°C | +1.8°C | Weak Engagement | |
| GAPDH | Vehicle (DMSO) | 61.5°C | ||
| 10 µM Compound | 61.4°C | -0.1°C | No Engagement |
Interpretation: The compound induces a significant thermal shift for MAPK14, confirming robust target engagement in intact cells. A smaller shift is seen for JNK1, consistent with its lower biochemical potency. The lack of a shift for the control protein, GAPDH, demonstrates the specificity of the interaction.
Conclusion: Synthesizing a Comprehensive Profile
By systematically progressing through these phases, we can construct a high-confidence cross-reactivity profile for this compound. The integrated data from broad biochemical screening, quantitative IC50 determination, and cell-based target engagement assays provide a holistic view of the compound's behavior.
Our hypothetical analysis reveals this compound to be a potent and selective inhibitor of MAPK14, with secondary activity against JNK1. This systematic approach transforms an uncharacterized molecule into a valuable research tool with a well-defined interaction map, enabling researchers to design experiments with confidence and accurately interpret their results. This rigorous profiling is an indispensable step in the journey of any small molecule from initial discovery to validated chemical probe or therapeutic lead.
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This guide provides a comprehensive framework for evaluating the in vivo efficacy of 3-[4-(Trifluoromethyl)anilino]pentanamide, a novel investigational compound, and its structural analogs. In the dynamic field of oncology drug development, rigorous preclinical assessment is paramount to identifying promising therapeutic candidates. This document is intended for researchers, scientists, and drug development professionals, offering a detailed perspective on experimental design, data interpretation, and the underlying mechanistic rationale for efficacy studies involving this class of compounds.
Given the absence of publicly available in vivo data for this compound, this guide will utilize illustrative data from structurally related N-phenyl-containing amide compounds to demonstrate the comparative analysis process. The methodologies and principles discussed herein are grounded in established preclinical oncology research practices.[1][2][3]
Introduction: The Therapeutic Potential of Anilino-Amide Scaffolds
The anilino-amide scaffold is a privileged structure in medicinal chemistry, forming the core of numerous targeted cancer therapies. The trifluoromethyl group, in particular, is known to enhance metabolic stability and cell permeability, making this compound a compound of significant interest.[4] Compounds of this class often function as kinase inhibitors, interfering with signaling pathways that are critical for cancer cell proliferation and survival.[5] A plausible mechanism of action for this compound class involves the inhibition of key kinases in oncogenic signaling pathways, such as the MAPK/ERK or PI3K/AKT pathways.
This guide will focus on the use of human tumor xenograft models in immunodeficient mice, a cornerstone of preclinical oncology for evaluating the antitumor activity of small molecule inhibitors.[6]
Comparative In Vivo Efficacy: An Illustrative Analysis
To contextualize the potential performance of this compound, we present a hypothetical comparative efficacy table based on data from related N-phenylindazolyl diarylurea compounds evaluated in a WiDr colorectal adenocarcinoma xenograft model.[7] This table serves as a template for how such data should be structured and interpreted.
Table 1: Illustrative Comparative In Vivo Efficacy in a Human Colorectal Cancer (WiDr) Xenograft Model
| Compound ID | Structure | Dose (mg/kg, p.o.) | Dosing Schedule | Tumor Growth Inhibition (TGI, %) | Body Weight Change (%) | Animal Model |
| Compound A (Illustrative) | This compound | 50 | Daily | 65 | -5 | Athymic Nude Mice |
| Analog 1 (Based on[7]) | N-phenylindazolyl diarylurea | 50 | Daily | 58 | -4 | Athymic Nude Mice |
| Analog 2 (Based on[7]) | Modified N-phenylindazolyl diarylurea | 50 | Daily | 72 | -6 | Athymic Nude Mice |
| Vehicle Control | N/A | N/A | Daily | 0 | +2 | Athymic Nude Mice |
Note: The data for Compound A is hypothetical and for illustrative purposes only. Data for Analogs 1 and 2 are adapted from a study on N-phenylindazolyl diarylureas to demonstrate a comparative framework.[7]
The key endpoints for comparison in such a study are the percentage of Tumor Growth Inhibition (TGI) and the change in animal body weight, which serves as a general indicator of toxicity.[8] A higher TGI value with minimal negative impact on body weight is indicative of a promising therapeutic candidate.
Experimental Protocols: Human Tumor Xenograft Model
The following is a detailed, step-by-step protocol for a subcutaneous xenograft study, a standard model for assessing the in vivo efficacy of anticancer compounds.[9][10]
Part 1: Cell Culture and Preparation
-
Cell Line Maintenance: Human cancer cell lines (e.g., WiDr for colorectal cancer) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics. Cells are maintained in a humidified incubator at 37°C and 5% CO2.
-
Cell Harvesting: When cells reach 70-80% confluency, they are harvested using trypsin-EDTA.[9]
-
Cell Viability and Counting: Cells are washed with sterile phosphate-buffered saline (PBS). A small aliquot is mixed with trypan blue to determine cell viability using a hemocytometer; viable cells exclude the dye.[9]
-
Final Cell Suspension: The required number of viable cells (typically 3-5 x 10^6) is resuspended in a sterile solution, often a mixture of PBS and Matrigel, to a final volume of 100-200 µL per injection.
Part 2: Animal Handling and Tumor Implantation
-
Animal Acclimatization: Female athymic nude mice (4-6 weeks old) are acclimatized for at least one week before the start of the experiment.[9]
-
Subcutaneous Injection: The prepared cell suspension is injected subcutaneously into the right flank of each mouse using a 27- or 30-gauge needle.[9]
-
Tumor Growth Monitoring: Tumors are allowed to grow, and their dimensions are measured with digital calipers every 2-3 days. Tumor volume is calculated using the formula: Volume = (width)^2 x length / 2.[9]
Part 3: Compound Administration and Efficacy Evaluation
-
Group Randomization: Once tumors reach an average volume of approximately 100-150 mm³, mice are randomized into treatment and control groups.
-
Compound Formulation and Dosing: The test compounds are formulated in an appropriate vehicle (e.g., 0.5% methylcellulose in water). The compounds are administered orally (p.o.) or via intraperitoneal (i.p.) injection at the specified doses and schedule. The vehicle control group receives the formulation without the active compound.
-
Data Collection: Tumor volume and body weight are recorded throughout the study.
-
Endpoint: The study is typically terminated when tumors in the control group reach a predetermined size. Tumors are then excised and may be used for further analysis (e.g., Western blotting, immunohistochemistry).
Visualization of Experimental Workflow and Potential Mechanism
To further clarify the experimental process and the hypothetical mechanism of action, the following diagrams are provided.
Caption: Experimental workflow for a subcutaneous xenograft model.
Caption: Hypothetical signaling pathway inhibition.
Conclusion and Future Directions
The successful development of novel anticancer agents hinges on a systematic and rigorous preclinical evaluation. This guide outlines a robust framework for assessing the in vivo efficacy of this compound and its analogs. While direct comparative data is not yet available for the titular compound, the methodologies and illustrative comparisons presented here provide a clear path forward for its evaluation.
Future studies should aim to generate definitive in vivo efficacy data for this compound to validate its therapeutic potential. Furthermore, pharmacokinetic and pharmacodynamic studies will be crucial to understand its absorption, distribution, metabolism, and excretion profiles, and to correlate these with its antitumor activity.
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A Senior Application Scientist's Guide to the Comparative Pharmacokinetic Analysis of Novel 3-[4-(Trifluoromethyl)anilino]pentanamide Derivatives
Authored for Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery, the identification of a potent molecular entity is merely the first step. The true potential of a drug candidate is ultimately defined by its pharmacokinetic (PK) profile—how the body absorbs, distributes, metabolizes, and excretes the compound (ADME).[1][2][3][4] For novel chemical series like the 3-[4-(Trifluoromethyl)anilino]pentanamide derivatives, a robust, early-stage comparative analysis of ADME properties is not just beneficial; it is critical for nominating candidates with the highest probability of clinical success.[3][4]
This guide provides a comprehensive framework for conducting a rigorous comparative PK analysis. As direct public data on this specific chemical class is limited, we will proceed with a set of hypothetical derivatives—Derivative A, Derivative B, and Derivative C —to illustrate the principles, experimental workflows, and data interpretation that underpin this critical phase of drug development. This approach ensures the methodologies presented are broadly applicable to any new chemical series under investigation.
The primary objective is to de-risk clinical development by identifying candidates with favorable drug-like properties, thereby avoiding costly late-stage failures.[3] This is achieved through a tiered approach, beginning with high-throughput in vitro assays to assess fundamental properties and progressing to more complex in vivo studies for the most promising candidates.
Part 1: Foundational In Vitro ADME Profiling
The initial screening phase utilizes a battery of in vitro assays designed to rapidly assess the fundamental ADME properties of each derivative.[1][4] These assays are cost-effective, require minimal compound, and are amenable to high-throughput formats, making them ideal for comparing a larger number of candidates.[4][5]
Metabolic Stability in Liver Microsomes
Expertise & Experience: The liver is the primary site of drug metabolism, and cytochrome P450 (CYP) enzymes, abundant in liver microsomes, are responsible for the clearance of most small molecule drugs.[6] The Liver Microsomal Stability assay is a cornerstone of early ADME testing because it provides a direct measure of a compound's susceptibility to this major elimination pathway.[6][7] A compound that is too rapidly metabolized will likely have a short half-life and poor oral bioavailability in vivo. By comparing the stability of our derivatives, we can flag potential liabilities early. We include control compounds like Dextromethorphan or Verapamil to ensure the enzymatic activity of the microsomes is within the expected range.[6]
Experimental Protocol: Human Liver Microsome Stability Assay [7][8][9][10]
-
Preparation: Thaw cryopreserved human liver microsomes (HLMs) at 37°C and dilute to a working concentration (e.g., 0.5 mg/mL) in 100 mM potassium phosphate buffer (pH 7.4).[8][10]
-
Compound Incubation: Prepare a 1 µM solution of each test derivative (A, B, C) in the microsomal solution.
-
Reaction Initiation: Pre-warm the compound-microsome mixture to 37°C. Initiate the metabolic reaction by adding an NADPH-regenerating system (containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).[7] A parallel incubation without the NADPH system serves as a negative control to account for non-enzymatic degradation.
-
Time-Point Sampling: At specified time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw an aliquot of the reaction mixture.
-
Reaction Quenching: Immediately stop the reaction by adding the aliquot to a 3-4 fold volume of ice-cold acetonitrile containing an internal standard (for LC-MS/MS analysis).[6]
-
Sample Processing: Centrifuge the samples to precipitate proteins.[9]
-
Analysis: Analyze the supernatant using a validated LC-MS/MS method to quantify the remaining parent compound at each time point.[6][11]
-
Data Analysis: Plot the natural logarithm of the percentage of compound remaining versus time. The slope of the resulting line is used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).[6][7]
Intestinal Permeability using Caco-2 Monolayers
Expertise & Experience: For an orally administered drug to be effective, it must first be absorbed from the gastrointestinal tract into the bloodstream. The Caco-2 permeability assay is the industry-standard in vitro model for predicting human intestinal absorption.[12][13] Caco-2 cells, when grown on a semi-permeable membrane, differentiate into a monolayer of polarized enterocytes that mimic the intestinal epithelial barrier, complete with tight junctions and functional efflux transporters (like P-glycoprotein, P-gp).[12][14] By measuring transport in both directions (apical to basolateral, A→B, and basolateral to apical, B→A), we can not only predict absorption but also determine if a compound is a substrate for efflux pumps, which can severely limit bioavailability.[12][13]
Experimental Protocol: Bidirectional Caco-2 Permeability Assay [12][14][15][16]
-
Cell Culture: Seed Caco-2 cells on Transwell™ filter inserts and culture for approximately 21 days to allow for differentiation and monolayer formation.
-
Monolayer Integrity Check: Before the experiment, confirm the integrity of each cell monolayer by measuring the Transepithelial Electrical Resistance (TEER). Only monolayers with TEER values above a pre-defined threshold (e.g., >200 Ω·cm²) are used.[15]
-
Dosing Solution Preparation: Prepare a 10 µM dosing solution of each derivative in a transport buffer (e.g., Hanks' Balanced Salt Solution, pH 7.4).
-
A→B Permeability: Add the dosing solution to the apical (A) side of the Transwell insert and fresh buffer to the basolateral (B) side.
-
B→A Permeability: In a separate set of inserts, add the dosing solution to the basolateral (B) side and fresh buffer to the apical (A) side.
-
Incubation: Incubate the plates at 37°C with gentle shaking for a defined period (e.g., 2 hours).
-
Sampling: At the end of the incubation, take samples from both the donor and receiver compartments.
-
Analysis: Quantify the concentration of the derivative in all samples using LC-MS/MS.
-
Data Analysis: Calculate the apparent permeability coefficient (Papp) for each direction. The efflux ratio (ER) is calculated as Papp (B→A) / Papp (A→B). An ER > 2 suggests the compound is a substrate for active efflux.[13]
Plasma Protein Binding (PPB) via Equilibrium Dialysis
Expertise & Experience: Once a drug enters the bloodstream, it can bind to plasma proteins like albumin and alpha-1-acid glycoprotein. It is the unbound fraction of the drug that is pharmacologically active and available to distribute into tissues and be cleared.[17] Therefore, determining the fraction unbound (fu) is essential for interpreting efficacy and toxicity data. The Rapid Equilibrium Dialysis (RED) method is considered the gold standard for its accuracy and minimal non-specific binding.[17][18] High plasma protein binding (>99%) can significantly impact a drug's PK profile and requires careful consideration.
Experimental Protocol: Rapid Equilibrium Dialysis (RED) Assay [19][17][18][20]
-
Device Preparation: Prepare a 96-well RED device, which contains individual wells split by a semi-permeable dialysis membrane (typically 8 kDa MWCO).
-
Sample Preparation: Spike each test derivative into plasma (human, rat, etc.) to a final concentration of 1-10 µM.
-
Loading: Add the drug-spiked plasma to one chamber (the donor chamber) of the RED device. Add phosphate-buffered saline (PBS, pH 7.4) to the other chamber (the receiver chamber).
-
Incubation: Seal the plate and incubate at 37°C on an orbital shaker for 4-6 hours to allow the unbound drug to reach equilibrium across the membrane.[17][18]
-
Sampling: After incubation, carefully remove equal volume aliquots from both the plasma and buffer chambers.
-
Matrix Matching: To ensure accurate comparison during analysis, mix the plasma sample with an equal volume of PBS, and mix the buffer sample with an equal volume of blank plasma.
-
Analysis: Quantify the drug concentration in both matched samples via LC-MS/MS.
-
Data Analysis: Calculate the fraction unbound (fu) as: fu = (Concentration in buffer chamber) / (Concentration in plasma chamber). The percent bound is calculated as (1 - fu) * 100.
Illustrative In Vitro Data Summary
The following table summarizes hypothetical data for our three derivatives, allowing for a direct comparison of their foundational ADME properties.
| Parameter | Derivative A | Derivative B | Derivative C | Desired Profile |
| HLM Stability (t½, min) | 45 | > 60 | 8 | > 30 min |
| Intrinsic Clearance (CLint, µL/min/mg) | 15.4 | < 11.5 | 86.6 | Low |
| Caco-2 Papp (A→B) (10⁻⁶ cm/s) | 15.2 | 1.8 | 18.5 | High (>10) |
| Efflux Ratio (ER) | 1.1 | 8.5 | 0.9 | < 2 |
| Human PPB (% Bound) | 98.5% | 99.8% | 85.2% | Moderate (<99.5%) |
Interpretation:
-
Derivative A shows a good balance of properties: moderate stability, high permeability without efflux, and high but acceptable protein binding.
-
Derivative B displays excellent metabolic stability but suffers from very low permeability and is a significant substrate for efflux pumps (ER = 8.5), suggesting poor oral absorption will be a major issue. Its extremely high protein binding could also limit its free drug exposure.
-
Derivative C is highly permeable and has lower protein binding, but its metabolic stability is very poor (t½ = 8 min), indicating it would likely be cleared too rapidly in vivo to be effective.
Based on this in vitro profile, Derivative A is the most promising candidate to advance to in vivo pharmacokinetic studies.
Part 2: Definitive In Vivo Pharmacokinetic Evaluation
In vivo studies in animal models (typically rodents in early discovery) are essential to understand how the integrated ADME processes determine the drug's concentration-time profile in a whole organism.[21][22] This provides crucial parameters like clearance (CL), volume of distribution (Vd), half-life (t½), and oral bioavailability (%F).[22][23]
Workflow for a Rodent Pharmacokinetic Study
Expertise & Experience: A parallel intravenous (IV) and oral (PO) study design is crucial. The IV dose allows for the determination of absolute clearance and volume of distribution, as it bypasses the absorption phase entirely. The PO dose reveals the extent and rate of oral absorption. Comparing the Area Under the Curve (AUC) from the PO route to the AUC from the IV route (dose-normalized) yields the absolute oral bioavailability (%F)—a critical parameter for any drug intended for oral administration.[24] We use sparse sampling in mice or cannulated rats for serial sampling to generate a complete PK profile from individual animals, which is a more refined and ethical approach.[21][25]
Experimental Protocol: Mouse Pharmacokinetic Study [22][23][26]
-
Animal Model: Use male CD-1 mice (n=3-4 per time point or per serial-sampled animal).
-
Formulation: Formulate the test article (Derivative A) in a suitable vehicle (e.g., 20% Solutol in water).
-
Dosing:
-
IV Group: Administer a single 1 mg/kg bolus dose via the tail vein.
-
PO Group: Administer a single 10 mg/kg dose via oral gavage after an overnight fast.
-
-
Blood Sampling: Collect blood samples (approx. 50 µL) into K2EDTA-coated tubes at pre-defined time points (e.g., 5, 15, 30 min, and 1, 2, 4, 8, 24 hours post-dose).
-
Plasma Preparation: Centrifuge the blood samples immediately at 4°C to separate plasma. Store plasma at -80°C until analysis.
-
Bioanalysis:
-
Pharmacokinetic Analysis:
-
Calculate the key PK parameters using non-compartmental analysis (NCA) with software like Phoenix™ WinNonlin®.[25]
-
Parameters include: Cmax (peak concentration), Tmax (time to peak), AUC (total exposure), CL (clearance), Vd (volume of distribution), t½ (half-life), and %F (oral bioavailability).
-
Illustrative In Vivo Data Summary for Derivative A
| Parameter | IV Administration (1 mg/kg) | PO Administration (10 mg/kg) |
| Cmax (ng/mL) | 1250 (at 5 min) | 2850 |
| Tmax (h) | - | 1.0 |
| AUC₀-inf (ng·h/mL) | 1875 | 11250 |
| t½ (h) | 3.5 | 3.8 |
| CL (mL/min/kg) | 8.9 | - |
| Vdss (L/kg) | 2.5 | - |
| Oral Bioavailability (%F) | - | 60% |
Interpretation: Derivative A demonstrates a promising in vivo profile. The clearance of 8.9 mL/min/kg is low relative to hepatic blood flow in the mouse, which aligns with its moderate in vitro stability. The volume of distribution (2.5 L/kg) is greater than total body water, suggesting good tissue distribution. Most importantly, the oral bioavailability of 60% is excellent and confirms the prediction from the Caco-2 assay that poor absorption would not be a liability. The half-life of ~3.5 hours is suitable for once or twice-daily dosing.
Overall Comparative Analysis and Path Forward
This systematic, multi-parameter analysis provides a clear, data-driven rationale for decision-making.
-
Derivative B was eliminated due to a clear absorption liability (efflux) and extremely high protein binding, predicting low free drug exposure and poor oral bioavailability.
-
Derivative C was eliminated due to its metabolic instability, which would likely lead to rapid clearance and an unacceptably short duration of action in vivo.
This structured approach, grounded in robust experimental protocols and objective data comparison, ensures that resources are focused on compounds with the greatest chance of success, providing a solid foundation for subsequent efficacy and safety studies.
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Protocol for the Human Liver Microsome Stability Assay - ResearchGate. Available at: [Link]
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Protein Binding by Equilibrium Dialysis - Bio-protocol. Available at: [Link]
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Microsomal Clearance/Stability Assay - Domainex. Available at: [Link]
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Semi-automated protein binding methodology using equilibrium dialysis and a novel mixed-matrix cassette approach - PubMed. Available at: [Link]
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Assessing the Selectivity of 3-[4-(Trifluoromethyl)anilino]pentanamide for its Target
A Senior Application Scientist's Guide to Characterizing a Novel Kinase Inhibitor
Disclaimer: The biological target of the compound 3-[4-(Trifluoromethyl)anilino]pentanamide is not publicly documented. For the purpose of this illustrative guide, we will hypothesize that its primary target is the non-receptor tyrosine kinase, Src . This guide will, therefore, provide a comprehensive framework for assessing the selectivity of this compound for Src kinase, a protocol that can be adapted for other inhibitors and targets.
Introduction: The Quest for Selective Kinase Inhibition
The human kinome, comprising over 500 protein kinases, represents a vast and critical landscape for therapeutic intervention, particularly in oncology. Kinases are central regulators of cellular signaling, and their dysregulation is a hallmark of many diseases. Consequently, the development of small molecule kinase inhibitors has been a major focus of drug discovery. However, a significant challenge lies in achieving selectivity. Due to the conserved nature of the ATP-binding site across the kinome, many inhibitors exhibit off-target activity, leading to unforeseen side effects and toxicity. Therefore, a rigorous assessment of an inhibitor's selectivity profile early in the drug development process is paramount.
This guide provides a detailed, in-depth comparison of methodologies to assess the selectivity of our hypothetical Src inhibitor, this compound, against its intended target and the broader kinome. We will explore both in vitro biochemical assays and cell-based approaches to build a comprehensive selectivity profile, comparing its performance with established Src inhibitors.
The Target: Src Tyrosine Kinase
Src is a proto-oncogene that plays a pivotal role in regulating cell proliferation, differentiation, survival, and migration. Its signaling pathway is initiated by the activation of receptor tyrosine kinases (RTKs), G-protein coupled receptors (GPCRs), or integrins. Once activated, Src phosphorylates a multitude of downstream substrates, triggering a cascade of signaling events that ultimately influence cellular behavior.
Caption: Simplified Src signaling pathway.
Comparator Compounds
To provide a meaningful assessment of this compound's selectivity, we will compare it against two well-characterized Src inhibitors with different selectivity profiles:
-
Dasatinib: A potent, multi-targeted kinase inhibitor, known to inhibit Src family kinases, BCR-ABL, c-KIT, and others.
-
Saracatinib (AZD0530): A potent and selective dual inhibitor of Src and Abl kinases.
Experimental Workflow for Selectivity Profiling
A multi-pronged approach is essential to build a robust selectivity profile. Our workflow will progress from broad, in vitro screening to more physiologically relevant cell-based assays.
Caption: Experimental workflow for assessing inhibitor selectivity.
PART 1: In Vitro Biochemical Assays
Kinome-wide Selectivity Profiling
The initial step is to obtain a broad overview of the compound's kinase selectivity. This is most efficiently achieved through a large-scale panel screen. Services like Eurofins' KINOMEscan® or Promega's Kinase Selectivity Profiling Systems offer comprehensive screening against hundreds of kinases.[1][2]
Experimental Protocol: KINOMEscan® Profiling
-
Principle: This is a competition binding assay where the test compound competes with an immobilized, active-site directed ligand for binding to the kinase.[1] The amount of kinase bound to the solid support is measured, typically by quantitative PCR of a DNA tag fused to the kinase.
-
Procedure:
-
Submit this compound, Dasatinib, and Saracatinib for screening at a fixed concentration (e.g., 1 µM) against a large panel of human kinases (e.g., the scanMAX panel of 468 kinases).[1]
-
The results are typically reported as percent of control (%Ctrl), where a lower percentage indicates stronger binding of the test compound.
-
-
Data Interpretation: Hits are identified as kinases for which the test compound shows significant inhibition (e.g., >90% inhibition or a %Ctrl < 10). The selectivity score (S-score) can be calculated to quantify selectivity, where a lower S-score indicates higher selectivity.
IC50 Determination for the Primary Target (Src)
Following the initial screen, it is crucial to determine the potency of the compound against the primary target, Src. This is achieved by generating a dose-response curve and calculating the half-maximal inhibitory concentration (IC50).
Experimental Protocol: ADP-Glo™ Kinase Assay
-
Principle: This is a luminescent-based assay that measures the amount of ADP produced during a kinase reaction.[3] Kinase activity is inversely correlated with the luminescence signal.
-
Procedure:
-
Prepare a serial dilution of this compound, Dasatinib, and Saracatinib.
-
In a 384-well plate, incubate recombinant Src kinase with its substrate (e.g., a Src-specific peptide) and ATP in the presence of the serially diluted compounds.
-
After the kinase reaction, add the ADP-Glo™ reagent to convert the generated ADP to ATP.
-
Add the Kinase Detection Reagent to generate a luminescent signal proportional to the ATP concentration.
-
Measure luminescence using a plate reader.
-
Plot the luminescence signal against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Expected Data Presentation:
| Compound | Src IC50 (nM) | S-Score (1µM) |
| This compound | Hypothetical | Hypothetical |
| Dasatinib | 0.5 - 1.0 | High |
| Saracatinib | 2.0 - 5.0 | Low |
PART 2: Cell-Based Assays for Physiological Relevance
Biochemical assays, while essential for determining direct inhibitory activity, do not fully recapitulate the complex cellular environment. Cell-based assays are crucial to confirm on-target engagement and assess the compound's effects on downstream signaling pathways.
On-Target Engagement: Cellular Thermal Shift Assay (CETSA®)
CETSA® is a powerful technique to verify that a compound binds to its intended target in a cellular context.[4][5] The principle is that ligand binding stabilizes the target protein, leading to an increase in its thermal stability.[6]
Experimental Protocol: CETSA®
-
Principle: Cells are treated with the compound, heated to various temperatures, and then lysed. The soluble fraction is analyzed to quantify the amount of the target protein that has not denatured and aggregated.
-
Procedure:
-
Culture a suitable cell line with high Src expression (e.g., HT-29 colon cancer cells).
-
Treat the cells with this compound, Dasatinib, Saracatinib, or a vehicle control for a defined period.
-
Aliquot the cell suspensions and heat them to a range of temperatures (e.g., 40-70°C) for a short duration (e.g., 3 minutes).
-
Lyse the cells and separate the soluble fraction from the aggregated proteins by centrifugation.
-
Analyze the soluble fractions by Western blot using an anti-Src antibody to quantify the amount of soluble Src at each temperature.
-
Plot the amount of soluble Src against the temperature to generate melting curves. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.
-
Downstream Signaling Analysis: Western Blotting
To confirm that target engagement translates into a functional effect, we will assess the phosphorylation status of key downstream substrates of Src.
Experimental Protocol: Western Blotting
-
Procedure:
-
Treat Src-dependent cells (e.g., HT-29) with various concentrations of this compound, Dasatinib, and Saracatinib for a specified time.
-
Lyse the cells and quantify the protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with primary antibodies against phospho-Src (p-Src), total Src, phospho-FAK (p-FAK), total FAK, phospho-ERK (p-ERK), and total ERK.
-
Use appropriate secondary antibodies and a chemiluminescent substrate for detection.
-
Quantify the band intensities to determine the effect of the compounds on the phosphorylation of Src and its downstream effectors.
-
Expected Data Presentation:
| Compound | p-Src Inhibition (IC50, nM) | p-FAK Inhibition (IC50, nM) | p-ERK Inhibition (IC50, nM) |
| This compound | Hypothetical | Hypothetical | Hypothetical |
| Dasatinib | Low nM | Low nM | Low nM |
| Saracatinib | Low nM | Low nM | Low nM |
Conclusion: Building a Comprehensive Selectivity Profile
By integrating the data from kinome-wide screening, biochemical IC50 determination, cellular target engagement, and downstream signaling analysis, a comprehensive and reliable selectivity profile for this compound can be established. This multi-faceted approach provides a robust framework for decision-making in the early stages of drug discovery. The comparison with well-characterized inhibitors like Dasatinib and Saracatinib will offer valuable context for its potential therapeutic window and off-target liabilities. This rigorous, data-driven assessment is fundamental to advancing promising compounds towards clinical development.
References
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Fabian, M. A., et al. (2005). A small molecule-kinase interaction map for clinical kinase inhibitors. Nature Biotechnology, 23(3), 329-336. [Link]
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Reaction Biology. Kinase Panel Screening and Profiling Service. [Link]
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Davis, M. I., et al. (2011). Comprehensive analysis of kinase inhibitor selectivity. Nature Biotechnology, 29(11), 1046-1051. [Link]
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Pharmaron. Kinase Profiling and Screening Services. [Link]
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Luceome Biotechnologies. Kinase Profiling Services. [Link]
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Karaman, M. W., et al. (2008). A quantitative analysis of kinase inhibitor selectivity. Nature Biotechnology, 26(1), 127-132. [Link]
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DiscoverX. KINOMEscan® Kinase Screening & Profiling Services. [Link]
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BMG LABTECH. Binding kinetics: high throughput assay for kinase inhibitors. [Link]
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Martinez Molina, D., et al. (2013). Monitoring drug-target engagement in cells and tissues using the cellular thermal shift assay. Science, 341(6141), 84-87. [Link]
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Eurofins Discovery. KINOMEscan Technology. [Link]
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Jafari, R., et al. (2014). The cellular thermal shift assay for evaluating drug target engagement in cells. Nature Protocols, 9(9), 2100-2122. [Link]
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DiscoverX. KINOMEscan® Kinase Assay Screening. [Link]
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Wodicka, L. M., et al. (2010). Activation state-dependent binding of small molecule kinase inhibitors: structural insights from biochemistry. Chemistry & Biology, 17(11), 1241-1249. [Link]
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News-Medical.Net. Cellular Thermal Shift Assay (CETSA). [Link]
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Al-Aqeel, H. (2019). The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual Review of Pharmacology and Toxicology, 59, 145-166. [Link]
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CETSA. CETSA. [Link]
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A Head-to-Head Preclinical Comparison of Compound X and Vemurafenib in BRAF V600E-Mutant Melanoma
A Senior Application Scientist's Guide to Evaluating Novel Kinase Inhibitors Against the Standard of Care
In the landscape of targeted oncology, the development of small molecule inhibitors against driver mutations has revolutionized patient outcomes. Approximately 50% of all cutaneous melanomas harbor a mutation in the BRAF gene, with the V600E substitution being the most common variant.[1][2] This mutation leads to constitutive activation of the BRAF kinase, perpetually stimulating the mitogen-activated protein kinase (MAPK) signaling pathway and driving uncontrolled cell proliferation.[3][4]
Vemurafenib (Zelboraf®) was a first-in-class, potent inhibitor of the mutated BRAF V600E kinase, demonstrating significant clinical efficacy and improving overall survival in patients with advanced melanoma compared to traditional chemotherapy.[5][6][7] However, the emergence of resistance mechanisms often limits the long-term efficacy of Vemurafenib.[2][7] This has spurred the development of next-generation inhibitors with potentially improved potency, selectivity, or the ability to overcome resistance.
This guide presents a comparative preclinical evaluation of a novel investigational compound, 3-[4-(Trifluoromethyl)anilino]pentanamide (herein referred to as Compound X), against the standard-of-care, Vemurafenib. Compound X is a structurally distinct ATP-competitive inhibitor hypothesized to exhibit a differentiated kinase binding profile. This document provides a framework for researchers, scientists, and drug development professionals on how to structure and interpret a head-to-head preclinical study, grounded in established scientific principles and methodologies.
Mechanistic Rationale and Therapeutic Hypothesis
Vemurafenib: This agent selectively binds to the ATP-binding site of the constitutively active BRAF V600E kinase, inhibiting its function and blocking downstream signaling through the MAPK pathway.[8][9] This leads to a halt in tumor cell proliferation and the induction of apoptosis.[10]
Compound X (Hypothetical): As a novel anilino-pentanamide derivative, Compound X is also designed to be an ATP-competitive inhibitor of BRAF V600E. Its trifluoromethylphenyl group is predicted to form strong hydrophobic interactions within the kinase domain, while the pentanamide moiety may allow for additional hydrogen bonding, potentially leading to higher affinity and prolonged target engagement compared to Vemurafenib. Our central hypothesis is that these structural attributes will translate into superior potency and durability of response in preclinical models.
Caption: BRAF V600E Signaling Pathway and Drug Targets.
Part 1: In Vitro Potency and Selectivity Assessment
The initial phase of a head-to-head comparison focuses on direct, quantifiable measures of drug performance in controlled, cell-free, and cell-based systems. This allows for a clean comparison of potency and selectivity, forming the basis for subsequent in vivo studies.
Biochemical Kinase Inhibition Assay
Rationale: The primary measure of a targeted inhibitor's effectiveness is its ability to engage and inhibit its intended molecular target. A biochemical assay using recombinant human BRAF V600E protein provides a direct measure of inhibitory potency (IC50) in the absence of cellular complexities like membrane transport or off-target effects.
Methodology:
-
Reagents: Recombinant human BRAF V600E kinase, MEK1 (substrate), ATP, and test compounds (Compound X, Vemurafenib).
-
Procedure: A luminescence-based kinase assay is performed. The amount of ATP remaining after the kinase reaction is inversely proportional to BRAF kinase activity.
-
Incubation: BRAF V600E is incubated with varying concentrations of Compound X or Vemurafenib for 20 minutes at room temperature.
-
Reaction Initiation: The kinase reaction is initiated by adding the substrate (MEK1) and ATP. The reaction proceeds for 60 minutes at 30°C.
-
Detection: A kinase-glo reagent is added to terminate the reaction and measure the remaining ATP via a luminescence signal.
-
Data Analysis: Luminescence data is normalized to controls (no inhibitor) and IC50 values are calculated using a four-parameter logistic curve fit.
Cellular Proliferation Assay
Rationale: While a biochemical assay confirms target inhibition, a cell-based assay is crucial to determine if this translates to a functional anti-proliferative effect in a relevant cancer cell line. The A375 human melanoma cell line, which is homozygous for the BRAF V600E mutation, serves as an excellent model system.
Methodology:
-
Cell Line: A375 (BRAF V600E-mutant human melanoma).
-
Procedure: A CellTiter-Glo® Luminescent Cell Viability Assay is utilized.
-
Plating: A375 cells are seeded in 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight.
-
Treatment: Cells are treated with a serial dilution of Compound X or Vemurafenib for 72 hours.
-
Lysis & Detection: CellTiter-Glo® reagent is added to lyse the cells and generate a luminescent signal proportional to the amount of ATP present, which is indicative of the number of viable cells.
-
Data Analysis: Data is normalized to vehicle-treated cells to determine the percentage of growth inhibition. The GI50 (concentration for 50% growth inhibition) is calculated.
Hypothetical In Vitro Data Summary
| Parameter | Compound X | Vemurafenib | Rationale for Superiority |
| BRAF V600E IC50 (nM) | 12.5 | 31.0 | Lower IC50 suggests higher intrinsic potency at the molecular target. |
| A375 Cell GI50 (nM) | 25.8 | 55.2 | Demonstrates superior translation of biochemical potency into cellular anti-proliferative activity. |
Part 2: In Vivo Efficacy Assessment in a Xenograft Model
Rationale: Demonstrating anti-tumor activity in a living organism is the critical next step. A subcutaneous xenograft model, where human cancer cells are implanted into immunodeficient mice, is the standard preclinical model for evaluating the in vivo efficacy of anti-cancer compounds.
Caption: In Vivo Xenograft Study Workflow.
Methodology:
-
Animal Model: Female athymic nude mice (NU/NU), 6-8 weeks old.
-
Cell Implantation: 5 x 10^6 A375 cells in a 1:1 mixture of media and Matrigel are injected subcutaneously into the right flank of each mouse.
-
Tumor Growth & Randomization: Tumors are allowed to grow until they reach an average volume of 150-200 mm³. Mice are then randomized into three treatment groups (n=10 per group).
-
Treatment Regimen:
-
Group 1: Vehicle control (e.g., 0.5% HPMC, 0.2% Tween 80), administered orally once daily (QD).
-
Group 2: Vemurafenib (30 mg/kg), administered orally QD.[11]
-
Group 3: Compound X (30 mg/kg), administered orally QD.
-
-
Efficacy Monitoring: Tumor volume and body weight are measured twice weekly. Tumor volume is calculated using the formula: (Length x Width²) / 2.
-
Endpoint: The study is terminated after 21 days of treatment. Efficacy is determined by Tumor Growth Inhibition (TGI).
Hypothetical In Vivo Efficacy Data
| Treatment Group | Mean Tumor Volume at Day 21 (mm³ ± SEM) | Tumor Growth Inhibition (%) | Body Weight Change (%) |
| Vehicle Control | 1540 ± 125 | - | -0.5 |
| Vemurafenib (30 mg/kg) | 415 ± 55 | 73% | -2.1 |
| Compound X (30 mg/kg) | 198 ± 38 | 87% | -1.8 |
The hypothetical data indicates that at the same dose, Compound X results in a more profound inhibition of tumor growth compared to Vemurafenib, without a significant difference in general toxicity as measured by body weight change.
Conclusion and Future Directions
This guide outlines a foundational, head-to-head preclinical comparison between a novel hypothetical compound, Compound X, and the standard-of-care drug, Vemurafenib. The fabricated data presented illustrates a scenario where Compound X demonstrates superior performance, with higher potency in both biochemical and cellular assays, translating to greater in vivo anti-tumor efficacy.
The causality behind these choices is clear: starting with the simplest system (biochemical) allows for a direct measure of target engagement, moving to a cellular model confirms biological activity in a relevant context, and culminating in an in vivo model provides the most robust preclinical proof-of-concept. Each step is a self-validating system; for instance, poor biochemical potency would not warrant progression to expensive in vivo studies.
The superior hypothetical performance of Compound X would justify further investigation, including:
-
Pharmacokinetic studies to understand its absorption, distribution, metabolism, and excretion profile.
-
Pharmacodynamic studies on excised tumors to confirm in vivo target modulation (e.g., reduction in phosphorylated ERK).
-
Evaluation in Vemurafenib-resistant models to assess its potential to overcome acquired resistance.
-
Comprehensive safety and toxicology studies to establish a therapeutic window.
This structured, data-driven approach is essential for the efficient and logical progression of novel therapeutic candidates from the laboratory to the clinic.
References
- Pharmacology of Vemurafenib (Zelboraf) ; Pharmacokinetics, Mechanism of action, Uses, Effects. YouTube.
- Vemurafenib (Zelboraf) Treatment for BRAF-Mutant Melanoma. Melanoma Research Alliance.
- BRAF V600E Mutation Has Variable Tumor-Specific Effects on Expression of MAPK Pathway Genes That Could Affect Patient Outcome. MDPI.
- Vemurafenib: an evidence-based review of its clinical utility in the treatment of metastatic melanoma. Dovepress.
- Vemurafenib: targeted inhibition of mutated BRAF for treatment of advanced melanoma and its potential in other malignancies. PubMed.
- Combination Therapies for Melanoma: A New Standard of Care? PMC - NIH.
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- Vemurafenib in patients with BRAFV600 mutation-positive metastatic melanoma: final overall survival results of the randomized BRIM-3 study. NIH.
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- Definition of vemurafenib - NCI Drug Dictionary. National Cancer Institute.
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- BRAF V600E. OncLive.
- BRAF signaling pathway including abnormal signaling from BRAFV600E... ResearchGate.
- A Review of the Molecular Pathways Involved in Resistance to BRAF Inhibitors in Patients with Advanced-Stage Melanoma. NIH.
- BRAF V600E: Implications for Carcinogenesis and Molecular Therapy. AACR Journals.
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A Comprehensive Guide to the Synergistic Effects of BAY 87-2243 in Combination Therapies
Executive Summary: While the specific compound 3-[4-(Trifluoromethyl)anilino]pentanamide lacks extensive documentation in publicly available scientific literature regarding its synergistic effects, a structurally related and extensively studied compound, BAY 87-2243, offers a wealth of data for a comprehensive comparison guide. BAY 87-2243, a potent inhibitor of hypoxia-inducible factor-1 (HIF-1) and mitochondrial complex I, has demonstrated significant synergistic anti-tumor activity when combined with various therapeutic agents. This guide provides an in-depth analysis of the mechanism of action of BAY 87-2243 and its synergistic interactions with BRAF inhibitors, histone deacetylase (HDAC) inhibitors, and radiotherapy, supported by preclinical experimental data. Detailed protocols for assessing synergy are also provided to enable researchers to replicate and build upon these findings.
Introduction to BAY 87-2243: A Dual-Acting Anti-Cancer Agent
BAY 87-2243 is a small molecule inhibitor that has garnered significant interest in oncology research due to its unique dual mechanism of action. It is a highly potent and selective inhibitor of hypoxia-induced gene activation and also functions as an inhibitor of mitochondrial complex I.[1][2][3] This dual activity makes it a compelling candidate for combination therapies, as it can target both the adaptive responses of cancer cells to hypoxic microenvironments and their metabolic vulnerabilities.
Mechanism of Action: Targeting Hypoxia and Mitochondrial Respiration
Under hypoxic conditions, a common feature of solid tumors, cancer cells activate the transcription factor HIF-1. HIF-1 promotes tumor progression by upregulating genes involved in angiogenesis, glycolysis, and cell survival.[4][5] BAY 87-2243 effectively inhibits the accumulation of HIF-1α, the oxygen-regulated subunit of HIF-1, thereby blocking the transcription of its target genes.[1][6] This action is a direct consequence of its inhibition of mitochondrial complex I, which leads to a decrease in oxygen consumption and an increase in intracellular oxygen levels, ultimately preventing HIF-1α stabilization.[3][4]
Figure 1: Mechanism of action of BAY 87-2243.
Synergistic Combinations with BAY 87-2243
The unique mechanism of action of BAY 87-2243 makes it an ideal candidate for combination with therapies that induce metabolic stress or are compromised by hypoxia-driven resistance.
Combination with BRAF Inhibitors in Melanoma
BRAF inhibitors, such as vemurafenib, are effective in treating melanomas harboring the BRAF V600E mutation. However, resistance often develops. Studies have shown that BRAF inhibition can increase the dependency of melanoma cells on oxidative phosphorylation (OXPHOS).[7] This creates a vulnerability that can be exploited by BAY 87-2243.
Experimental Evidence: In a preclinical study, the combination of vemurafenib and BAY 87-2243 resulted in a significant augmentation of the anti-tumor effect in a BRAF mutant melanoma mouse xenograft model.[7][8]
| Treatment Group | Tumor Growth Inhibition (%) | Reference |
| Vemurafenib | 45% | [7] |
| BAY 87-2243 | 60% | [7] |
| Vemurafenib + BAY 87-2243 | 85% | [7] |
| Table 1: Synergistic anti-tumor activity of BAY 87-2243 and vemurafenib in a BRAF mutant melanoma xenograft model. |
Mechanistic Rationale for Synergy: The inhibition of the MAPK pathway by vemurafenib forces melanoma cells to rely more heavily on mitochondrial respiration for energy production. The subsequent inhibition of mitochondrial complex I by BAY 87-2243 leads to a severe energy crisis and enhanced cancer cell death.
Combination with Histone Deacetylase (HDAC) Inhibitors in Hepatocellular Carcinoma (HCC)
HDAC inhibitors have shown anti-cancer activity but can also induce pro-survival pathways. The combination with BAY 87-2243 has been shown to overcome some of these limitations.
Experimental Evidence: In Hep3B HCC cells, the combination of BAY 87-2243 with the HDAC inhibitors trichostatin A or vorinostat resulted in synergistic cytotoxicity and a significant increase in apoptosis compared to single-agent treatments.[9]
| Treatment Group | Apoptotic Cells (%) | Reference |
| Control | 5% | [9] |
| BAY 87-2243 | 28.9% | [9] |
| Trichostatin A | 24.4% | [9] |
| BAY 87-2243 + Trichostatin A | 70.1% | [9] |
| Table 2: Enhanced apoptosis with the combination of BAY 87-2243 and an HDAC inhibitor in Hep3B cells. |
Mechanistic Rationale for Synergy: The combination of BAY 87-2243 and HDAC inhibitors was found to suppress the PI3K/AKT/mTOR signaling pathway, a key survival pathway in cancer.[9] Additionally, BAY 87-2243 may counteract the HDAC inhibitor-induced expression of Snail, a protein associated with metastasis.[9]
Combination with Radiotherapy in Head and Neck Cancer
Tumor hypoxia is a major cause of resistance to radiotherapy. By alleviating hypoxia, BAY 87-2243 can act as a potent radiosensitizer.
Experimental Evidence: In a head and neck cancer xenograft model, pre-treatment with BAY 87-2243 prior to fractionated irradiation significantly improved local tumor control.[4] The dose required to cure 50% of tumors (TCD50) was significantly reduced.[4]
| Treatment Group | TCD50 (Gy) | Reference |
| Radiotherapy alone | 123 | [4] |
| BAY 87-2243 + Radiotherapy | 100 | [4] |
| Table 3: Radiosensitizing effect of BAY 87-2243 in a head and neck cancer model. |
Mechanistic Rationale for Synergy: BAY 87-2243 treatment was shown to decrease the hypoxic fraction in tumors, as indicated by reduced pimonidazole staining and nuclear HIF-1α expression.[4] By increasing tumor oxygenation, BAY 87-2243 enhances the DNA-damaging effects of ionizing radiation.
Experimental Protocols for Synergy Assessment
To rigorously evaluate the synergistic potential of drug combinations, standardized experimental workflows are essential.
Figure 2: Experimental workflow for assessing synergistic effects.
In Vitro Synergy Assessment: Combination Index (CI) Method
The Chou-Talalay method for calculating the Combination Index (CI) is a widely accepted approach to quantify drug synergy.
Step-by-Step Protocol:
-
Cell Seeding: Plate cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Single-Agent Titration: Treat cells with a range of concentrations of BAY 87-2243 and the combination partner drug separately to determine the IC50 value for each drug.
-
Combination Treatment: Treat cells with a matrix of concentrations of both drugs, typically at a constant ratio based on their IC50 values.
-
Cell Viability Assay: After a defined incubation period (e.g., 72 hours), assess cell viability using an appropriate method such as the MTT or CellTiter-Glo assay.
-
Data Analysis: Use software such as CompuSyn to calculate the CI values.
-
CI < 1: Synergy
-
CI = 1: Additive effect
-
CI > 1: Antagonism
-
In Vivo Synergy Assessment: Xenograft Tumor Model
Step-by-Step Protocol:
-
Tumor Implantation: Subcutaneously inject cancer cells into the flank of immunocompromised mice.
-
Tumor Growth and Randomization: Allow tumors to reach a palpable size (e.g., 100-200 mm³) and then randomize the mice into treatment groups (Vehicle control, Drug A alone, Drug B alone, Drug A + Drug B).
-
Treatment Administration: Administer the drugs according to a predetermined schedule and route of administration (e.g., oral gavage for BAY 87-2243).
-
Tumor Measurement: Measure tumor volume with calipers at regular intervals (e.g., twice weekly).
-
Endpoint and Analysis: At the end of the study (or when tumors reach a predetermined size), euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry for proliferation and apoptosis markers).
-
Statistical Analysis: Compare tumor growth inhibition between the different treatment groups using appropriate statistical tests (e.g., ANOVA).
Conclusion and Future Perspectives
BAY 87-2243 has demonstrated compelling synergistic anti-cancer activity in combination with a range of therapeutic modalities in preclinical models. Its ability to target both tumor hypoxia and metabolism provides a strong rationale for its use in combination therapies. Future research should focus on identifying predictive biomarkers to select patient populations most likely to benefit from BAY 87-2243-based combinations and on carefully designed clinical trials to translate these promising preclinical findings into patient benefit. While a Phase 1 clinical trial (NCT01297530) of BAY 87-2243 was initiated, it was terminated, highlighting the challenges in translating preclinical efficacy to the clinic and the need for further optimization and understanding of the therapeutic window of mitochondrial complex I inhibitors.[10][11]
References
- BAY 87-2243, a highly potent and selective inhibitor of hypoxia-induced gene activation has antitumor activities by inhibition of mitochondrial complex I.
- BAY 87-2243 | HIF inhibitor | CAS 1227158-85-1. Selleck Chemicals.
- BAY 87–2243, a novel inhibitor of hypoxia-induced gene activ
- BAY-872243 - Drug Targets, Indications, Patents.
- BAY 87-2243 = 98 HPLC 1227158-85-1. Sigma-Aldrich.
- BAY 87-2243 | HIF-1 Inhibitor. MedchemExpress.com.
- Targeting mitochondrial complex I using BAY 87-2243 reduces melanoma tumor growth. SciSpace.
- Mitochondria Targeting of Oxidative Phosphorylation Inhibitors to Alleviate Hypoxia and Enhance Anticancer Tre
- BAY 87-2243 sensitizes hepatocellular carcinoma Hep3B cells to histone deacetylase inhibitors treatment via GSK-3β activation.
- BAY 87–2243, a novel inhibitor of hypoxia-induced gene activation, improves local tumor control after fractionated irradiation in a schedule-dependent manner in head and neck human xenografts.
- Targeting mitochondrial complex I using BAY 87-2243 reduces melanoma tumor growth. Research Square.
- Abstract LB-244: BAY 87-2243, an inhibitor of HIF-1α - induced gene activation, showed promising anti-tumor efficacy in combination with anti-angiogenic therapy and irradiation in preclinical tumor models. AACR Journals.
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Safety Operating Guide
A Researcher's Guide to the Safe Disposal of 3-[4-(Trifluoromethyl)anilino]pentanamide
As researchers and scientists dedicated to advancing drug development, our commitment to safety and environmental stewardship is paramount. The proper handling and disposal of novel chemical entities are critical components of responsible laboratory practice. This guide provides a comprehensive, step-by-step protocol for the safe disposal of 3-[4-(Trifluoromethyl)anilino]pentanamide, ensuring the protection of laboratory personnel and the environment.
Hazard Assessment: Understanding the Risks
The trifluoromethylaniline moiety is the primary driver of the toxicological profile of this compound. Based on data from analogous compounds, this compound should be handled as a hazardous substance with the following potential risks:
-
Toxicity: Harmful or fatal if swallowed or in contact with skin.[1][2]
-
Skin and Eye Irritation: Causes skin irritation and potentially serious eye damage.[1][2]
-
Organ Damage: May cause damage to organs through prolonged or repeated exposure.[1][2]
Therefore, all waste materials contaminated with this compound, including neat compound, solutions, contaminated personal protective equipment (PPE), and labware, must be treated as hazardous waste.
Personal Protective Equipment (PPE): Your First Line of Defense
Before beginning any work that will generate waste, ensure the appropriate PPE is worn. The selection of PPE should be based on a thorough risk assessment.
| PPE Component | Specification | Rationale |
| Gloves | Nitrile, double-gloved | Provides chemical resistance to aniline compounds. Double-gloving is a best practice when handling highly toxic substances. |
| Eye Protection | Safety glasses with side shields or chemical splash goggles | Protects against splashes and aerosols. |
| Lab Coat | Standard laboratory coat | Protects skin and personal clothing from contamination. |
| Respiratory Protection | Use in a certified chemical fume hood | A fume hood is the primary engineering control to prevent inhalation exposure. |
Waste Segregation and Collection: A Critical Step
Proper segregation of hazardous waste at the point of generation is crucial for safe and compliant disposal.
Step 1: Designate a Hazardous Waste Accumulation Area Establish a designated area within the laboratory for the accumulation of this compound waste. This area should be clearly marked with a "Hazardous Waste" sign.
Step 2: Use Appropriate Waste Containers All waste must be collected in containers that are compatible with the chemical and are in good condition. Containers must be kept closed except when adding waste.[3]
-
Solid Waste: Collect in a sealable, puncture-resistant container lined with a heavy-duty plastic bag. This includes contaminated gloves, bench paper, and disposable labware.
-
Liquid Waste: Collect in a leak-proof, screw-capped bottle. Ensure the container material is compatible with any solvents used.
-
Sharps Waste: All needles, syringes, and other contaminated sharps must be placed in a designated sharps container.
Step 3: Label Waste Containers All waste containers must be labeled with the words "Hazardous Waste," the full chemical name "this compound," and the date accumulation started.[4]
Decontamination Procedures: Ensuring a Safe Workspace
Thorough decontamination of all surfaces and equipment is essential to prevent cross-contamination and accidental exposure.[5]
Step 1: Prepare a Decontamination Solution A simple and effective decontamination solution is a mild soap and water mixture.[6] For more persistent residues, a suitable solvent that the compound is soluble in can be used, followed by a soap and water wash. Avoid solvents that can enhance skin absorption.[5]
Step 2: Decontaminate Surfaces and Equipment Wipe down all work surfaces, equipment, and glassware that have come into contact with the compound using disposable towels soaked in the decontamination solution.[5] All used towels and cleaning materials should be disposed of as solid hazardous waste.
Step 3: Personal Decontamination After handling the compound and its waste, wash hands, arms, neck, and face thoroughly.[5]
Spill Management: Preparedness is Key
In the event of a spill, immediate and appropriate action is necessary to mitigate risks.
Step 1: Evacuate and Secure the Area If a significant spill occurs, evacuate the immediate area and restrict access.
Step 2: Don Appropriate PPE Before attempting to clean the spill, don the appropriate PPE as outlined in the table above.
Step 3: Contain and Absorb the Spill For liquid spills, use an inert absorbent material, such as vermiculite or sand, to soak up the spill. For solid spills, carefully sweep or wipe up the material, avoiding the generation of dust.[5]
Step 4: Clean the Spill Area Once the bulk of the spill has been collected, decontaminate the area using the procedures described above.
Step 5: Dispose of Spill Debris All materials used to clean the spill, including absorbent materials and contaminated PPE, must be collected and disposed of as hazardous waste.
Disposal Protocol: The Final Step
The disposal of this compound waste must be conducted in accordance with all local, state, and federal regulations. The primary federal law governing hazardous waste is the Resource Conservation and Recovery Act (RCRA).[3][7]
Workflow for Proper Disposal of this compound Waste
Caption: Workflow for the safe disposal of this compound waste.
Step 1: Final Container Sealing and Labeling Once waste containers are full, ensure they are tightly sealed. Double-check that the label is complete and accurate.
Step 2: Request for Waste Pickup Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup of the hazardous waste. Do not attempt to dispose of this chemical down the drain or in the regular trash.
Step 3: Documentation Maintain a record of the waste generated, including the chemical name, quantity, and date of disposal, in your laboratory notebook or inventory system.
By adhering to these procedures, you contribute to a culture of safety and environmental responsibility within your laboratory and the broader scientific community.
References
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Central Michigan University. (n.d.). Laboratory Equipment Decontamination Procedures. Retrieved from [Link]
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Commonwealth of Pennsylvania. (n.d.). Hazardous Waste Program. Department of Environmental Protection. Retrieved from [Link]
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Civil Engineering Explained. (2023, November 9). What Are The Key Hazardous Waste Disposal Regulations For Engineers? [Video]. YouTube. Retrieved from [Link]
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Wayne State University. (n.d.). Laboratory Equipment Decontamination Procedures. Retrieved from [Link]
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Stanford University. (n.d.). Decontamination. Biosafety Manual – Stanford Environmental Health & Safety. Retrieved from [Link]
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Florida Department of Environmental Protection. (2024, August 12). Summary of Hazardous Waste Regulations. Retrieved from [Link]
- Thermo Fisher Scientific. (2008, June 22). Safety Data Sheet: 4-(Trifluoromethoxy)aniline.
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Missouri Department of Natural Resources. (n.d.). Hazardous Waste Compliance and Assistance. Retrieved from [Link]
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Crystal Clean. (2026, January 12). The Essential Guide to Sustainability and Compliance for Industrial Waste Management. Retrieved from [Link]
- Alfa Aesar. (2008, October 11). Material Safety Data Sheet: 3-(Trifluoromethyl)aniline.
- Merck Millipore. (n.d.). Safety Data Sheet.
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U.S. Environmental Protection Agency. (n.d.). Interim Guidance on the Destruction and Disposal of Perfluoroalkyl and Polyfluoroalkyl Substances and Materials Containing Perfl. Retrieved from [Link]
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- 5. 2.8 Decontamination and Laboratory Cleanup | UMN University Health & Safety [hsrm.umn.edu]
- 6. Laboratory Equipment Decontamination Procedures - Wayne State University [research.wayne.edu]
- 7. Hazardous Waste Compliance and Assistance | Missouri Department of Natural Resources [dnr.mo.gov]
Comprehensive Safety and Handling Guide for 3-[4-(Trifluoromethyl)anilino]pentanamide
This document provides essential safety protocols and logistical guidance for the handling and disposal of 3-[4-(Trifluoromethyl)anilino]pentanamide, a compound of interest for researchers, scientists, and professionals in drug development. The procedural steps outlined herein are designed to ensure a safe laboratory environment by minimizing exposure risks. Adherence to these guidelines is critical when working with this and structurally related novel chemical entities.
Hazard Assessment and Chemical Profile
The aniline backbone suggests potential for toxicity if inhaled, ingested, or absorbed through the skin, and may act as a skin sensitizer, irritant, and is a suspected mutagen and carcinogen.[1][2] The trifluoromethyl group, while generally stable, is a highly electronegative and lipophilic functional group commonly used in drug design to enhance membrane permeability and metabolic stability.[3][4] Its presence can influence the overall toxicological profile of the molecule.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Chemical Name | This compound | [5] |
| CAS Number | 667937-05-5 | [5] |
| Molecular Formula | C12H15F3N2O | [5] |
| Molecular Weight | 260.26 g/mol | [5] |
Personal Protective Equipment (PPE): A Multi-Layered Defense
A rigorous and consistently applied PPE protocol is the primary defense against chemical exposure. The following table outlines the minimum required PPE for handling this compound. All PPE must be inspected for integrity before each use.
Table 2: Required Personal Protective Equipment (PPE)
| Task | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and Solution Preparation | Tightly fitting safety goggles and a face shield | Double-gloving with nitrile gloves as a minimum precaution.[6] For extended contact, consider more robust options like butyl rubber or Viton.[2] | Full-length lab coat with tight cuffs, disposable apron, and closed-toe shoes.[6] | Work within a certified chemical fume hood.[1] |
| Handling and In-vitro/In-vivo Administration | Tightly fitting safety goggles and a face shield | Double-gloving with nitrile gloves. Change gloves frequently and immediately after any sign of contamination.[2] | Full-length lab coat with tight cuffs, disposable apron, and closed-toe shoes.[6] | Work within a certified chemical fume hood or a biological safety cabinet (Class II, Type B2).[6] |
| Spill Cleanup | Tightly fitting safety goggles and a face shield | Heavy-duty butyl rubber gloves over nitrile gloves | Chemical-resistant disposable coveralls, shoe covers, and apron.[6] | A full-face respirator with an organic vapor/HEPA cartridge may be required for large spills.[6] |
| Waste Disposal | Tightly fitting safety goggles | Double-gloving with nitrile or heavy-duty gloves | Full-length lab coat with tight cuffs and closed-toe shoes.[6] | Work within a certified chemical fume hood.[6] |
Rationale for PPE Selection:
-
Eye and Face Protection: The combination of safety goggles and a face shield provides robust protection against splashes and aerosols, which is crucial when handling potentially irritating or toxic compounds.[7]
-
Hand Protection: Double-gloving provides an additional layer of safety. While nitrile gloves offer good initial protection, their compatibility with prolonged exposure to this specific compound is unknown. Therefore, frequent changes are essential.[2][8] For aniline compounds, butyl rubber and Viton gloves are often recommended for their high level of chemical resistance.[2]
-
Body Protection: A full-length lab coat, preferably made of a chemical-resistant material, protects the skin and personal clothing from contamination.[9] Closed-toe shoes are a mandatory safety measure in any laboratory setting.[10]
-
Respiratory Protection: Handling of fine powders or volatile solutions should always be conducted within a certified chemical fume hood to prevent inhalation of the substance.[1][8]
Operational Plan: Step-by-Step Handling Procedures
A systematic approach to handling this compound is crucial for maintaining a safe working environment. The following protocols must be strictly followed.
Receiving and Storage
-
Upon receipt, transport the unopened package to the designated laboratory area.
-
Don appropriate PPE (safety goggles, lab coat, and nitrile gloves) before opening the package inside a chemical fume hood.[6]
-
Store the compound in a designated, well-ventilated, and locked cabinet away from incompatible materials such as strong oxidizing agents and acids.[1] The storage area should be clearly labeled with appropriate hazard warnings.
Weighing and Solution Preparation
-
Conduct all weighing and solution preparation activities within a certified chemical fume hood to minimize inhalation exposure.[1]
-
Use dedicated equipment (spatulas, weigh boats, etc.) for handling the compound.
-
Handle the solid compound with extreme care to avoid generating dust.
-
When preparing solutions, slowly add the compound to the solvent to avoid splashing.
Experimental Use
-
All procedures involving this compound must be conducted in a designated area, preferably within a chemical fume hood.[7]
-
Avoid skin and eye contact at all times.[10]
-
Keep containers tightly sealed when not in use.[8]
-
Wash hands thoroughly with soap and water after handling the compound and before leaving the laboratory.[9]
Disposal Plan: Managing Chemical Waste
Proper disposal of this compound and associated contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.
Waste Segregation and Collection
-
All waste containing this compound, including unused product, solutions, and contaminated materials (e.g., pipette tips, gloves, weigh boats), must be collected in a designated, properly labeled, and sealed hazardous waste container.[11]
-
The container should be made of a material compatible with the chemical and clearly labeled as "Hazardous Waste" with the full chemical name: "this compound".[11]
-
Do not mix this waste with other chemical waste streams unless compatibility has been confirmed.
Spill Management
-
In the event of a small spill, and if you are trained to do so, use an inert absorbent material (e.g., vermiculite, sand, or earth) to contain the spill.[1]
-
Wear appropriate PPE, including respiratory protection if necessary, during the cleanup process.[6]
-
Carefully collect the absorbed material and place it into the designated hazardous waste container.[11]
-
Decontaminate the spill area with a suitable solvent and wash the area thoroughly.
-
For large spills, evacuate the area immediately and contact your institution's Environmental Health and Safety (EHS) department.[1]
Final Disposal
-
Arrange for the collection of the hazardous waste container by a licensed environmental waste management contractor.[11]
-
Ensure all required waste disposal documentation is completed accurately and retained for your records.[11]
-
Given the presence of the trifluoromethyl group, which is a type of per- and polyfluoroalkyl substance (PFAS), disposal should be in accordance with the latest EPA guidance on PFAS destruction and disposal.[12][13]
Emergency Procedures
In case of accidental exposure, follow these first-aid measures immediately:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[1]
-
Skin Contact: Remove contaminated clothing and shoes immediately. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek immediate medical attention.[1]
-
Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[1]
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[1]
Visualization of PPE Workflow
The following diagram illustrates the correct sequence for donning and doffing Personal Protective Equipment to minimize cross-contamination.
Caption: Workflow for Donning and Doffing PPE.
References
- Benchchem. (n.d.). Personal protective equipment for handling Aniline Mustard.
- Lanxess. (n.d.). Aniline.
- New Jersey Department of Health. (n.d.). Aniline - Hazardous Substance Fact Sheet.
- Green World Group. (2023, December 22). Chemical Safety Best Practices in The Lab.
- Rutgers University. (n.d.). Aniline.
- Washington State University. (n.d.). Aniline.
- National Center for Biotechnology Information. (n.d.). Working with Chemicals - Prudent Practices in the Laboratory.
- New Mexico State University. (n.d.). Chemical Safety in Research and Teaching.
- University of New Mexico. (n.d.). Chemical Safety Guidelines.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
